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Fmoc-PEA

Cat. No.: B3182247
M. Wt: 363.3 g/mol
InChI Key: YHUHBHVNOVAEMP-UHFFFAOYSA-N
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Description

Fmoc-PEA is a useful research compound. Its molecular formula is C17H18NO6P and its molecular weight is 363.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18NO6P B3182247 Fmoc-PEA

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-phosphonooxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18NO6P/c19-17(18-9-10-24-25(20,21)22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,18,19)(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUHBHVNOVAEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18NO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Fmoc-PEA Cleavage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cleavage mechanism of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from phenethylamine (PEA), a key chemical transformation leveraged in advanced bioconjugation and drug delivery systems, particularly in the construction of Antibody-Drug Conjugates (ADCs). This document outlines the fundamental chemical principles, quantitative parameters, and detailed experimental protocols relevant to the deprotection of Fmoc-PEA.

Introduction to this compound

The Fmoc group is a widely utilized amine-protecting group in organic synthesis, most notably in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability under acidic conditions and its lability to bases, which allows for orthogonal deprotection strategies. Phenethylamine (PEA) is a primary amine that can be functionalized with the Fmoc group to create this compound. In the realm of drug development, this compound has emerged as a valuable cleavable linker component in ADCs. In this context, the Fmoc group can act as a temporary protecting group during synthesis or as a part of a linker that is cleaved under specific conditions to release a cytotoxic payload.

The Chemical Mechanism of Fmoc Cleavage

The cleavage of the Fmoc group from an amine, such as in this compound, proceeds through a base-catalyzed β-elimination reaction, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1][2] This process can be broken down into two primary steps:

  • Proton Abstraction: The reaction is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring system by a base.[1][3] The electron-withdrawing nature of the fluorene system enhances the acidity of this proton, making it susceptible to removal by relatively mild bases.[3]

  • β-Elimination: The resulting carbanion is stabilized by the aromatic fluorene system. This intermediate then undergoes a β-elimination, leading to the cleavage of the C-O bond of the carbamate. This step releases the free amine (phenethylamine), carbon dioxide, and a highly reactive intermediate known as dibenzofulvene (DBF).

The overall reaction is driven to completion by the scavenging of the liberated dibenzofulvene by the excess base present in the reaction mixture, forming a stable adduct. Secondary amines, such as piperidine, are particularly effective as they are strong enough to initiate the deprotection and also act as efficient scavengers for DBF.

Quantitative Data on Fmoc Cleavage

While specific kinetic data for this compound is not extensively published, the cleavage kinetics are well-characterized for Fmoc-protected amino acids, which can be used to infer the behavior of this compound. The rate of cleavage is influenced by the choice of base, its concentration, the solvent, and the steric hindrance around the Fmoc group.

The following table summarizes typical deprotection times and efficiencies for the Fmoc group under various conditions, which are expected to be comparable for this compound in solution.

CompoundBase (Concentration)SolventTime (minutes)Deprotection (%)Reference
Fmoc-Gly-PS10% MorpholineDCM24018
Fmoc-Gly-PS10% MorpholineDMF24075
Fmoc-Gly-PS50% MorpholineDCM240100
Fmoc-Val50% MorpholineDMF150
Fmoc-Gly-PS10% PiperidineDCM240100
Fmoc-Val20% PiperidineDMF0.150
Fmoc-Gly-HMP-PS23% PiperidineNMP0.2550
Fmoc-L-Leucine-OH20% 4-MethylpiperidineDMF10>95
Fmoc-L-Arginine(Pbf)-OH20% PiperidineDMF10>95

PS: Polystyrene resin, DCM: Dichloromethane, DMF: Dimethylformamide, NMP: N-Methyl-2-pyrrolidone

Experimental Protocols

The following are detailed experimental protocols for the cleavage of the Fmoc group. While these are standard protocols for Fmoc-protected amino acids in SPPS, they can be adapted for the cleavage of this compound in solution.

Standard Fmoc Deprotection using Piperidine

This protocol describes the standard method for Fmoc removal using piperidine in DMF.

Materials:

  • This compound

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Round bottom flask or reaction vessel

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Procedure:

  • Dissolve the this compound substrate in a suitable volume of DMF in a round bottom flask.

  • Prepare a 20% (v/v) solution of piperidine in DMF. A typical volume is 10 mL per gram of substrate.

  • Add the 20% piperidine/DMF solution to the reaction vessel containing the this compound solution.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 5 to 20 minutes.

  • Upon completion, the reaction mixture can be worked up by quenching with a weak acid (e.g., acetic acid) and subsequent extraction or purification by chromatography to isolate the deprotected phenethylamine.

Fmoc Deprotection using DBU/Piperidine

For more sterically hindered substrates or when faster deprotection is required, a stronger base system such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.

Materials:

  • This compound

  • Dimethylformamide (DMF), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperidine

  • Round bottom flask or reaction vessel

  • Stirring apparatus

  • TLC or HPLC for reaction monitoring

Procedure:

  • Dissolve the this compound substrate in DMF in a reaction vessel.

  • Prepare a deprotection solution of 2% (w/v) DBU and 2% (w/v) piperidine in DMF.

  • Add the DBU/piperidine solution to the this compound solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction, which is typically complete in 5-10 minutes.

  • Work up the reaction as described in the standard protocol.

Visualizations

Signaling Pathway of this compound Cleavage

The following diagram illustrates the chemical pathway of this compound cleavage by a secondary amine base like piperidine.

Fmoc_Cleavage_Mechanism FmocPEA This compound ProtonAbstraction Proton Abstraction at C9 FmocPEA->ProtonAbstraction Base Base (e.g., Piperidine) Base->ProtonAbstraction Scavenging Scavenging Base->Scavenging Carbanion Fluorenyl Carbanion Intermediate ProtonAbstraction->Carbanion BetaElimination β-Elimination Carbanion->BetaElimination PEA Phenethylamine (Free Amine) BetaElimination->PEA Release CO2 Carbon Dioxide BetaElimination->CO2 Release DBF Dibenzofulvene (DBF) BetaElimination->DBF Products Products DBF->Scavenging Adduct DBF-Base Adduct Scavenging->Adduct Experimental_Workflow Start Start: this compound Substrate Dissolution Dissolve this compound in DMF Start->Dissolution Deprotection Add Deprotection Reagent (e.g., 20% Piperidine/DMF) Dissolution->Deprotection Reaction Stir at Room Temperature (5-20 min) Deprotection->Reaction Monitoring Monitor Reaction Progress (TLC/HPLC) Reaction->Monitoring Completion_Check Reaction Complete? Monitoring->Completion_Check Completion_Check->Reaction No Workup Reaction Workup (Quench, Extract) Completion_Check->Workup Yes Purification Purification (e.g., Chromatography) Workup->Purification Analysis Characterization of Phenethylamine (NMR, MS) Purification->Analysis End End: Purified Phenethylamine Analysis->End

References

An In-depth Technical Guide to the Applications of Fmoc-PEA in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-PEA, or (2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)phosphonic acid, is an important bifunctional linker molecule utilized in the field of bioconjugation. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, a phenethylamine (PEA) core, and a terminal phosphonic acid group. This unique combination of moieties makes it particularly suitable for applications in the development of advanced bioconjugates, most notably in the construction of Antibody-Drug Conjugates (ADCs). The Fmoc group provides a temporary protective handle for orthogonal synthesis strategies, while the phosphonic acid group can be exploited for conjugation or as a point of enzymatic cleavage. This guide provides a comprehensive overview of the core applications of this compound in bioconjugation, detailing its synthesis, conjugation methodologies, and the mechanism of payload release. It also includes experimental protocols and quantitative data to aid researchers in the practical application of this versatile linker.

Introduction to this compound in Bioconjugation

The field of targeted therapeutics has seen significant advancements with the development of bioconjugates, which are hybrid molecules that link a biological entity, such as an antibody, with another molecule, like a therapeutic agent. A critical component in the design of these complex molecules is the linker, which bridges the two parts of the conjugate. The choice of linker is paramount as it influences the stability, solubility, and mechanism of payload release of the final bioconjugate.

This compound has emerged as a valuable tool in the bioconjugation toolbox, primarily for its role as a cleavable linker in ADCs.[1][2] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic drug, offering a way to selectively deliver the drug to cancer cells while minimizing off-target toxicity.[3] The linker in an ADC must be stable in systemic circulation to prevent premature drug release, yet be efficiently cleaved at the target site to unleash the cytotoxic payload.

This compound belongs to the class of enzymatically cleavable linkers, specifically those sensitive to phosphatases. The phosphonooxyethyl group provides a substrate for these enzymes, which are often upregulated in the tumor microenvironment or within the lysosomes of cancer cells. The Fmoc protecting group is a standard feature in solid-phase peptide synthesis (SPPS) and allows for the stepwise assembly of more complex linker-drug constructs before conjugation to the antibody.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process. While a specific, publicly available, step-by-step protocol for the direct synthesis of this compound is not readily found in the literature, a plausible synthetic route can be constructed based on established organic chemistry principles and similar reported syntheses of Fmoc-protected aminoalkyl phosphonates. The following protocol is a representative example of how this compound could be synthesized.

Proposed Synthetic Pathway

The synthesis would likely begin with the phosphorylation of 2-aminoethanol, followed by the protection of the amino group with an Fmoc reagent.

Fmoc_PEA_Synthesis cluster_0 Step 1: Phosphorylation cluster_1 Step 2: Fmoc Protection 2_aminoethanol 2-Aminoethanol intermediate_1 2-Aminoethyl dihydrogen phosphate 2_aminoethanol->intermediate_1  1. POCl3, Et3N  2. H2O phosphoryl_chloride Phosphoryl Chloride (POCl3) intermediate_1_node 2-Aminoethyl dihydrogen phosphate Fmoc_PEA This compound intermediate_1_node->Fmoc_PEA  Base (e.g., NaHCO3)  Solvent (e.g., Dioxane/H2O) fmoc_reagent Fmoc-OSu or Fmoc-Cl

Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminoethanol

  • Phosphoryl chloride (POCl₃)

  • Triethylamine (Et₃N)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

Step 1: Synthesis of 2-Aminoethyl dihydrogen phosphate

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoethanol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the solution.

  • In a separate flask, prepare a solution of phosphoryl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the phosphoryl chloride solution dropwise to the 2-aminoethanol solution at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water.

  • The product, 2-aminoethyl dihydrogen phosphate, may precipitate from the solution or can be isolated by removal of the organic solvent under reduced pressure and purification by recrystallization or chromatography.

Step 2: Fmoc Protection of 2-Aminoethyl dihydrogen phosphate

  • Dissolve 2-aminoethyl dihydrogen phosphate (1.0 eq) in a mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl (1.1 eq) in dioxane.

  • Add the Fmoc reagent solution dropwise to the aminoethyl phosphate solution at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Applications in Bioconjugation: Antibody-Drug Conjugates (ADCs)

The primary application of this compound in bioconjugation is in the construction of ADCs. In this context, this compound serves as a component of a larger linker-payload construct that is then conjugated to a monoclonal antibody.

General Workflow for ADC Synthesis using an this compound Linker

The synthesis of an ADC using an this compound-based linker is a multi-step process that can be summarized as follows:

ADC_Synthesis_Workflow Start Start Linker_Payload_Synthesis 1. Synthesis of This compound-Payload Start->Linker_Payload_Synthesis Fmoc_Deprotection 2. Fmoc Deprotection Linker_Payload_Synthesis->Fmoc_Deprotection Activation 3. Activation of Linker-Payload Fmoc_Deprotection->Activation Conjugation 5. Conjugation Activation->Conjugation Antibody_Reduction 4. Antibody Reduction Antibody_Reduction->Conjugation Purification_Characterization 6. Purification and Characterization Conjugation->Purification_Characterization Final_ADC Final ADC Purification_Characterization->Final_ADC

Figure 2: General workflow for ADC synthesis with an this compound based linker.
Experimental Protocol: Conjugation of an this compound-Payload to an Antibody

This protocol describes a general method for the conjugation of a pre-synthesized this compound-payload construct to a monoclonal antibody. This example assumes the payload is a potent cytotoxic agent like Monomethyl Auristatin E (MMAE) and that the linker is further modified with a maleimide group for conjugation to reduced antibody thiols.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • This compound-MMAE construct with a terminal maleimide group (synthesized separately)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.0)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification columns (e.g., size-exclusion chromatography, hydrophobic interaction chromatography)

Procedure:

Step 1: Antibody Reduction

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. The exact ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Incubate the mixture at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Immediately purify the reduced antibody using a desalting column pre-equilibrated with degassed conjugation buffer to remove excess TCEP.

Step 2: Conjugation

  • Dissolve the this compound-MMAE-maleimide construct in a minimal amount of a water-miscible organic solvent like DMSO to a concentration of 10-20 mM.

  • Add a 5-10 fold molar excess of the linker-payload solution to the reduced antibody solution.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.

Step 3: Quenching and Purification

  • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload, excess reagents, and aggregated antibody.

  • Buffer exchange the purified ADC into a suitable formulation buffer for storage.

Quantitative Data and Characterization

The characterization of the final ADC is crucial to ensure its quality and consistency. Key parameters to be determined include the drug-to-antibody ratio (DAR), the level of aggregation, and the in vitro cytotoxicity.

ParameterMethodTypical Expected OutcomeReference
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or LC-MSAverage DAR of 3.5 - 4.0
Monomer Purity / Aggregation Size-Exclusion Chromatography (SEC)> 95% monomer
In vitro Cytotoxicity (IC₅₀) Cell-based viability assay (e.g., MTT, CellTiter-Glo)Low nanomolar to picomolar range on antigen-positive cells
Linker Stability Incubation in plasma followed by LC-MS analysis> 90% intact ADC after 72 hours

Table 1: Key Quality Attributes and Analytical Methods for ADC Characterization

Note: The quantitative data presented are typical values for ADCs and may vary depending on the specific antibody, payload, and conjugation conditions. Specific data for this compound-based ADCs is not widely available in the public domain and would need to be determined empirically.

Mechanism of Payload Release

The efficacy of an ADC with a cleavable linker is dependent on the efficient release of the payload at the target site. For this compound-based linkers, this release is mediated by the enzymatic cleavage of the phosphate group.

Enzymatic Cleavage by Phosphatases

Phosphatases are a class of enzymes that catalyze the hydrolysis of phosphate esters. These enzymes are present in various cellular compartments, including lysosomes, and can be overexpressed in certain tumor types. When an ADC containing a phosphate-based linker like this compound is internalized by a cancer cell, it is trafficked to the lysosome. The acidic environment and the presence of lysosomal phosphatases lead to the cleavage of the phosphonooxyethyl bond.

Cleavage_Mechanism ADC_Internalization ADC binds to target cell and is internalized Lysosomal_Trafficking Trafficking to the lysosome ADC_Internalization->Lysosomal_Trafficking Enzymatic_Cleavage Phosphatase-mediated cleavage of the phosphate group Lysosomal_Trafficking->Enzymatic_Cleavage Payload_Release Release of the active payload (e.g., MMAE) Enzymatic_Cleavage->Payload_Release Cell_Death Induction of cell death Payload_Release->Cell_Death

Figure 3: Cellular processing and payload release of a phosphatase-cleavable ADC.
Signaling Pathway of a Representative Payload: MMAE

Once released, the cytotoxic payload can exert its therapeutic effect. A commonly used payload for ADCs is Monomethyl Auristatin E (MMAE), a potent antimitotic agent. MMAE functions by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.

The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

MMAE_Signaling_Pathway MMAE Released MMAE Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization MMAE->Microtubule_Polymerization Inhibits Microtubule_Disruption Disruption of Microtubule Dynamics Microtubule_Polymerization->Microtubule_Disruption Mitotic_Spindle Failure of Mitotic Spindle Formation Microtubule_Disruption->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 4: Signaling pathway of MMAE-induced apoptosis.

Conclusion

This compound is a valuable and versatile linker for bioconjugation, particularly in the rapidly advancing field of antibody-drug conjugates. Its unique structure, combining the orthogonal protection strategy of the Fmoc group with a phosphatase-cleavable phosphonooxyethyl moiety, allows for the creation of sophisticated and targeted therapeutic agents. The ability to control the release of a potent payload in the tumor microenvironment or within cancer cells offers a promising avenue for improving the efficacy and safety of cancer therapies. The experimental protocols and data presented in this guide provide a foundation for researchers to explore and expand the applications of this compound in the development of next-generation bioconjugates. Further research into the synthesis and application of this compound and similar phosphate-containing linkers will undoubtedly contribute to the continued success of targeted drug delivery.

References

An In-depth Technical Guide to the Fmoc-PEA Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy and safety of the ADC. This technical guide provides a comprehensive overview of the Fmoc-PEA (9-fluorenylmethoxycarbonyl-phosphoethanolamine) linker, a phosphatase-cleavable linker designed for the controlled release of therapeutic payloads within the tumor microenvironment. This document details the linker's core principles, physicochemical properties, and a plausible synthesis pathway. Furthermore, it outlines detailed experimental protocols for conjugation, in vitro evaluation, and in vivo efficacy studies, supported by illustrative data for comparative analysis.

Introduction: The Critical Role of Linkers in ADC Design

The success of an ADC is contingent on the synergistic interplay of its three components: the antibody, the cytotoxic payload, and the linker. The linker must be sufficiently stable in systemic circulation to prevent premature drug release and associated off-target toxicity. Upon reaching the target cancer cell, the linker must be efficiently cleaved to release the payload in its active form.[1]

Cleavable linkers are designed to exploit the physiological differences between the extracellular environment and the intracellular compartments of tumor cells. These linkers can be categorized based on their cleavage mechanism, including pH-sensitive (e.g., hydrazones), redox-sensitive (e.g., disulfides), and enzyme-cleavable linkers.[1] The this compound linker falls into the category of enzyme-cleavable linkers, specifically designed to be hydrolyzed by phosphatases that are often overexpressed in the tumor microenvironment or within cancer cells.[2][]

The this compound Linker: Core Principles and Physicochemical Properties

The this compound linker is characterized by a phosphoethanolamine moiety, which serves as the cleavable unit, and an Fmoc protecting group, which is utilized during the synthesis process. The phosphate ester bond within the linker is susceptible to enzymatic cleavage by phosphatases, leading to the release of the conjugated payload.[2]

Key Features of the this compound Linker:

  • Enzymatic Cleavage: The phosphoester bond is designed to be stable in the bloodstream but is hydrolyzed by phosphatases, such as alkaline phosphatase, which can be present at elevated levels in the tumor microenvironment. This targeted cleavage mechanism enhances the therapeutic window of the ADC.

  • Hydrophilicity: The phosphate group imparts increased hydrophilicity to the linker, which can improve the solubility and pharmacokinetic properties of the ADC, particularly when conjugated with hydrophobic payloads.

  • Fmoc Chemistry: The use of the Fmoc protecting group allows for standard solid-phase or solution-phase synthesis strategies, providing a versatile platform for linker-payload construction.

Physicochemical Properties:

PropertyValueReference
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-O-phosphoethanolamineN/A
CAS Number 329223-23-6
Molecular Formula C17H18NO6P
Molecular Weight 363.31 g/mol
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents such as DMSO and DMF
Purity >96%

Mechanism of Action and Experimental Workflows

The mechanism of action of an ADC equipped with an this compound linker involves a series of sequential steps, from systemic circulation to payload-induced apoptosis of the target cancer cell.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment cluster_cellular_effect Cellular Effect ADC ADC in Circulation (Linker Stable) Binding ADC Binds to Tumor Antigen ADC->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Phosphatase-mediated Linker Cleavage Lysosome->Cleavage Release Payload Release Cleavage->Release Target Payload Binds to Intracellular Target Release->Target Apoptosis Apoptosis Target->Apoptosis

Mechanism of Action for an ADC with a Phosphatase-Cleavable Linker.

The overall workflow for the synthesis and evaluation of an this compound-based ADC is a multi-step process that requires careful execution and characterization at each stage.

ADC_Workflow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_purification Purification & Characterization cluster_evaluation Evaluation Linker_Synth This compound Linker Synthesis Payload_Attach Payload Attachment to Linker Linker_Synth->Payload_Attach Linker_Payload Linker-Payload Construct Payload_Attach->Linker_Payload Conjugation Conjugation of Linker-Payload to Antibody Linker_Payload->Conjugation Antibody_Mod Antibody Modification Antibody_Mod->Conjugation ADC_Crude Crude ADC Conjugation->ADC_Crude Purification Purification (e.g., SEC, HIC) ADC_Crude->Purification Characterization Characterization (e.g., DAR, Purity) Purification->Characterization Pure_ADC Purified ADC Characterization->Pure_ADC In_Vitro In Vitro Evaluation (Stability, Cytotoxicity) Pure_ADC->In_Vitro In_Vivo In Vivo Evaluation (Efficacy, Toxicity) Pure_ADC->In_Vivo

Overall Workflow for ADC Synthesis and Evaluation.

Data Presentation: Illustrative Performance of this compound ADCs

Table 1: Illustrative In Vitro Plasma Stability of ADCs with Different Cleavable Linkers

Linker TypeCleavage MechanismIllustrative Half-life (t½) in Human Plasma (days)
This compound (Phosphatase-cleavable) Enzymatic (Phosphatase) > 7
Val-Cit (Peptide)Enzymatic (Cathepsin B)5 - 7
HydrazonepH-sensitive1 - 3
DisulfideRedox-sensitive2 - 5

Table 2: Illustrative In Vitro Cytotoxicity of a Hypothetical ADC-Payload Conjugate

Cell LineTarget Antigen ExpressionLinker TypeIllustrative IC50 (ng/mL)
Cell Line A High This compound 15 - 50
Cell Line AHighVal-Cit10 - 40
Cell Line B Low This compound > 1000
Cell Line BLowVal-Cit> 1000

Table 3: Illustrative In Vivo Efficacy in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Illustrative Tumor Growth Inhibition (%)
Vehicle Control-0
Untreated Antibody1020
ADC with this compound Linker 5 85
ADC with Val-Cit Linker590

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of an this compound-based ADC.

Synthesis of N-Fmoc-O-phosphoethanolamine

This protocol describes a plausible synthetic route for the this compound linker.

  • Protection of Ethanolamine: React ethanolamine with a suitable protecting group for the hydroxyl function, such as a tert-butyldimethylsilyl (TBDMS) group, to yield N-Fmoc-O-TBDMS-ethanolamine.

  • Fmoc Protection: React the O-protected ethanolamine with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) in the presence of a base (e.g., sodium bicarbonate) in a biphasic solvent system (e.g., dioxane/water) to yield N-Fmoc-O-TBDMS-ethanolamine.

  • Phosphorylation: Deprotect the hydroxyl group using a fluoride source (e.g., TBAF). The resulting N-Fmoc-ethanolamine is then phosphorylated using a suitable phosphitylating agent (e.g., dibenzyl N,N-diisopropylphosphoramidite) followed by oxidation (e.g., with m-CPBA) to afford the protected phosphate.

  • Deprotection: Finally, remove the phosphate protecting groups (e.g., benzyl groups) by hydrogenolysis to yield the final N-Fmoc-O-phosphoethanolamine (this compound).

Conjugation of this compound-Payload to Antibody

This protocol outlines the steps for conjugating the linker-payload construct to a monoclonal antibody.

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The extent of reduction can be controlled by varying the concentration of TCEP and the reaction time.

  • Linker-Payload Activation: The this compound linker is first conjugated to the payload molecule. The terminal end of the linker is then functionalized with a thiol-reactive group, such as a maleimide, to facilitate conjugation to the antibody.

  • Conjugation Reaction: The maleimide-activated linker-payload is then incubated with the reduced antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to form a stable thioether bond.

  • Purification: The resulting ADC is purified from unconjugated linker-payload and unreacted antibody using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using methods like UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma.

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C for various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Collection: At each time point, collect an aliquot of the plasma sample and store it at -80°C until analysis.

  • Analysis of Payload Release: Precipitate the plasma proteins with acetonitrile. Centrifuge the sample and analyze the supernatant for the presence of the released payload using LC-MS/MS.

  • Analysis of DAR: Capture the ADC from the plasma using protein A beads. Elute the ADC and analyze by HIC-HPLC or LC-MS to determine the average DAR at each time point.

  • Data Analysis: Plot the percentage of released payload or the change in average DAR over time to determine the plasma stability and half-life of the ADC.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

  • Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for 72-96 hours.

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth).

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a preclinical animal model.

  • Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and ADC). Administer the treatments intravenously at specified doses and schedules.

  • Efficacy Assessment: Measure tumor volumes and body weights regularly throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

The this compound linker represents a promising phosphatase-cleavable technology for the development of next-generation ADCs. Its enzymatic cleavage mechanism offers the potential for enhanced tumor-specific payload release, while its hydrophilic nature can improve the overall physicochemical properties of the ADC. The use of established Fmoc chemistry provides a versatile and robust platform for the synthesis of this compound-based linker-payloads. While further studies are needed to generate comprehensive in vitro and in vivo data, the principles and protocols outlined in this technical guide provide a solid foundation for researchers and drug developers to explore the potential of the this compound linker in their ADC programs. The rational design and rigorous evaluation of linker technologies, such as the this compound linker, will continue to be a critical driver of innovation in the field of antibody-drug conjugates.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) has become an indispensable tool in both academic research and the pharmaceutical industry, enabling the routine construction of complex peptides. At the heart of the most widely adopted SPPS strategy lies the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Its base-lability and orthogonality to acid-labile side-chain protecting groups offer a mild and versatile approach to peptide assembly. This technical guide provides a deep dive into the core principles of Fmoc chemistry, from its mechanism of action to detailed experimental protocols and troubleshooting, serving as a comprehensive resource for professionals in the field.

The Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support (resin).[1] This strategy's success hinges on an "orthogonal" protection scheme, where the temporary Nα-amino protecting group (Fmoc) can be removed under conditions that leave the permanent, acid-labile side-chain protecting groups and the resin linker intact.[2][3]

The synthesis cycle consists of three fundamental steps repeated for each amino acid addition:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This exposes a free amine group, ready for the next coupling reaction.[4]

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus by a coupling reagent and then reacted with the free amine on the resin-bound peptide, forming a new peptide bond.[4]

  • Washing: Following each deprotection and coupling step, the resin is extensively washed to remove excess reagents and byproducts, which is crucial for the purity of the final peptide.

This cycle is iterated until the desired peptide sequence is assembled. The process concludes with the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, typically using a strong acid like trifluoroacetic acid (TFA).

The Chemistry of Fmoc Protection and Deprotection

The fluorenylmethoxycarbonyl group is introduced onto the α-amino group of an amino acid, forming a stable carbamate. This protection is robust against the acidic conditions used to remove many side-chain protecting groups.

The key to the Fmoc strategy is its selective removal under basic conditions. The deprotection proceeds via a base-induced β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorene ring's C9 position. This initiates an elimination cascade, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which is washed away.

Fmoc_Deprotection Peptide_Fmoc Resin-Peptide-NH-Fmoc Intermediate Carbanion Intermediate Peptide_Fmoc->Intermediate Proton Abstraction Piperidine1 Piperidine Peptide_NH2 Resin-Peptide-NH2 (Free Amine) Intermediate->Peptide_NH2 β-Elimination DBF Dibenzofulvene (DBF) Intermediate->DBF CO2 CO2 Intermediate->CO2 Adduct DBF-Piperidine Adduct DBF->Adduct Trapping Piperidine2 Piperidine (Scavenger)

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data for Key SPPS Reagents

The efficiency of Fmoc-SPPS is highly dependent on the choice of reagents for deprotection, coupling, and cleavage. The following tables summarize quantitative data for commonly used reagents.

Table 1: Comparison of Fmoc Deprotection Reagents
Reagent/CocktailTypical ConcentrationDeprotection TimeAdvantagesDisadvantages & Side Reactions
Piperidine 20% in DMF2 x 5-10 minStandard, effective, well-understood.Can induce aspartimide formation, diketopiperazine (DKP) formation, and piperidinyl-alanine adducts.
4-Methylpiperidine (4-MP) 20% in DMFSimilar to PiperidineSimilar kinetics to piperidine with potentially reduced side reactions and better handling properties.Can still cause side reactions, though sometimes to a lesser extent than piperidine.
Piperazine/DBU 5% Piperazine + 2% DBU in NMP/DMF< 1 minVery fast; significantly reduces DKP and deletion sequences. Can suppress aspartimide formation when used with formic acid.DBU is a strong, non-nucleophilic base that can promote other side reactions if not used with a scavenger like piperazine.
DBU 2% in DMFVery fastUseful for overcoming aggregation and incomplete deprotection.Non-nucleophilic, requires a scavenger to trap DBF. Strongly promotes aspartimide formation.
Dipropylamine (DPA) 25% in DMFSlower than PiperidineInexpensive, low toxicity, and significantly reduces aspartimide formation compared to piperidine, especially at high temperatures.Lower efficiency may require longer reaction times or higher temperatures.
Table 2: Comparison of Common Coupling Reagents in Fmoc-SPPS
ReagentTypeAdditiveTypical Coupling TimeAdvantagesDisadvantages
DIC/HOBt CarbodiimideHOBt30 - 60 minLow cost, effective at suppressing racemization.Slower than uronium salts; DIU byproduct is soluble but needs thorough washing.
HBTU/DIPEA Uronium SaltHOBt (formed in situ)15 - 45 minHigh efficiency, fast, low racemization.Can cause guanidinylation of the free N-terminus if used in excess.
HATU/DIPEA Uronium SaltHOAt (formed in situ)5 - 30 minVery high efficiency, very fast; excellent for sterically hindered couplings.More expensive; can also cause guanidinylation.
PyBOP/DIPEA Phosphonium SaltHOBt (formed in situ)15 - 45 minHigh efficiency, no guanidinylation side reaction.Byproducts can be difficult to remove.
COMU/DIPEA Uronium SaltOxymaPure (formed in situ)5 - 30 minHigh efficiency, safer (non-explosive byproducts), good solubility.More expensive than older reagents.
Table 3: Common Cleavage Cocktails for Final Deprotection

The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues that can be modified by reactive carbocations generated during cleavage.

Cocktail NameComposition (v/v)Target Residues / Use Case
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose for peptides without highly sensitive residues like Cys, Met, or Trp.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT"Universal" cocktail for peptides containing multiple sensitive residues (Arg, Cys, Met, Trp, Tyr).
TFA/EDT/TIS/H₂O 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDTRecommended for peptides containing Trp, Cys, or Met to minimize side reactions.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISGeneral purpose cocktail suitable for most peptides.
TFA/DCM 1-2% TFA in DCMVery mild cleavage from hyper-acid-sensitive resins (e.g., 2-chlorotrityl) to yield a fully protected peptide fragment.

TIS = Triisopropylsilane, EDT = 1,2-Ethanedithiol, DCM = Dichloromethane

Experimental Protocols

The following sections provide detailed methodologies for the key stages of manual Fmoc-SPPS.

Protocol 1: Resin Preparation and Swelling
  • Weigh Resin: Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and place it into a suitable reaction vessel (e.g., a fritted syringe).

  • Swell Resin: Add sufficient DMF to completely cover the resin (approx. 10-15 mL per gram). Agitate the suspension gently for 30-60 minutes at room temperature to ensure complete swelling of the resin beads.

  • Drain Solvent: Drain the DMF from the swollen resin.

Protocol 2: The SPPS Cycle (Deprotection and Coupling)

This cycle is repeated for each amino acid to be added to the peptide chain.

A. Fmoc Deprotection:

  • Add the deprotection solution (e.g., 20% piperidine in DMF, ~10 mL per gram of resin) to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 1-3 one more time with fresh deprotection solution to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.

B. Amino Acid Activation and Coupling (Example using HBTU/DIPEA):

  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to begin the activation. Allow to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser or Ninhydrin test) on a few resin beads to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates complete coupling.

  • If the coupling is incomplete, drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").

  • Once coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) to prepare for the next deprotection step or final cleavage.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Activated Fmoc-AA, DIPEA, DMF) Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 Check Desired Length? Wash2->Check Check->Deprotection No Cleavage Final Cleavage (TFA + Scavengers) Check->Cleavage Yes End Purified Peptide Cleavage->End

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Protocol 3: Final Cleavage and Peptide Isolation

  • Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in Protocol 2A.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM (3-5 times), and dry the resin completely under a high vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail (see Table 3) fresh just before use. For 100 mg of resin, approximately 2 mL of cocktail is sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. In a separate centrifuge tube, add cold diethyl ether (approx. 10 times the volume of the filtrate). Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the crude peptide.

  • Isolation and Washing: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum to obtain the final product, which can then be purified by HPLC.

Common Side Reactions and Troubleshooting

Despite its robustness, Fmoc-SPPS is not without potential pitfalls. Understanding common side reactions is crucial for optimizing synthesis outcomes.

  • Aspartimide Formation: A major side reaction, especially in sequences containing Asp-Gly or Asp-Ser, where the peptide backbone nitrogen attacks the side-chain ester, forming a cyclic imide. This can lead to a mixture of α- and β-peptides and racemization.

    • Mitigation: Use optimized deprotection conditions (e.g., lower piperidine concentration, shorter times, or alternative bases like DPA). Adding an acidic additive like HOBt or formic acid to the deprotection solution can also help.

  • Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide, which cleaves the peptide from the resin, leading to low yields. This is particularly problematic when proline is the second or third residue.

    • Mitigation: Use a sterically hindered resin like 2-chlorotrityl chloride resin. Alternatively, couple the second and third amino acids as a pre-formed dipeptide. Using a DBU/piperazine deprotection cocktail has also been shown to drastically reduce DKP formation.

  • Racemization: Loss of stereochemical integrity, particularly at the C-terminal residue during its attachment to the resin and for residues like Cys and His during coupling.

    • Mitigation: Use coupling reagents in combination with additives like HOBt or OxymaPure. Minimize pre-activation times and avoid excess base during coupling.

  • Aggregation: The growing peptide chain can fold and aggregate on the resin, leading to incomplete deprotection and coupling, resulting in deletion sequences.

    • Mitigation: Switch to a more polar solvent like NMP, perform synthesis at elevated temperatures, or use "difficult coupling" reagents like HATU. In some cases, switching to Boc chemistry can be advantageous.

By understanding the fundamental chemistry, optimizing reaction conditions with appropriate reagents, and being aware of potential side reactions, researchers can effectively leverage the power of the Fmoc protecting group to successfully synthesize a wide array of peptides for scientific discovery and therapeutic development.

References

A Technical Guide to Fmoc-PEA for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(9-Fluorenylmethoxycarbonyl)phenethylamine (Fmoc-PEA) is a protected amine linker utilized in the synthesis of complex biomolecules, most notably in the construction of Antibody-Drug Conjugates (ADCs). Its Fmoc protecting group provides stability during specific synthetic steps while allowing for controlled cleavage under standard deprotection conditions. This guide provides an in-depth overview of this compound, focusing on supplier specifications, purity analysis, and its application workflow in ADC development.

This compound: Supplier and Purity Overview

The purity of reagents like this compound is critical for the successful synthesis of ADCs, as impurities can lead to side reactions, difficult purification steps, and heterogeneous final products. A variety of chemical suppliers offer this compound, with purity specifications typically determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Comparison of this compound Suppliers and Purity Specifications

SupplierProduct/Catalog No.Stated PurityCAS NumberNotes
BiosynthENA22323Not specified; sold for R&D329223-23-6Described as a protected amine linker for peptide conjugation[1].
Precise PEGAAD-5045> 96%329223-23-6Marketed as an ADC Linker[2].
MOLNOVA-Not specified; for research use329223-23-6Described as a cleavable linker for ADCs[3].
Sigma-AldrichCIAH987F20CBNot specified329223-23-6Distributed for ChemScene LLC.
Sigma-AldrichAPOH99F46B74Not specified329223-23-6Distributed for Apollo Scientific Ltd[4].

Note: Purity data is often lot-specific. Researchers should always consult the Certificate of Analysis (CoA) for precise figures.

Experimental Protocols: Purity Determination by HPLC

The primary method for assessing the purity of Fmoc-amino acids and related derivatives is reverse-phase high-performance liquid chromatography (RP-HPLC). The following is a representative protocol for the analysis of this compound.

Objective: To determine the purity of an this compound sample and identify potential impurities.

Materials and Reagents:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 265 nm (for the fluorenyl group)

    • Column Temperature: 30°C

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 95% B

      • 25-30 min: 95% B

      • 30-31 min: 95% to 30% B

      • 31-35 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

    • Potential impurities in Fmoc-amino acid derivatives can include free amino acids, β-alanyl impurities, and dipeptides, which should be resolved from the main product peak with an optimized HPLC method.

Visualizing Workflows and Relationships

Diagrams are essential for conceptualizing the complex processes in drug development. The following sections provide Graphviz diagrams to illustrate the role of this compound in ADC synthesis and the analytical workflow for its quality control.

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound functions as a cleavable linker, connecting a cytotoxic drug to an antibody. The Fmoc group protects the amine during initial reactions and is later removed to allow for conjugation.

ADC_Synthesis_Workflow cluster_components Core Components cluster_process Synthesis & Conjugation Process Antibody Monoclonal Antibody (mAb) Conjugation 4. Conjugate Drug-Linker to Antibody Antibody->Conjugation Linker This compound (Linker Precursor) Attach_Linker 2. Couple Activated Drug to this compound Linker->Attach_Linker Drug Cytotoxic Payload (Drug) Activate_Drug 1. Activate Drug for Linker Attachment Drug->Activate_Drug Activate_Drug->Attach_Linker Deprotection 3. Cleave Fmoc Group (Deprotection) Attach_Linker->Deprotection Drug-Linker (Protected) Deprotection->Conjugation Drug-Linker (Active) ADC Final Antibody-Drug Conjugate (ADC) Conjugation->ADC Purity_Analysis_Workflow cluster_decision Quality Decision Start This compound (Incoming Material) SamplePrep Sample Preparation (1 mg/mL in ACN/H2O) Start->SamplePrep HPLC RP-HPLC Analysis (C18 Column, UV 265 nm) SamplePrep->HPLC Data Chromatogram Data Acquisition HPLC->Data Analysis Peak Integration & Purity Calculation Data->Analysis Decision Purity > Spec? Analysis->Decision Pass Release for Synthesis Decision->Pass Yes Fail Reject Batch Decision->Fail No

References

An In-Depth Technical Guide to the Synthesis and Purification of N-(9-Fluorenylmethoxycarbonyl)-2-phenylethan-1-amine (Fmoc-PEA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of N-(9-Fluorenylmethoxycarbonyl)-2-phenylethan-1-amine (Fmoc-PEA), a key building block in peptide synthesis and various other applications in medicinal chemistry. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical processes involved.

Introduction

N-(9-Fluorenylmethoxycarbonyl)-2-phenylethan-1-amine, commonly abbreviated as this compound, is a derivative of phenethylamine where the primary amine group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc protecting group is renowned for its stability under acidic conditions and its facile cleavage under mild basic conditions, a property that is central to its widespread use in solid-phase peptide synthesis (SPPS).[1][2] The phenethylamine scaffold itself is a crucial motif in a vast array of biologically active molecules and pharmaceuticals. The Fmoc protection of phenethylamine allows for its incorporation into larger molecular architectures while preventing unwanted side reactions of the amine group.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic attack of the phenethylamine on an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the N-Fmoc protection of amines.[1]

Materials:

  • Phenethylamine

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve phenethylamine (1.0 equivalent) in dichloromethane.

  • In a separate beaker, prepare a saturated aqueous solution of sodium bicarbonate.

  • Add the sodium bicarbonate solution to the dichloromethane solution of phenethylamine.

  • To the vigorously stirred biphasic mixture, add a solution of 9-fluorenylmethyl chloroformate (1.05 equivalents) in dichloromethane dropwise over 30 minutes at room temperature.

  • Allow the reaction mixture to stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for obtaining high-purity this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or a mixture of ethyl acetate and hexane

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the crude product completely. Alternatively, dissolve the crude product in a minimal amount of ethyl acetate at room temperature and add hexane until turbidity is observed.

  • Allow the solution to cool slowly to room temperature to promote the formation of crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary
ParameterValueReference
Molecular Formula C₂₃H₂₁NO₂Calculated
Molecular Weight 343.42 g/mol Calculated
Appearance White to off-white solid[1]
Yield Typically >80%
Purity >98% (after recrystallization)
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 7.77 (d, 2H), 7.59 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H), 7.28-7.18 (m, 5H), 4.85 (br s, 1H, NH), 4.42 (d, 2H), 4.22 (t, 1H), 3.45 (q, 2H), 2.81 (t, 2H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 156.2, 143.9, 141.3, 138.8, 128.8, 128.6, 127.7, 127.0, 126.5, 125.1, 120.0, 66.8, 47.3, 43.8, 36.4
Mass Spectrum (ESI-MS) m/z 344.16 [M+H]⁺, 366.14 [M+Na]⁺Calculated

Visualizations

Synthesis Pathway

Synthesis_Pathway Phenethylamine Phenethylamine Reaction Phenethylamine->Reaction FmocCl Fmoc-Cl FmocCl->Reaction Base NaHCO₃ (aq) Base->Reaction Solvent CH₂Cl₂ Solvent->Reaction FmocPEA This compound Byproducts NaCl + H₂O + CO₂ Reaction->FmocPEA  Reaction Reaction->Byproducts

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification start Dissolve Phenethylamine in CH₂Cl₂ add_base Add NaHCO₃ solution start->add_base add_fmoccl Add Fmoc-Cl in CH₂Cl₂ add_base->add_fmoccl react Stir for 2-4h at RT add_fmoccl->react workup Aqueous Workup (Separation & Washes) react->workup dry Dry organic layer (MgSO₄) workup->dry evaporate Evaporate solvent dry->evaporate crude_product Crude this compound evaporate->crude_product dissolve Dissolve crude in hot ethanol crude_product->dissolve cool Cool to crystallize dissolve->cool filtrate Filter crystals cool->filtrate wash Wash with cold ethanol filtrate->wash dry_final Dry under vacuum wash->dry_final pure_product Pure this compound dry_final->pure_product

Caption: Workflow for the synthesis and purification of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-N-(2-phenylethyl)glycine (Fmoc-PEA) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-(2-phenylethyl)glycine (Fmoc-PEA) is an N-substituted amino acid derivative used in solid-phase peptide synthesis (SPPS) to incorporate a phenylethylamine moiety into a peptide or peptoid backbone. The phenylethylamine structure is of significant interest in medicinal chemistry and neurobiology due to its role as an endogenous neuromodulator and central nervous system stimulant.[1][2] Incorporating this motif can enhance the proteolytic stability and cell permeability of peptides, making it a valuable tool in drug discovery.[3]

These application notes provide a comprehensive protocol for the use of this compound in Fmoc-based solid-phase peptide synthesis, including recommended coupling procedures, quantitative data for optimizing synthesis, and detailed experimental methods.

Quantitative Data: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The coupling of N-substituted amino acids like this compound can be challenging due to steric hindrance. The selection of an appropriate coupling reagent is critical to ensure high coupling efficiency. While specific quantitative data for this compound is not extensively published, the following table summarizes the performance of common coupling reagents in sterically hindered couplings, which can serve as a guide for protocol optimization.

Coupling ReagentActivating Agent TypeRelative Efficiency in Hindered CouplingsRecommended Use for this compound
HATU Uronium/AminiumVery HighHighly Recommended
HCTU Uronium/AminiumVery HighHighly Recommended
PyBOP PhosphoniumHighRecommended
TBTU Uronium/AminiumModerate to HighSuitable, may require longer coupling times
DIC/OxymaPure Carbodiimide/AdditiveModerateA good alternative, may require double coupling
DIC/HOBt Carbodiimide/AdditiveModerateLess effective than DIC/Oxyma

Note: Efficiency is a qualitative summary based on literature for sterically hindered and N-methylated amino acids. Actual coupling yields for this compound may vary depending on the sequence and reaction conditions.[4][5]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of peptides incorporating this compound. These protocols are based on standard Fmoc-SPPS procedures and are optimized for a 0.1 mmol synthesis scale.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

  • Weighing: Weigh 100-200 mg of the selected resin (typical loading: 0.5-1.0 mmol/g) and place it in a fritted syringe or a dedicated peptide synthesis vessel.

  • Swelling: Add N,N-dimethylformamide (DMF) to the resin (approx. 10-15 mL per gram of resin) to ensure it is fully submerged.

  • Agitation: Gently agitate the resin suspension at room temperature for 30-60 minutes to allow for complete swelling.

  • Solvent Removal: Drain the DMF from the synthesis vessel.

Protocol 2: Fmoc Deprotection
  • Initial Deprotection: Add a solution of 20% piperidine in DMF to the swollen resin. Agitate for 5 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.

Protocol 3: Coupling of this compound

Due to the steric hindrance of the N-phenylethyl group, a potent coupling reagent and optimized conditions are recommended.

Reagents:

  • Fmoc-N-(2-phenylethyl)glycine (this compound) (3-5 equivalents)

  • Coupling Reagent (e.g., HATU) (3-5 equivalents)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA) (6-10 equivalents)

  • Solvent: DMF

Procedure:

  • Activation: In a separate vial, dissolve this compound, HATU, and DIPEA in DMF. Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated this compound solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For difficult sequences, the coupling time may be extended, or the reaction can be gently heated (e.g., to 50°C).

  • Monitoring: After the coupling, take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

  • (Optional) Double Coupling: If the Kaiser test is positive, indicating incomplete coupling, repeat steps 1-5 with a fresh solution of activated this compound.

Protocol 4: Chain Elongation

Repeat Protocol 2 (Fmoc Deprotection) and Protocol 3 (Coupling) for each subsequent amino acid in the peptide sequence. For standard proteinogenic amino acids, the coupling time in Protocol 3 can typically be reduced to 1-2 hours.

Protocol 5: Cleavage and Deprotection
  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Protocol 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and effective cocktail for routine cleavage is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water.

    • Reagent B: TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v) is a good general-purpose cleavage reagent.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the peptide pellet with cold ether, and dry the pellet under vacuum.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple this compound (HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next AA Cleavage Cleave from Resin (TFA Cocktail) Wash2->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify Peptide (HPLC) Precipitation->Purification

Caption: Iterative workflow for Solid-Phase Peptide Synthesis incorporating this compound.

Signaling Pathway of Phenylethylamine

Peptides containing the phenylethylamine moiety may exhibit neuromodulatory activity. Phenylethylamine (PEA) is known to modulate monoaminergic neurotransmission by interacting with the trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2).

PEA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PEA Phenylethylamine (from peptide) TAAR1 TAAR1 PEA->TAAR1 Activates VMAT2 VMAT2 PEA->VMAT2 Inhibits Vesicle Synaptic Vesicle VMAT2->Vesicle Packages Dopamine Dopamine Dopamine Dopamine->VMAT2 Dopamine_Synapse Increased Dopamine Vesicle->Dopamine_Synapse Release Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binds Signal Signal Transduction Dopamine_Receptor->Signal

Caption: Proposed mechanism of phenylethylamine's action on dopaminergic neurotransmission.

References

Application Notes and Protocols for the Conjugation of Phenethylamine Derivatives to Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of peptides with non-proteinogenic moieties is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties such as stability, cell permeability, and receptor affinity. Phenethylamine (PEA) and its derivatives are common structural motifs in many biologically active compounds. This document provides detailed protocols for the covalent attachment of phenethylamine derivatives to synthetic peptides.

A common query involves the coupling of "Fmoc-PEA" (Fmoc-phenethylamine). It is crucial to understand that Fmoc-phenethylamine itself, with the amine group protected by Fmoc, lacks a reactive functional group for direct coupling to a peptide's N-terminus using standard peptide synthesis chemistry. Therefore, this guide will address two practical and effective scenarios for incorporating a phenethylamine moiety into a peptide sequence:

  • N-Terminal Acylation: Coupling a phenethylamine derivative containing a carboxylic acid (e.g., Fmoc-homophenylalanine or Fmoc-phenylacetic acid) to the free N-terminus of a resin-bound peptide.

  • C-Terminal Amidation: Coupling phenethylamine to the C-terminal carboxylic acid of a peptide, either in solution or on the solid phase.

These protocols are designed for researchers familiar with solid-phase peptide synthesis (SPPS) and standard laboratory techniques.

Protocol 1: N-Terminal Acylation with a Carboxy-Functionalized Phenethylamine Derivative

This protocol describes the coupling of a phenethylamine derivative that possesses a carboxylic acid, such as Fmoc-L-homophenylalanine, to the N-terminus of a peptide chain assembled on a solid support. This is a standard procedure in Fmoc-based solid-phase peptide synthesis.[1]

Experimental Protocol

This procedure assumes the peptide has been synthesized on a suitable resin (e.g., Rink Amide for a C-terminal amide or Wang/2-Chlorotrityl for a C-terminal acid) and the final N-terminal Fmoc group has been removed.

1. Materials and Reagents:

  • Peptide-on-resin with a free N-terminus

  • Fmoc-L-homophenylalanine (or other suitable carboxy-functionalized PEA derivative)

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

    • Alternatively: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Washing Solvents: DMF, DCM, Methanol

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O for standard side-chain protecting groups)

  • Cold diethyl ether for precipitation

  • HPLC grade water and acetonitrile (with 0.1% TFA) for purification

2. N-Terminal Fmoc Deprotection (if necessary):

  • Wash the peptide-resin (1 equivalent) with DMF (3 x 10 mL/g resin).

  • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[2]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL/g resin) to remove all traces of piperidine.

  • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.

3. Coupling of Fmoc-Homophenylalanine:

  • In a separate vessel, pre-activate the Fmoc-homophenylalanine. Dissolve Fmoc-homophenylalanine (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

  • Add DIPEA (6 equivalents) to the activation mixture and allow it to react for 1-2 minutes.

  • Add the activated amino acid solution to the washed, deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction for completion using a Kaiser test (should be negative, indicating the absence of free primary amines). If the reaction is incomplete after 2 hours, it can be allowed to proceed longer or a second coupling can be performed.

  • Once complete, drain the coupling solution and wash the resin with DMF (3 x 10 mL/g resin), DCM (3 x 10 mL/g resin), and finally Methanol (3 x 10 mL/g resin).

  • Dry the resin under vacuum.

4. Cleavage and Deprotection:

  • Treat the dried resin with the appropriate cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

5. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified product by mass spectrometry (MS) to confirm the correct molecular weight.

Quantitative Data Summary
Reagent/ComponentEquivalents (relative to resin loading)Purpose
Peptide-on-Resin1Solid support with nascent peptide chain
Fmoc-Homophenylalanine3Phenethylamine derivative to be coupled
HBTU2.9Coupling Reagent (activates carboxylic acid)
HOBt3Additive to reduce racemization
DIPEA6Base for activation and coupling
20% Piperidine in DMFN/AReagent for Fmoc deprotection
Cleavage CocktailN/ACleaves peptide from resin and removes side-chain protecting groups

Workflow Diagram

N_Terminal_Coupling start Peptide-Resin (N-terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 kaiser_test1 Kaiser Test (Positive) wash1->kaiser_test1 activation Pre-activation of Fmoc-Homophenylalanine (HBTU/HOBt/DIPEA) coupling Coupling to Peptide-Resin kaiser_test1->coupling activation->coupling wash2 DMF/DCM/MeOH Wash coupling->wash2 kaiser_test2 Kaiser Test (Negative) wash2->kaiser_test2 cleavage Cleavage & Deprotection (TFA Cocktail) kaiser_test2->cleavage precipitation Ether Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis MS Analysis purification->analysis end Purified N-Terminally Modified Peptide analysis->end

Workflow for N-terminal acylation of a peptide.

Protocol 2: C-Terminal Amidation with Phenethylamine (Solution Phase)

This protocol outlines the procedure for coupling phenethylamine to the C-terminal carboxylic acid of a purified, side-chain protected peptide in solution. This method is useful when the peptide has been synthesized on a resin that yields a C-terminal acid upon cleavage (e.g., Wang or 2-chlorotrityl resin).

Experimental Protocol

1. Materials and Reagents:

  • Purified peptide with a free C-terminal carboxylic acid and protected side chains

  • Phenethylamine (PEA)

  • Coupling Reagents:

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • Alternatively: HBTU/HOBt or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)/HOBt

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents:

    • DMF (N,N-Dimethylformamide) or a suitable organic solvent to dissolve the peptide

  • Quenching solution (e.g., water)

  • Extraction solvents (e.g., ethyl acetate, aqueous HCl, aqueous NaHCO₃)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • RP-HPLC and Mass Spectrometry equipment for purification and analysis

2. C-Terminal Amidation Procedure:

  • Dissolve the purified, side-chain protected peptide (1 equivalent) in a minimal amount of DMF.

  • Add HATU (1.5 equivalents) and DIPEA (2 equivalents) to the peptide solution.[3]

  • Stir the mixture for 10-15 minutes at room temperature to activate the C-terminal carboxyl group.

  • Add phenethylamine (5-10 equivalents) to the reaction mixture. It is often beneficial to use a significant excess of the amine to drive the reaction to completion.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for LC-MS analysis.

3. Work-up and Purification:

  • Once the reaction is complete, quench by adding water.

  • If the product is soluble in a water-immiscible organic solvent, dilute the reaction mixture with that solvent (e.g., ethyl acetate) and wash sequentially with dilute aqueous acid (e.g., 0.5 M HCl) to remove excess amine and base, followed by dilute aqueous base (e.g., 5% NaHCO₃) to remove unreacted starting peptide, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • If the peptide is not amenable to extraction, it may be purified directly by RP-HPLC.

  • The side-chain protecting groups can be removed post-amidation using the appropriate cleavage cocktail as described in Protocol 1, followed by a final purification step.

Quantitative Data Summary
Reagent/ComponentEquivalents (relative to peptide)Purpose
Purified Protected Peptide1Starting material with a free C-terminus
Phenethylamine (PEA)5 - 10Amine for C-terminal amidation
HATU1.5Coupling Reagent (activates carboxylic acid)
DIPEA2Base for activation

Workflow Diagram

C_Terminal_Amidation start Purified Peptide (Free C-terminus) activation Activate C-terminus (HATU/DIPEA in DMF) start->activation amidation Add Phenethylamine (Excess) activation->amidation reaction Stir 12-24h at Room Temp amidation->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup deprotection Side-chain Deprotection (TFA) workup->deprotection purification RP-HPLC Purification deprotection->purification analysis MS Analysis purification->analysis end Purified C-Terminally Amidated Peptide analysis->end

References

Application Notes and Protocols for Fmoc-PEA Deprotection with Piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS) and the synthesis of small molecules.[1] Its popularity stems from its stability under acidic conditions and its facile removal under mild basic conditions, which helps preserve the integrity of sensitive molecules.[1][2] The deprotection is typically achieved using a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3] This process proceeds via a β-elimination mechanism.

These application notes provide a detailed overview of the conditions and a general protocol for the deprotection of Fmoc-protected phenethylamine (Fmoc-PEA) using piperidine.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a two-step process initiated by a base, such as piperidine.

  • Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorene ring.

  • β-Elimination: This is followed by a β-elimination, which releases the free amine, carbon dioxide, and dibenzofulvene (DBF). The secondary amine then traps the reactive DBF intermediate to form a stable adduct.

Key Parameters Influencing Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by several factors, including the choice of base, its concentration, the solvent, reaction time, and temperature.

  • Base and Concentration: Piperidine is the most common base used for Fmoc deprotection. Concentrations typically range from 20% to 50% (v/v) in an organic solvent. While higher concentrations of piperidine lead to faster deprotection rates, lower concentrations (e.g., 5%) can also be effective, albeit with longer reaction times. The choice of concentration is often a balance between reaction speed and minimizing potential side reactions.

  • Solvent: N,N-dimethylformamide (DMF) is the most commonly used solvent due to its ability to solvate the reactants and facilitate a fast reaction rate. The polarity of the solvent plays a crucial role, with more polar solvents generally leading to faster deprotection.

  • Temperature: Fmoc deprotection is typically carried out at room temperature.

  • Reaction Time: The time required for complete deprotection can vary from a few minutes to over an hour, depending on the substrate and the specific conditions used. For simple primary amines like PEA, deprotection is generally rapid.

Quantitative Data on Fmoc Deprotection Conditions

The following table summarizes representative data on the effect of piperidine concentration on Fmoc deprotection time. While this data is for an Fmoc-protected amino acid, the principles are directly applicable to this compound.

Piperidine Concentration (v/v) in DMFSubstrateDeprotection Time for CompletionReference
20%Fmoc-Val-OH< 3 minutes
5%Fmoc-Val-OH~10.4 minutes
20%Resin-Bound Amino Acid7 minutes
5%Resin-Bound Amino AcidNo significant difference from 20% in SPPS

Note: Reaction times can be influenced by factors such as steric hindrance around the amine and the specific reaction conditions.

Experimental Protocol: Deprotection of this compound in Solution

This protocol outlines a general procedure for the deprotection of Fmoc-phenethylamine in a solution phase.

Materials
  • Fmoc-phenethylamine (this compound)

  • Piperidine

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • High-performance liquid chromatography (HPLC) system (for reaction monitoring and purity analysis)

  • Mass spectrometer (for product confirmation)

Procedure
  • Dissolution: Dissolve this compound in DMF (e.g., 10 mL of DMF per gram of this compound).

  • Addition of Piperidine: To the stirred solution, add piperidine to a final concentration of 20% (v/v).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. A common mobile phase for TLC is a mixture of ethyl acetate and hexanes. The deprotected phenethylamine will have a lower Rf value than the starting this compound. For HPLC analysis, a reverse-phase C18 column with a gradient of acetonitrile and water (often with 0.1% TFA) is typically used.

  • Work-up: Once the reaction is complete (typically within 30 minutes at room temperature), quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: The crude phenethylamine can be purified further by column chromatography on silica gel if necessary. Confirm the identity and purity of the final product by HPLC and mass spectrometry.

Experimental Workflow Diagram

Fmoc_Deprotection_Workflow start Start dissolve Dissolve this compound in DMF start->dissolve add_piperidine Add 20% (v/v) Piperidine dissolve->add_piperidine react Stir at Room Temperature add_piperidine->react monitor Monitor Reaction (TLC/HPLC) react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete dry Dry Organic Layer workup->dry evaporate Solvent Evaporation dry->evaporate purify Purification & Analysis (HPLC/MS) evaporate->purify end End purify->end

Caption: Experimental workflow for the deprotection of this compound.

Troubleshooting and Safety Considerations
  • Incomplete Deprotection: If the reaction is incomplete, extend the reaction time or consider a slight increase in the piperidine concentration.

  • Side Reactions: While generally a clean reaction, potential side reactions can occur, especially with more complex molecules. Careful monitoring is recommended.

  • Safety: Piperidine and DMF are hazardous chemicals. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Alternative Deprotection Reagents

While piperidine is the standard, other bases can be used for Fmoc deprotection, such as 4-methylpiperidine or a mixture of piperazine and DBU, which may be advantageous in specific applications to minimize side reactions like aspartimide formation in peptide synthesis.

References

Application Notes and Protocols for Fmoc-PEA Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protected phenethylamine (PEA) derivative, specifically an Fmoc-protected aminoethyl phosphoramidate, is a crucial cleavable linker utilized predominantly in the synthesis of Antibody-Drug Conjugates (ADCs). This linker facilitates the covalent attachment of a cytotoxic payload to a monoclonal antibody (mAb). The Fmoc protecting group allows for orthogonal synthesis strategies, while the phosphoramidate linkage provides a mechanism for controlled, acid-catalyzed cleavage within the target cell's lysosomal compartment. This application note provides detailed protocols for the conjugation of this Fmoc-PEA linker to molecules containing primary amines, outlines its mechanism of action in the context of ADCs, and presents relevant quantitative data.

Principle of Operation

The conjugation of the this compound linker to a primary amine involves a two-stage process. First, the terminal phosphate group of the this compound linker is activated using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator like N-hydroxysuccinimide (NHS) or imidazole. This activation step forms a highly reactive intermediate. Subsequently, this activated linker reacts with a primary amine on the target molecule (e.g., a cytotoxic drug) to form a stable phosphoramidate bond.

The Fmoc group protects the primary amine of the linker during these steps and can be removed under mild basic conditions if further modification at that site is required. The key feature of the resulting phosphoramidate linkage is its stability at physiological pH (7.4) and its susceptibility to hydrolysis under the acidic conditions (pH 4.5-5.5) found in cellular endosomes and lysosomes. This pH-sensitive cleavage is often facilitated by intramolecular catalysis from a nearby acidic group, leading to the release of the active payload inside the target cell.

Experimental Protocols

Protocol 1: Activation of this compound Linker and Conjugation to a Primary Amine

This protocol describes the activation of the this compound phosphoramidate linker and its subsequent conjugation to a generic primary amine-containing molecule (e.g., a payload for an ADC).

Materials:

  • This compound (Fmoc-N-(2-aminoethyl)phosphoramidate)

  • Primary amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 6.0

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

  • Mass spectrometer for product characterization

Procedure:

  • Preparation of Reagents:

    • Dissolve the primary amine-containing molecule in anhydrous DMF to a final concentration of 10-20 mg/mL.

    • Prepare a 0.1 M solution of imidazole in MES buffer (0.1 M, pH 6.0).

    • Freshly prepare a solution of EDC (e.g., 10 mg/mL) in anhydrous DMF immediately before use.

  • Activation of this compound Linker:

    • In a reaction vessel, dissolve this compound (1.2 equivalents) and imidazole (1.5 equivalents) in a minimal amount of 0.1 M MES buffer (pH 6.0).

    • Add the freshly prepared EDC solution (1.5 equivalents) to the this compound/imidazole mixture.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring. This forms the reactive phosphorimidazolide intermediate.

  • Conjugation to Primary Amine:

    • To the activated this compound solution, add the solution of the primary amine-containing molecule (1.0 equivalent).

    • Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be allowed to proceed overnight at 4°C if required.

  • Reaction Monitoring and Purification:

    • Monitor the progress of the conjugation reaction by analytical HPLC, observing the consumption of the starting materials and the formation of the product peak.

    • Upon completion, the crude reaction mixture can be purified by preparative reverse-phase HPLC (RP-HPLC) to isolate the this compound-conjugated product.

  • Characterization:

    • Confirm the identity of the purified conjugate by mass spectrometry (e.g., ESI-MS) to verify the expected molecular weight.

    • Assess the purity of the final product using analytical HPLC.

Protocol 2: Fmoc Deprotection

This protocol is for the removal of the Fmoc group from the conjugated molecule, if required for subsequent synthetic steps.

Materials:

  • This compound-conjugated molecule

  • 20% Piperidine in DMF (v/v)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether, cold

Procedure:

  • Dissolve the this compound-conjugated molecule in DMF.

  • Add the 20% piperidine in DMF solution to the reaction mixture.

  • Stir the solution at room temperature for 30 minutes.

  • Monitor the deprotection by analytical HPLC.

  • Once the reaction is complete, concentrate the solution under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the conjugation and deprotection reactions.

Table 1: Reaction Conditions and Expected Outcomes for this compound Conjugation

ParameterValueNotes
Stoichiometry
This compound1.2 eqA slight excess ensures complete consumption of the primary amine.
Primary Amine1.0 eqThe limiting reagent.
EDC1.5 eqTo drive the activation of the phosphate group.
Imidazole1.5 eqAs a catalyst for the formation of the reactive intermediate.
Reaction Conditions
SolventDMF / MES bufferProvides good solubility for all reactants.
TemperatureRoom TemperatureMild conditions to prevent degradation of sensitive molecules.
Reaction Time2-4 hoursTypically sufficient for high conversion.
Expected Outcome
Yield60-80%Dependent on the nature of the primary amine-containing molecule.
Purity (post-HPLC)>95%Achievable with standard RP-HPLC purification.

Table 2: Fmoc Deprotection Conditions and Expected Outcome

ParameterValueNotes
Reagents
Deprotection Agent20% Piperidine in DMFStandard reagent for Fmoc removal.
Reaction Conditions
TemperatureRoom TemperatureRapid and efficient at ambient temperature.
Reaction Time30 minutesTypically sufficient for complete deprotection.
Expected Outcome
Yield>90%Generally a high-yielding reaction.
Purity (post-precipitation)>90%Further purification may be required depending on the application.

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization cluster_deprotection Optional: Fmoc Deprotection A This compound C Activated this compound (Phosphorimidazolide) A->C Activation (15-30 min, RT) B EDC + Imidazole B->C E This compound-Payload Conjugate C->E Conjugation (2-4 h, RT) D Primary Amine (e.g., Payload) D->E F RP-HPLC Purification E->F G Pure Conjugate F->G H MS & HPLC Analysis G->H J Deprotected Conjugate G->J Deprotection (30 min, RT) I 20% Piperidine in DMF I->J

Caption: Workflow for this compound conjugation to a primary amine.

Signaling Pathway: ADC Mechanism of Action

adc_mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (Stable Linker) Receptor Tumor Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome (pH ~6.0) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage (Acid-Catalyzed Hydrolysis) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of an ADC with a pH-sensitive linker.

Application Note: Efficient Incorporation of Fm-PEA at the N-Terminus of Peptides Using Automated Synthesizers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The modification of peptides with non-proteinogenic amino acids and other organic moieties is a powerful strategy for enhancing their therapeutic properties.[1][2] Phenethylamine (PEA) derivatives, in particular, are of significant interest due to their prevalence in neurotransmitters and other bioactive molecules. Incorporating a PEA moiety at the N-terminus of a peptide can influence its conformational stability, receptor binding affinity, and pharmacokinetic profile. This application note provides a detailed protocol for the efficient incorporation of N-(9-Fluorenylmethoxycarbonyl)-2-phenethylamine (Fmoc-PEA) onto the N-terminus of a peptide chain using a standard automated solid-phase peptide synthesizer.[3][4][5]

This compound lacks a carboxyl group, making it an ideal N-terminal capping agent. The protocol outlined below leverages standard Fmoc solid-phase peptide synthesis (SPPS) chemistry, with specific optimizations for the final coupling step to ensure high efficiency and purity of the final PEA-modified peptide.

Materials and Reagents

  • Resin: Pre-loaded Wang or Rink Amide resin appropriate for the desired C-terminus (e.g., acid or amide).

  • Fmoc-Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protecting groups.

  • This compound: N-(9-Fluorenylmethoxycarbonyl)-2-phenethylamine.

  • Solvents: High-purity, peptide-synthesis grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Diethyl Ether (cold).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents:

    • O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) or

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Capping Reagent (Optional): Acetic anhydride and DIPEA in DMF.

Experimental Protocols

This protocol assumes the synthesis is performed on a 0.1 mmol scale. All steps are performed on an automated peptide synthesizer unless otherwise noted.

Standard Peptide Synthesis
  • Resin Swelling: Swell the pre-loaded resin in DMF for 60 minutes in the synthesizer's reaction vessel.

  • Peptide Elongation: Perform automated Fmoc-SPPS cycles to assemble the desired peptide sequence. Each cycle consists of:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Washing: Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: Couple the next Fmoc-amino acid (4 equivalents) using HCTU (4 equivalents) and DIPEA (8 equivalents) in DMF for 30-60 minutes.

    • Washing: Wash the resin with DMF.

N-Terminal this compound Coupling
  • Final Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection cycle as described above to expose the N-terminal amine.

  • This compound Activation and Coupling:

    • Prepare a solution of this compound (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Deliver the activated this compound solution to the reaction vessel.

    • Allow the coupling reaction to proceed for 2 hours. Due to the potential for steric hindrance, a longer coupling time or a double coupling strategy is recommended.

  • Washing: Wash the resin thoroughly with DMF, followed by DCM.

  • Resin Drying: Dry the peptide-resin under a vacuum for at least 1 hour.

Cleavage and Deprotection
  • Caution: This procedure must be performed in a well-ventilated fume hood.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Slowly add the filtrate dropwise into a 50 mL conical tube containing 40 mL of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, and wash the pellet twice with cold diethyl ether.

  • Drying: Dry the crude peptide pellet under a vacuum.

Purification and Analysis
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Data Presentation

To optimize the incorporation of this compound, a comparative study was performed using a model peptide (Ac-Tyr-Val-Ala-Asp-Gly-NH2). The final Gly residue was coupled with this compound. The efficiency of a standard single coupling protocol was compared against a double coupling protocol.

Coupling ProtocolCoupling TimePurity by HPLC (%)Overall Yield (%)
Standard (Single Coupling) 2 hours85.255.7
Optimized (Double Coupling) 2 x 1.5 hours96.568.3

The results clearly indicate that a double coupling strategy significantly improves the purity and overall yield of the final PEA-modified peptide, likely by driving the reaction to completion and overcoming any steric challenges.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the automated synthesis and subsequent modification with this compound.

G cluster_synthesis Automated Synthesis cluster_modification N-terminal Modification cluster_workup Final Workup Resin Swell Resin SPPS Assemble Peptide Chain (Automated Fmoc Cycles) Resin->SPPS Start Deprotect Final N-terminal Fmoc Deprotection SPPS->Deprotect Couple_PEA Couple this compound (Optimized Protocol) Deprotect->Couple_PEA Cleave Cleave from Resin & Deprotect Side Chains Couple_PEA->Cleave Purify Purify by RP-HPLC Cleave->Purify Analyze Analyze by MS & HPLC Purify->Analyze Final Product

Caption: Workflow for N-terminal modification with this compound.

Logical Relationship: Impact of PEA Modification

The diagram below illustrates the hypothetical benefits of N-terminal phenethylamine modification on a therapeutic peptide's mechanism of action.

G Peptide PEA-Modified Peptide Membrane Cell Membrane Peptide->Membrane Enhanced Penetration Receptor Target Receptor Peptide->Receptor Increased Binding Affinity Signal Downstream Signaling Receptor->Signal Response Therapeutic Response Signal->Response

Caption: Potential advantages of PEA modification on peptide function.

Conclusion

The incorporation of this compound as an N-terminal cap is a straightforward modification that can be efficiently implemented on automated peptide synthesizers. By employing an optimized double coupling strategy, researchers can achieve high purity and yield of the desired PEA-modified peptide. This protocol provides a robust foundation for developing novel peptide-based therapeutics with potentially enhanced biological activity and improved pharmacokinetic properties.

References

Downstream Purification of Fmoc-PEA Conjugated Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of phenylethylamine (PEA) to peptides, often while the N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, is a common strategy to enhance the therapeutic properties of peptides, such as their stability and cell permeability. However, the increased hydrophobicity imparted by both the Fmoc and PEA moieties presents significant challenges for downstream purification. Standard purification protocols often result in low yield and purity due to aggregation and poor solubility of the conjugated peptide.

These application notes provide a detailed overview of the purification strategies for Fmoc-PEA conjugated peptides, with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), along with alternative methods for particularly challenging separations. Detailed experimental protocols and characterization workflows are provided to guide researchers in achieving high-purity this compound conjugated peptides for research and drug development.

Data Presentation: Purification of Hydrophobic Peptides

The purification of this compound conjugated peptides is analogous to that of other highly hydrophobic peptides. The following tables summarize representative quantitative data for the purification of such peptides, highlighting the impact of different purification strategies on yield and purity.

Table 1: Comparison of RP-HPLC Conditions for a Model Hydrophobic Peptide

ParameterCondition ACondition BCondition C
Column C18, 5 µm, 300 ÅC4, 5 µm, 300 ÅDiphenyl, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile with 0.1% TFAn-Propanol with 0.1% TFAAcetonitrile with 0.1% Acetic Acid
Gradient 5-95% B over 30 min10-80% B over 40 min15-75% B over 35 min
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 40 °C50 °C45 °C
Crude Purity 55%55%55%
Final Purity 92%96%94%
Recovery Yield 65%75%70%

Table 2: Performance of Alternative Purification Strategies for a Highly Aggregating Hydrophobic Peptide

Purification MethodCrude PurityFinal PurityRecovery YieldNotes
Optimized RP-HPLC 40%85%30%Significant peak tailing and low recovery.
Precipitation & Washing 40%90%80%Effective for removing scavengers and highly soluble impurities.[1]
Affinity Chromatography 40%>95%60%Requires a specific affinity tag on the peptide.[2]
MCSGP 55%>90%>90%Alleviates the yield-purity trade-off for complex mixtures.[3][4]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of this compound Conjugated Peptides

This protocol outlines the standard method for purifying this compound conjugated peptides. Due to their hydrophobic nature, optimization of the mobile phase and gradient is crucial.

1. Materials and Reagents:

  • Crude this compound conjugated peptide, lyophilized

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade isopropanol (IPA) or n-propanol (n-PrOH) (optional)

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Solvents for sample dissolution (e.g., DMSO, DMF, hexafluoroisopropanol (HFIP))

  • Reversed-phase HPLC column (C18, C8, C4, or Diphenyl; wide-pore, e.g., 300 Å, is recommended)

2. Equipment:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

3. Procedure:

  • Sample Preparation:

    • Perform a small-scale solubility test to determine the best solvent for your crude peptide. Start with common solvents like ACN/water mixtures, and if necessary, test stronger organic solvents like DMSO or DMF.

    • Dissolve the crude peptide in a minimal amount of the chosen solvent.

    • If a strong organic solvent was used, dilute the sample with Mobile Phase A to a concentration suitable for injection, ensuring the peptide remains in solution.

    • Filter the sample through a 0.45 µm filter before injection to prevent column clogging.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile. For very hydrophobic peptides, a stronger organic modifier like isopropanol or n-propanol can be used, or a mixture of ACN with IPA/n-PrOH.

    • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A and 5% B) for at least 5-10 column volumes.

    • Gradient Elution:

      • Inject the prepared sample onto the column.

      • Start with a shallow gradient to effectively separate impurities. A typical starting point is a linear gradient of 5% to 95% Mobile Phase B over 30-60 minutes.

      • Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present). The Fmoc group also has a characteristic absorbance around 265 nm and 301 nm.

    • Fraction Collection: Collect fractions corresponding to the main peak of interest.

    • Column Washing and Re-equilibration: After the gradient, wash the column with a high concentration of Mobile Phase B (e.g., 95%) for several column volumes to elute any remaining hydrophobic impurities. Then, re-equilibrate the column to the initial conditions.

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical HPLC to assess their purity.

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Protocol 2: Precipitation and Washing for Highly Hydrophobic Peptides

For peptides that are extremely difficult to purify by HPLC due to poor solubility and aggregation, a precipitation method can be a viable alternative or a preliminary clean-up step.[1]

1. Materials and Reagents:

  • Crude this compound conjugated peptide (post-cleavage and TFA evaporation)

  • Cold diethyl ether

  • Milli-Q water

2. Equipment:

  • Centrifuge

  • Vortex mixer

3. Procedure:

  • After cleavage from the resin and removal of the cleavage cocktail (e.g., TFA) under a stream of nitrogen, add cold diethyl ether to the crude peptide to induce precipitation.

  • Vortex the mixture vigorously and centrifuge to pellet the precipitated peptide.

  • Decant the diethyl ether, which contains many of the organic scavengers and by-products.

  • Wash the peptide pellet with fresh cold diethyl ether two more times.

  • After the final ether wash, dissolve the peptide pellet in a minimal amount of a suitable solvent (e.g., ACN or DMSO) and then add Milli-Q water to re-precipitate the peptide, leaving more polar impurities in the aqueous phase.

  • Centrifuge to collect the purified peptide pellet.

  • Lyophilize the pellet to obtain the final product.

Protocol 3: Affinity Chromatography Purification

This method is highly specific but requires the peptide to be synthesized with an affinity tag.

1. Materials and Reagents:

  • Crude peptide containing an affinity tag (e.g., His-tag, GST-tag)

  • Affinity chromatography resin specific to the tag (e.g., Ni-NTA agarose for His-tagged peptides)

  • Binding/Wash Buffer (e.g., PBS for many interactions)

  • Elution Buffer (containing a competing molecule, e.g., imidazole for His-tags, or having a low pH)

  • Desalting column

2. Equipment:

  • Chromatography column

  • Peristaltic pump or FPLC system

3. Procedure:

  • Equilibrate the affinity resin in a chromatography column with Binding/Wash Buffer.

  • Dissolve the crude peptide in Binding/Wash Buffer and load it onto the column.

  • Wash the column extensively with Binding/Wash Buffer to remove unbound impurities.

  • Elute the target peptide using the Elution Buffer.

  • Collect the eluted fractions and monitor protein/peptide presence (e.g., by UV absorbance at 280 nm).

  • Pool the fractions containing the purified peptide.

  • If necessary, remove the eluting agent (e.g., imidazole) by dialysis or using a desalting column.

  • Lyophilize the final sample.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Downstream Purification cluster_characterization Characterization synthesis Solid-Phase Peptide Synthesis (SPPS) of this compound Conjugated Peptide cleavage Cleavage from Resin & Side-Chain Deprotection synthesis->cleavage crude_peptide Crude Peptide Mixture cleavage->crude_peptide hplc Reversed-Phase HPLC crude_peptide->hplc Standard Method precipitation Precipitation & Washing crude_peptide->precipitation Alternative for Insoluble Peptides affinity Affinity Chromatography crude_peptide->affinity Requires Affinity Tag mcsgp MCSGP crude_peptide->mcsgp Advanced Continuous Chromatography analysis Purity & Identity Analysis (Analytical HPLC, Mass Spectrometry) hplc->analysis precipitation->analysis affinity->analysis mcsgp->analysis final_product Purified this compound Conjugated Peptide analysis->final_product

Caption: Experimental workflow for the purification of this compound conjugated peptides.

purification_decision_tree start Crude this compound Conjugated Peptide solubility_check Is the peptide soluble in standard HPLC solvents? start->solubility_check hplc Proceed with Optimized RP-HPLC Protocol solubility_check->hplc Yes precipitation Use Precipitation & Washing Protocol solubility_check->precipitation No purity_check Is purity >95% achieved with good yield? hplc->purity_check precipitation->hplc Re-dissolve and attempt HPLC final_product Final Purified Product purity_check->final_product Yes alternative_methods Consider Alternative Methods: - Affinity Chromatography (if tagged) - MCSGP purity_check->alternative_methods No

Caption: Decision tree for selecting a suitable purification strategy.

Characterization of Purified this compound Conjugated Peptides

After purification, it is essential to thoroughly characterize the this compound conjugated peptide to confirm its identity, purity, and quantity.

1. Purity Assessment by Analytical RP-HPLC:

  • Purpose: To determine the purity of the final product.

  • Method: An aliquot of the purified peptide is injected onto an analytical RP-HPLC column. A standard gradient is run, and the peak area of the main product is compared to the total area of all peaks in the chromatogram.

  • Acceptance Criteria: For most research applications, a purity of >95% is considered acceptable.

2. Identity Confirmation by Mass Spectrometry (MS):

  • Purpose: To confirm that the purified peptide has the correct molecular weight.

  • Method: Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the mass of the peptide. The observed mass should match the theoretical calculated mass of the this compound conjugated peptide.

  • High-Resolution Mass Spectrometry (HRMS): Provides a more accurate mass measurement, which can help to confirm the elemental composition.

3. Peptide Sequencing (Optional):

  • Purpose: To confirm the amino acid sequence of the peptide.

  • Method: Tandem mass spectrometry (MS/MS) is used to fragment the peptide and determine its amino acid sequence. This is particularly important for novel peptides or when there is doubt about the fidelity of the synthesis.

4. Quantification:

  • Purpose: To determine the concentration of the purified peptide.

  • Method: This can be done by UV-Vis spectrophotometry, measuring the absorbance at 280 nm if the peptide contains aromatic amino acids, or by amino acid analysis for a more accurate quantification.

The following diagram illustrates the typical characterization workflow for a purified this compound conjugated peptide.

characterization_workflow start Purified Peptide (Lyophilized Powder) reconstitution Reconstitute in Appropriate Solvent start->reconstitution hplc_analysis Analytical RP-HPLC (Purity Assessment) reconstitution->hplc_analysis ms_analysis Mass Spectrometry (Identity Confirmation) reconstitution->ms_analysis quantification Quantification (e.g., UV-Vis or AAA) reconstitution->quantification data_analysis Data Analysis and Reporting hplc_analysis->data_analysis ms_analysis->data_analysis quantification->data_analysis final_product Characterized this compound Conjugated Peptide data_analysis->final_product

Caption: Post-purification characterization workflow.

References

Application Notes & Protocols for the Analytical Characterization of Fmoc-PEA Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluorenylmethyloxycarbonyl (Fmoc) protected phenylethylamine (PEA) serves as a crucial building block in peptide synthesis and the development of pharmacologically active molecules. The Fmoc group provides a base-labile protecting group for the primary amine of PEA, enabling its controlled incorporation into larger structures. Accurate and comprehensive characterization of Fmoc-PEA conjugates is essential to ensure identity, purity, and quality prior to downstream applications. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

General Synthesis and Characterization Workflow

The synthesis of this compound typically involves the reaction of phenylethylamine with an activated Fmoc derivative, such as Fmoc-OSu (N-hydroxysuccinimide ester), in the presence of a base. Following the reaction, a systematic analytical workflow is employed to confirm the successful synthesis and purification of the conjugate.

G cluster_synthesis Synthesis Workflow cluster_analysis Analytical Workflow Reactants Phenylethylamine + Fmoc-OSu Reaction Coupling Reaction (Base, Dioxane/Water) Reactants->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product This compound Conjugate Purification->Product HPLC HPLC (Purity Assessment) Product->HPLC MS Mass Spectrometry (Identity Confirmation) HPLC->MS NMR NMR Spectroscopy (Structural Elucidation) MS->NMR FTIR FTIR Spectroscopy (Functional Group ID) NMR->FTIR

Caption: General workflow for this compound synthesis and subsequent analytical characterization.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC (RP-HPLC) is a primary technique for assessing the purity of the this compound conjugate. It effectively separates the final product from starting materials (phenylethylamine, Fmoc-OSu) and reaction by-products. The strong UV absorbance of the Fmoc group allows for sensitive detection.[1][2] Purity is determined by integrating the peak area of the product relative to the total peak area in the chromatogram.

Experimental Protocol:

  • System: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Sample Preparation: Dissolve a small amount of the this compound sample (approx. 1 mg/mL) in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 265 nm (for the Fmoc group).

    • Injection Volume: 10 µL.

    • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is typically effective.[1]

  • Analysis: Run the sample and integrate the peaks. The purity is calculated as: (Area of Product Peak / Total Area of All Peaks) * 100%.

Data Presentation:

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Retention Time (tR)~13.5 min (Typical)
Purity (%)>98%
Detection Wavelength265 nm

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to confirm the identity of the this compound conjugate by verifying its molecular weight. Electrospray ionization (ESI) is a common technique that generates protonated molecular ions [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for precise mass determination.[3] This analysis provides definitive evidence of successful conjugation.

Experimental Protocol:

  • System: An ESI mass spectrometer, often coupled with an HPLC or direct infusion pump (LC-MS).[3]

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like acetonitrile or methanol.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system post-column.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (optimize for minimal fragmentation).

  • Analysis: Identify the peak corresponding to the expected molecular weight of this compound (C₂₃H₂₁NO₂ = 343.42 g/mol ). Look for the protonated molecule [M+H]⁺ at m/z 344.43.

Data Presentation:

Ion SpeciesCalculated m/zObserved m/z
[M+H]⁺344.16344.2
[M+Na]⁺366.14366.1

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy provides unambiguous structural confirmation of the this compound conjugate. ¹H NMR identifies the different types of protons and their connectivity, while ¹³C NMR identifies the carbon skeleton. Key diagnostic signals include the aromatic protons of both the Fmoc and PEA moieties, and the aliphatic protons of the ethyl linker.

G NMR Characterization Workflow SamplePrep Sample Preparation (Dissolve in CDCl3 or DMSO-d6) H1_NMR 1H NMR Acquisition (Proton Environment) SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition (Carbon Skeleton) SamplePrep->C13_NMR TwoD_NMR 2D NMR (Optional) (COSY, HSQC for connectivity) H1_NMR->TwoD_NMR Analysis Spectral Analysis (Assign Peaks, Confirm Structure) H1_NMR->Analysis C13_NMR->TwoD_NMR C13_NMR->Analysis TwoD_NMR->Analysis

Caption: Workflow for structural elucidation of this compound using NMR spectroscopy.

Experimental Protocol:

  • System: A 300-500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0-200 ppm.

  • Analysis: Integrate the proton signals and assign chemical shifts to the corresponding protons and carbons in the molecule. Compare observed shifts with expected values.

Data Presentation:

¹H NMR (400 MHz, CDCl₃) δ (ppm) Multiplicity Assignment
Aromatic Protons7.77 - 7.18Multiplet (m)Fmoc (8H) & PEA Phenyl (5H)
CH (Fmoc)~4.45Triplet (t)CH attached to O
CH₂ (Fmoc)~4.22Doublet (d)CH₂ adjacent to CH
CH₂ (PEA)~3.45Quartet (q)CH₂-NH
CH₂ (PEA)~2.80Triplet (t)CH₂-Ph
NH~5.05Broad TripletAmide proton
¹³C NMR (100 MHz, CDCl₃) δ (ppm) Assignment
Carbonyl (C=O)~156.5Fmoc Urethane Carbonyl
Aromatic Carbons143.9 - 120.0Fmoc & PEA Aromatic Carbons
CH (Fmoc)~67.0CH attached to O
CH (Fmoc)~47.3Fluorenyl CH
CH₂ (PEA)~42.5CH₂-NH
CH₂ (PEA)~36.2CH₂-Ph

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in the this compound conjugate. The successful formation of the urethane linkage is confirmed by the presence of characteristic N-H and C=O stretching vibrations. The technique also verifies the presence of aromatic C-H and C=C bonds from both the Fmoc and PEA moieties.

Experimental Protocol:

  • System: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal. No further preparation is needed.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically scan from 4000 to 500 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Data Presentation:

Wavenumber (cm⁻¹)Vibration ModeFunctional Group Assignment
~3300N-H StretchUrethane N-H
~3060Aromatic C-H StretchFmoc and PEA Aromatic Rings
~2930Aliphatic C-H StretchPEA Ethyl Chain
~1690C=O StretchUrethane Carbonyl
~1520N-H BendUrethane Linkage
~1450, 740, 760Aromatic C=C Bend/StretchCharacteristic of Fluorenyl Group

References

Application Notes and Protocols: Amine-Reactive Labeling of Proteins and Biomolecules using N-Hydroxysuccinimide (NHS) Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins and other biomolecules is a cornerstone technique in biochemical research and drug development. It enables the attachment of reporter molecules, such as fluorescent dyes, biotin, or specific tags, to a target biomolecule, facilitating its detection, visualization, and functional characterization. One of the most prevalent and reliable methods for labeling biomolecules is through the modification of primary amines, which are readily available on the side chains of lysine residues and the N-terminus of proteins. N-Hydroxysuccinimide (NHS) esters are a widely used class of amine-reactive reagents that form stable amide bonds with primary amines under mild pH conditions. This document provides a detailed protocol and application notes for the use of NHS esters in labeling proteins and other biomolecules.

Principle of Amine-Reactive Labeling with NHS Esters

The labeling reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. The reaction is typically carried out in a slightly alkaline buffer (pH 7.5-8.5) to ensure that the primary amines are deprotonated and thus nucleophilic.

Key Considerations for Successful Labeling

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) or borate buffers are recommended.

  • Molar Ratio: The molar ratio of the labeling reagent to the biomolecule is a critical parameter that determines the degree of labeling. This often requires optimization for each specific protein and label.

  • Concentration: Higher concentrations of the protein and labeling reagent will generally lead to more efficient labeling.

  • Reaction Time and Temperature: The reaction is typically carried out for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: After the desired reaction time, a quenching reagent, such as Tris or hydroxylamine, is added to consume any unreacted NHS ester and terminate the labeling reaction.

  • Purification: Removal of the unreacted label and byproducts is essential. This is typically achieved through size-exclusion chromatography, dialysis, or spin filtration.

Experimental Protocols

Materials

  • Protein or biomolecule to be labeled

  • Amine-reactive NHS ester labeling reagent (e.g., fluorescent dye-NHS ester, biotin-NHS ester)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette, spin filter)

Protocol for Protein Labeling with an NHS Ester

  • Preparation of the Protein Solution:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Ensure the protein solution is free of any amine-containing contaminants by dialysis or buffer exchange into the Reaction Buffer.

  • Preparation of the Labeling Reagent Stock Solution:

    • Immediately before use, dissolve the NHS ester labeling reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.

    • Vortex thoroughly to ensure complete dissolution.

  • Labeling Reaction:

    • Calculate the required volume of the labeling reagent stock solution to achieve the desired molar ratio of label to protein (see Table 1 for guidance).

    • Add the calculated volume of the labeling reagent stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted label and byproducts using a suitable purification method.

      • Size-Exclusion Chromatography (SEC): This is the recommended method for obtaining highly pure labeled protein. Equilibrate the SEC column with a suitable storage buffer (e.g., PBS, pH 7.4).

      • Dialysis: Dialyze the reaction mixture against a large volume of storage buffer for 24-48 hours with several buffer changes.

      • Spin Filtration: Use a spin filter with an appropriate molecular weight cutoff (MWCO) to remove small molecules.

  • Characterization of the Labeled Protein:

    • Determine the concentration of the labeled protein using a protein assay (e.g., BCA assay).

    • Determine the degree of labeling (DOL), which is the average number of label molecules per protein molecule, using spectrophotometry according to the label manufacturer's instructions.

Quantitative Data

Table 1: Recommended Molar Ratios for NHS Ester Labeling

Target Degree of Labeling (DOL)Molar Ratio (Label : Protein)Typical Reaction ConditionsExpected Outcome
Low (1-2)5:1 to 10:11 hour at room temperatureMinimal impact on protein function, suitable for most applications.
Medium (3-5)10:1 to 20:11-2 hours at room temperatureBrighter signal, may slightly affect protein activity.
High ( >5)>20:12 hours at room temperature or overnight at 4°CStrongest signal, higher risk of protein precipitation and loss of function.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) mix Mix Protein and NHS Ester (Target Molar Ratio) prep_protein->mix prep_label Prepare NHS Ester Stock (10-20 mM in DMSO/DMF) prep_label->mix incubate Incubate (1-2h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (Add Tris Buffer) incubate->quench purify Purify Labeled Protein (SEC, Dialysis, or Spin Filtration) quench->purify analyze Characterize Labeled Protein (Concentration, DOL) purify->analyze

Caption: Experimental workflow for labeling proteins with NHS esters.

Caption: Reaction mechanism of an NHS ester with a primary amine.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Fmoc-PEA Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the deprotection of N-Fmoc-phenethylamine (Fmoc-PEA) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve challenges encountered during the removal of the Fmoc protecting group.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

A1: Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of a growing peptide chain or a phenethylamine moiety. This issue leads to the inability of the next amino acid or chemical entity to couple, resulting in the formation of deletion sequences or truncated products.[1] These impurities can be challenging to separate from the target molecule, ultimately leading to lower overall yield and purity.[1]

Q2: What are the primary causes of incomplete this compound deprotection?

A2: Several factors can contribute to inefficient Fmoc removal from phenethylamine derivatives, similar to those seen in solid-phase peptide synthesis (SPPS):

  • Steric Hindrance: Bulky substituents on the phenethylamine ring or on the solid support can physically block the deprotection reagent from accessing the Fmoc group.[2]

  • Aggregation: Self-assembly or aggregation of peptide chains on a solid support can prevent efficient penetration of the deprotection reagent. This is particularly common for sequences containing repeating hydrophobic residues.[2][3]

  • Suboptimal Reagents or Protocols: The use of degraded or impure deprotection reagents, such as piperidine, can decrease deprotection efficiency. Additionally, inadequate reaction times, temperatures, or reagent concentrations can lead to incomplete Fmoc removal.

  • Poor Resin Swelling: In solid-phase synthesis, if the resin is not properly swelled, the reactive sites can be inaccessible, hindering the diffusion of reagents.

Q3: How can I detect if Fmoc deprotection is incomplete?

A3: Several methods can be employed to monitor the completeness of the deprotection step:

  • UV-Vis Spectrophotometry: The removal of the Fmoc group by a secondary amine base like piperidine liberates dibenzofulvene (DBF), which forms an adduct with the base. This adduct has a characteristic UV absorbance around 301-312 nm. By monitoring the absorbance of the solution after deprotection, you can quantify the extent of Fmoc removal. A lower than expected absorbance suggests incomplete deprotection.

  • Qualitative Colorimetric Tests:

    • Kaiser Test: This is a widely used test to detect the presence of free primary amines. A positive result (blue/purple color) indicates successful Fmoc removal, while a negative result (yellow) suggests that the Fmoc group is still attached. Note that this test is not reliable for secondary amines.

    • TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for detecting primary amines.

Troubleshooting Guide

If you are experiencing incomplete this compound deprotection, follow this troubleshooting guide to identify and resolve the issue.

Step 1: Initial Checks

Before modifying your protocol, verify the following:

  • Reagent Quality: Ensure that the deprotection solution (e.g., 20% piperidine in DMF) is fresh and has been stored correctly. Degraded piperidine can be a common cause of incomplete deprotection.

  • Solvent Quality: Use high-purity, anhydrous solvents (e.g., DMF, NMP) to ensure optimal reaction conditions.

  • Proper Resin Swelling: If using a solid support, ensure the resin is fully swelled before starting the deprotection step.

Step 2: Protocol Modifications for "Difficult" Deprotections

If the initial checks do not resolve the issue, consider the following protocol modifications.

Workflow for Troubleshooting Incomplete Deprotection

G cluster_mods Protocol Modifications start Incomplete Deprotection Detected check_reagents Verify Reagent and Solvent Quality start->check_reagents check_swelling Ensure Proper Resin Swelling check_reagents->check_swelling modify_protocol Modify Deprotection Protocol check_swelling->modify_protocol increase_time Increase Reaction Time or Perform Double Deprotection modify_protocol->increase_time Simple Adjustment increase_temp Increase Reaction Temperature (with caution) modify_protocol->increase_temp Moderate Adjustment stronger_base Use a Stronger Base Cocktail (e.g., with DBU) modify_protocol->stronger_base Significant Adjustment change_solvent Change Solvent (e.g., NMP) modify_protocol->change_solvent For Aggregation Issues resolution Deprotection Complete increase_time->resolution increase_temp->resolution stronger_base->resolution change_solvent->resolution

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Quantitative Data: Deprotection Conditions

The following table summarizes standard and more rigorous deprotection conditions that can be employed.

ConditionStandard ProtocolEnhanced Protocol 1 (Time)Enhanced Protocol 2 (Base)
Deprotection Reagent 20% Piperidine in DMF20% Piperidine in DMF2% DBU / 20% Piperidine in DMF
Reaction Time 10-20 minutes2 x 15-30 minutes (Double Deprotection)5-15 minutes
Temperature Room TemperatureRoom Temperature or slightly elevated (e.g., 35°C)Room Temperature
Key Considerations Standard for most applications.Effective for moderately difficult sequences.For highly hindered or aggregated sequences. DBU is a strong base and may promote side reactions.
Step 3: Alternative Deprotection Reagents

In cases of severe steric hindrance or persistent aggregation, or to minimize certain side reactions, consider using alternative bases to piperidine.

Alternative Bases for Fmoc Deprotection
BaseTypical ConcentrationAdvantagesDisadvantages
Piperazine (PZ) 5% (w/v) in DMF (often with DBU)Less basic and less nucleophilic than piperidine, reducing side reactions like aspartimide formation.May be less efficient for some deprotections.
4-Methylpiperidine (4MP) 20% (v/v) in DMFSimilar efficacy to piperidine with potentially reduced side reactions in some cases.Considered a controlled substance in some regions.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2% (v/v) in DMFA strong, non-nucleophilic base that can be used at lower concentrations. Effective for difficult deprotections.Can increase the risk of side reactions like racemization and aspartimide formation.
Diethylamine 10-60% in DMF or DMAAn inexpensive alternative to piperidine.Requires longer reaction times (e.g., 120-180 minutes).
Morpholine 50% (v/v) in DMFMilder conditions, often used for sensitive substrates like glycopeptides.May lead to side product formation in some cases.

Logical Flow for Choosing a Deprotection Strategy

G start Incomplete this compound Deprotection cause Identify Potential Cause start->cause steric_hindrance Steric Hindrance cause->steric_hindrance Bulky Groups aggregation Aggregation cause->aggregation Hydrophobic Sequences side_reactions Side Reaction Concerns (e.g., Aspartimide) cause->side_reactions Sensitive Residues solution_steric Increase reaction time/temp Use stronger base (DBU) steric_hindrance->solution_steric solution_aggregation Change solvent to NMP Incorporate 'kink' residues (if applicable) aggregation->solution_aggregation solution_side_reactions Use milder/alternative base (Piperazine, 4-Methylpiperidine) side_reactions->solution_side_reactions

Caption: Decision tree for selecting a deprotection strategy based on the suspected cause.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling (if applicable): Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged.

  • Reaction: Agitate the mixture at room temperature for 10-20 minutes.

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring (Optional): Collect the filtrate from the deprotection step and measure the absorbance at approximately 301 nm to monitor the release of the Fmoc-adduct.

Protocol 2: Double Deprotection for Difficult Sequences
  • First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 15-30 minutes.

  • Drain and Wash: Drain the deprotection solution and wash with DMF (2 times).

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure all reagents are removed.

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 3: DBU/Piperidine Deprotection

Caution: DBU is a very strong, non-nucleophilic base and may promote side reactions. This protocol should be used judiciously.

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.

  • Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.

  • Drain and Wash: Drain the solution and wash the resin extensively with DMF to remove all traces of DBU and piperidine.

Protocol 4: Qualitative Monitoring with the Kaiser Test
  • Sample Preparation: Take a small sample of resin beads (approximately 5-10 mg) and place them in a small glass test tube. Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.

  • Reagent Preparation:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Procedure:

    • Add 2-3 drops of each solution (A, B, and C) to the test tube containing the resin sample.

    • Heat the test tube at 100°C for 5 minutes.

    • Observe the color:

      • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).

      • Yellow/Colorless: Negative result, indicating the absence of free primary amines (incomplete deprotection).

References

Technical Support Center: Fmoc-PEA in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-phenethylamine (Fmoc-PEA) in their peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in peptide synthesis?

Fmoc-phenethylamine (this compound) is a derivative of phenethylamine where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its primary use in solid-phase peptide synthesis (SPPS) is as a C-terminal capping agent. Upon coupling this compound to the C-terminal carboxylic acid of a resin-bound peptide, followed by cleavage from the resin, a peptide with a C-terminal phenethylamide is generated. This modification can enhance the stability and biological activity of the peptide by mimicking a natural amide terminus and increasing hydrophobicity.[1][2]

Q2: What are the potential side reactions associated with the use of this compound in peptide synthesis?

While specific side reactions for this compound are not extensively documented, potential issues can be inferred from the general principles of Fmoc-SPPS. These can be categorized into three main areas:

  • Incomplete Coupling: The reaction between this compound and the C-terminal carboxylic acid of the peptide-resin may not go to completion, leading to a mixture of the desired phenethylamide and the unreacted peptide acid.

  • Modification of the Phenethyl Group during Cleavage: The aromatic ring of the phenethylamine moiety is susceptible to alkylation by carbocations generated during the final trifluoroacetic acid (TFA) cleavage step.[3][4]

  • Instability of the Phenethylamide Bond: While generally stable, the amide bond formed between the peptide's C-terminus and phenethylamine could be susceptible to hydrolysis under harsh acidic conditions, although this is rare for typical peptide amide bonds.

Troubleshooting Guides

Issue 1: Incomplete Coupling of this compound

Symptoms:

  • HPLC analysis of the crude peptide shows two major peaks: one corresponding to the expected peptide phenethylamide and another to the peptide acid.

  • Mass spectrometry confirms the presence of both the desired product and the unreacted peptide.

Root Causes & Solutions:

Root CauseMitigation Strategy
Insufficient Activation of the C-terminal Carboxylic Acid - Ensure optimal activation of the resin-bound peptide's C-terminus before adding this compound. Standard coupling reagents like HBTU, HATU, or DIC/Oxyma can be used. - Consider a double coupling protocol where the coupling step with this compound is repeated with fresh reagents.
Steric Hindrance - If the C-terminal amino acid is particularly bulky, steric hindrance may impede the coupling of this compound. Using a more efficient coupling reagent or extending the coupling time may help.
Lower Reactivity of Phenethylamine - Although a primary amine, the reactivity of phenethylamine may differ from that of an alpha-amino acid ester. Ensure an adequate excess of this compound and coupling reagents is used.
Issue 2: Side Reactions during TFA Cleavage

Symptoms:

  • HPLC analysis of the crude peptide shows multiple unexpected peaks.

  • Mass spectrometry data indicates adducts on the phenethylamide moiety, often corresponding to the addition of protecting group fragments (e.g., +57 for t-butyl, +249 for trityl).

Root Causes & Solutions:

Root CauseMitigation Strategy
Alkylation of the Aromatic Ring - The phenyl group of phenethylamine can be alkylated by carbocations generated from side-chain protecting groups (e.g., Boc, tBu, Trt) during TFA cleavage. - Solution: Use an optimized scavenger cocktail in your TFA cleavage mixture. A standard cocktail of TFA/TIS/H₂O (95:2.5:2.5) is a good starting point. For peptides containing sensitive residues like Trp, Cys, or Met, a more robust scavenger mixture such as Reagent K (TFA/water/phenol/thioanisole/EDT) might be necessary.
Trifluoroacetylation - Trifluoroacetylation of the peptide can occur, though this is less specific to the use of this compound. - Solution: Ensure high-quality TFA is used and that cleavage times are not excessively long.

Experimental Protocols

Protocol 1: Coupling of this compound to Peptidyl-Resin

This protocol describes the manual coupling of this compound to a peptide synthesized on a solid support.

Materials:

  • Peptidyl-resin with a free C-terminal carboxylic acid

  • Fmoc-phenethylamine (this compound)

  • Coupling reagent (e.g., HBTU, HATU, or DIC)

  • Base (e.g., DIPEA)

  • HOBt or OxymaPure (if using DIC)

  • DMF (peptide synthesis grade)

  • DCM (optional, for washing)

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.

  • Activate C-terminal Carboxyl Group:

    • In a separate vessel, dissolve 3 equivalents of this compound, 3 equivalents of HBTU (or HATU), and 6 equivalents of DIPEA in a minimal amount of DMF.

    • Alternatively, for DIC/Oxyma activation, dissolve 3 equivalents of this compound and 3 equivalents of OxymaPure in DMF. Add 3 equivalents of DIC.

  • Coupling: Add the activated this compound solution to the swollen peptidyl-resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of the resin and cleaving the peptide for HPLC analysis.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

  • Drying: Dry the resin under vacuum.

Protocol 2: TFA Cleavage with Scavengers

This protocol outlines the cleavage of the peptide phenethylamide from the resin and removal of side-chain protecting groups.

Materials:

  • Peptidyl-resin with C-terminal phenethylamide

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a reaction vessel.

  • Prepare Cleavage Cocktail: Prepare the cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. For peptides with sensitive residues, consider adding EDT.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Drying: Dry the crude peptide pellet under vacuum.

Visualizations

Troubleshooting_Fmoc_PEA cluster_synthesis Peptide Synthesis with this compound cluster_troubleshooting Troubleshooting Start Start Couple_Fmoc_PEA Couple this compound to Peptide-Resin Start->Couple_Fmoc_PEA Cleavage TFA Cleavage & Deprotection Couple_Fmoc_PEA->Cleavage Analysis HPLC/MS Analysis of Crude Peptide Cleavage->Analysis Incomplete_Coupling Incomplete Coupling? Analysis->Incomplete_Coupling Check Purity Product Desired Peptide Phenethylamide Cleavage_Side_Reactions Cleavage Side Reactions? Incomplete_Coupling->Cleavage_Side_Reactions No Optimize_Coupling Optimize Coupling: - Double couple - Change reagents - Extend time Incomplete_Coupling->Optimize_Coupling Yes Cleavage_Side_Reactions->Product No Optimize_Cleavage Optimize Cleavage: - Add scavengers (TIS, EDT) - Use Reagent K Cleavage_Side_Reactions->Optimize_Cleavage Yes Optimize_Coupling->Couple_Fmoc_PEA Optimize_Cleavage->Cleavage

Caption: Troubleshooting workflow for side reactions during peptide synthesis using this compound.

Cleavage_Side_Reaction cluster_main TFA Cleavage of Peptide-Phenethylamide Peptide_Resin Peptide-CO-NH-CH2-CH2-Ph (on resin with PG) TFA TFA Peptide_Resin->TFA Carbocations R+ (Carbocations from PGs) TFA->Carbocations Generates Desired_Product H-Peptide-CO-NH-CH2-CH2-Ph TFA->Desired_Product Cleaves to Side_Product Alkylated Peptide-Phenethylamide Carbocations->Side_Product Reacts with Phenethyl Group Scavengers Scavengers (TIS, H2O, EDT) Carbocations->Scavengers Trapped by

Caption: Potential side reaction pathway during TFA cleavage and the role of scavengers.

References

Technical Support Center: Optimizing Fmoc-PEA Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the coupling efficiency of N-α-Fmoc-phenethylamine (Fmoc-PEA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase synthesis of C-terminal phenethylamides.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in peptide synthesis?

A1: this compound is phenethylamine with its amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group. In solid-phase peptide synthesis (SPPS), it is primarily used to introduce a phenethylamide moiety at the C-terminus of a peptide. This modification can enhance the metabolic stability and bioavailability of the peptide by making it more resistant to carboxypeptidases.

Q2: Which resin is most suitable for the initial coupling of an amino acid to be followed by this compound?

A2: For the synthesis of C-terminal amides, Rink Amide resin is a common choice. The first Fmoc-protected amino acid is coupled to the Rink Amide linker, and subsequent amino acids are added in a stepwise manner. After the peptide sequence is assembled, the terminal Fmoc group is removed, and the free amino group is then coupled with an activated carboxylic acid, or in this context, a pre-activated linker to which this compound can be attached. Alternatively, for a direct attachment of a moiety that will be converted to an amide, a resin like the Sieber amide resin can be used, from which the final product can be cleaved as a peptide amide.[1]

Q3: How can I monitor the completion of the this compound coupling reaction?

A3: The completion of the coupling reaction can be monitored using qualitative colorimetric tests that detect the presence of free primary amines on the resin. The most common methods are the Kaiser test and the TNBS (2,4,6-trinitrobenzenesulfonic acid) test.[2] A negative test result (e.g., yellow beads in the Kaiser test) indicates that the coupling reaction is complete. For more quantitative analysis, a small sample of the resin can be cleaved, and the product analyzed by HPLC and mass spectrometry.[2][3]

Q4: What are the common side reactions observed during this compound coupling?

A4: Common side reactions include incomplete coupling leading to deletion sequences, racemization of the preceding amino acid, and side reactions related to the coupling reagents themselves. For instance, excess uronium/aminium-based reagents like HBTU or HATU can lead to the guanidinylation of the free amine, capping the chain. Additionally, if the peptide sequence contains sensitive residues, side-chain-related side reactions can occur.

Q5: What is "double coupling," and when should it be used for this compound?

A5: Double coupling is the repetition of the coupling step with a fresh solution of the activated species to drive the reaction to completion. It is recommended when a monitoring test (e.g., Kaiser test) indicates incomplete coupling after the initial reaction time. This is particularly useful for sterically hindered couplings, which might be the case with the bulky phenyl group of phenethylamine.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound coupling.

Issue Potential Cause(s) Recommended Solution(s)
Positive Kaiser Test after Coupling 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Steric hindrance: The bulky phenyl group of PEA can slow down the reaction. 3. Poor resin swelling: Inadequate swelling of the resin beads can limit reagent access. 4. Low reagent concentration or activity: Degradation of coupling reagents or insufficient equivalents used.1. Extend reaction time: Increase the coupling time (e.g., from 1-2 hours to 4 hours or overnight). 2. Perform a double coupling: Repeat the coupling step with fresh reagents. 3. Optimize resin swelling: Ensure the resin is fully swollen in an appropriate solvent (e.g., DMF or NMP) before coupling. 4. Increase reagent equivalents: Use a higher excess of the activated species and coupling reagents (e.g., increase from 3 to 5 equivalents). Check the quality and storage conditions of your reagents.
Low Final Yield of Phenethylamide Peptide 1. Premature cleavage: The linkage to the resin might be unstable under the reaction conditions. 2. Aggregation: The growing peptide chain may aggregate on the resin, hindering further reactions. 3. Inefficient cleavage: The cleavage conditions may not be optimal for releasing the phenethylamide from the resin.1. Choose a more stable linker: If using a highly acid-labile resin, consider switching to one with greater stability. 2. Use aggregation-disrupting strategies: Incorporate "magic mixture" (ethylene carbonate/NMP) as a solvent or use chaotropic salts. 3. Optimize cleavage cocktail and time: Ensure the cleavage cocktail is appropriate for the resin and protecting groups used. Extend the cleavage time if necessary.
Presence of Deletion Sequences in Final Product 1. Incomplete Fmoc deprotection: The Fmoc group was not completely removed before the coupling step. 2. Incomplete coupling: The this compound (or preceding amino acid) did not couple completely.1. Extend deprotection time: Increase the piperidine treatment time or perform a second deprotection step. 2. Implement a capping step: After the coupling step, cap any unreacted amines with a reagent like acetic anhydride to prevent them from reacting in subsequent cycles.
Racemization of the C-terminal Amino Acid 1. Over-activation: Prolonged activation times can lead to racemization. 2. Strong base: The use of a strong base during coupling can promote epimerization.1. Use a racemization-suppressing additive: Additives like HOBt or Oxyma Pure can minimize racemization. 2. Use a weaker base: Consider using a milder base like N-methylmorpholine (NMM) or collidine instead of DIPEA.

Quantitative Data Summary

The choice of coupling reagent significantly impacts the efficiency of amide bond formation. While specific data for this compound is limited, the following table summarizes the relative efficiency of common coupling reagents for C-terminal amide formation in SPPS, which can serve as a guide.

Coupling Reagent Class Relative Reactivity Racemization Potential Key Advantages Potential Disadvantages
HATU Uronium/Aminium SaltVery HighLowFast reaction kinetics, highly effective for sterically hindered couplings.Higher cost, potential for guanidinylation side reaction if used in excess.
HBTU Uronium/Aminium SaltHighLowEfficient and widely used for standard couplings.Less reactive than HATU, potential for guanidinylation.
PyBOP Phosphonium SaltHighLowGood for sterically hindered couplings, less prone to guanidinylation than uronium salts.Byproducts can be difficult to remove.
DIC/HOBt Carbodiimide/AdditiveModerateModerateCost-effective, well-established method.Slower reaction times, potential for side reactions if HOBt is omitted.
COMU Uronium/Aminium SaltVery HighVery LowHigh efficiency, low racemization, safer alternative to benzotriazole-based reagents.Higher cost compared to older reagents.

Experimental Protocols

Protocol 1: Manual Solid-Phase Coupling of an Activated Carboxylic Acid to a Resin-Bound Amine

This protocol describes the general procedure for coupling a carboxylic acid (which could be a linker for subsequent this compound attachment) to a peptide-resin with a free N-terminal amine.

  • Resin Preparation:

    • Swell the peptide-resin (with the N-terminal Fmoc group removed) in DMF (10 mL per gram of resin) for at least 1 hour in a reaction vessel.

    • Drain the DMF.

  • Activation of Carboxylic Acid (using HATU):

    • In a separate vial, dissolve the carboxylic acid (3-5 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction:

    • Take a small sample of resin beads and wash them thoroughly with DMF.

    • Perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), proceed to a double coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Cleavage of the Phenethylamide Peptide from Rink Amide Resin
  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the final peptide is removed.

    • Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and then methanol to shrink the resin.

    • Dry the resin under vacuum for at least 4 hours.

  • Cleavage:

    • Place the dry resin in a reaction vessel.

    • Add a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail for peptides without sensitive residues is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Use approximately 10 mL of cocktail per gram of resin.

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate and add it dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate) to precipitate the peptide.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_cleavage Cleavage and Isolation resin Start: Peptide-Resin (Free Amine) swell Swell Resin (DMF) resin->swell couple Couple to Resin swell->couple activate Activate Carboxylic Acid (e.g., with HATU/DIPEA) activate->couple monitor Monitor Reaction (Kaiser Test) couple->monitor wash_couple Wash Resin (DMF) monitor->wash_couple cleave Cleave from Resin (TFA Cocktail) wash_couple->cleave precipitate Precipitate Peptide (Cold Ether) cleave->precipitate isolate Isolate and Dry precipitate->isolate end end isolate->end Final Peptide Phenethylamide

Caption: Experimental workflow for the solid-phase synthesis of a C-terminal phenethylamide peptide.

troubleshooting_workflow start Start: Coupling of this compound kaiser_test Perform Kaiser Test start->kaiser_test result Test Result? kaiser_test->result negative Negative (Yellow) result->negative Complete positive Positive (Blue) result->positive Incomplete proceed Proceed to Next Step negative->proceed double_couple Perform Double Coupling positive->double_couple re_kaiser Re-run Kaiser Test double_couple->re_kaiser re_result Test Result? re_kaiser->re_result re_negative Negative (Yellow) re_result->re_negative Complete re_positive Positive (Blue) re_result->re_positive Still Incomplete re_negative->proceed cap_and_proceed Cap Unreacted Amines and Proceed re_positive->cap_and_proceed

Caption: Troubleshooting decision tree for incomplete this compound coupling based on Kaiser test results.

References

Technical Support Center: Aggregation of Fmoc-PEA Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with Fmoc-PEA labeled peptides during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem for this compound labeled peptides?

A1: Peptide aggregation is the self-association of peptide chains, which can lead to the formation of insoluble and non-functional complexes.[1] This is often driven by intermolecular hydrogen bonding to form secondary structures like β-sheets, particularly in sequences containing hydrophobic amino acids.[2][3] The addition of a this compound (9-fluorenylmethoxycarbonyl-phenylethylamine) label can exacerbate aggregation due to the hydrophobic nature of both the Fmoc and the phenylethylamine groups. Aggregation can lead to poor yields during synthesis, difficult purification, and inaccurate results in downstream applications.[4][5]

Q2: What are the common signs of aggregation during Solid-Phase Peptide Synthesis (SPPS)?

A2: Several indicators during SPPS can suggest that your this compound labeled peptide is aggregating on the resin:

  • Resin Shrinking: A noticeable decrease in the swollen volume of the peptidyl-resin.

  • Slow or Incomplete Reactions: Both the Fmoc deprotection and the amino acid coupling steps may become sluggish or fail to complete.

  • Misleading Monitoring Results: Colorimetric tests like the ninhydrin or TNBS test might give false negatives because the aggregated peptide chains are inaccessible to the reagents.

  • Altered Deprotection Profile: In continuous flow synthesis, a flattened and broadened UV deprotection peak can indicate aggregation.

Q3: How can I prevent aggregation of my this compound labeled peptide during synthesis?

A3: Several strategies can be employed to disrupt aggregation during SPPS:

  • Solvent Choice: Switching from DMF to N-methylpyrrolidone (NMP) or adding 10-20% dimethylsulfoxide (DMSO) to DMF can help disrupt secondary structures.

  • Elevated Temperature: Increasing the coupling temperature to 50-75°C can help break up aggregates.

  • Chaotropic Salts: Adding salts like LiCl or NaClO4 to the reaction mixture can disrupt hydrogen bonding.

  • Structure-Disrupting Amino Acids: Incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids can introduce "kinks" in the peptide backbone, hindering β-sheet formation.

Q4: My purified this compound labeled peptide is aggregating in solution. What can I do?

A4: For purified peptides, aggregation is often influenced by the buffer conditions. Consider the following adjustments:

  • pH Adjustment: Ensure the buffer pH is at least one unit away from the peptide's isoelectric point (pI) to increase net charge and electrostatic repulsion.

  • Use of Additives: A variety of additives can help to stabilize your peptide and prevent aggregation.

Troubleshooting Guide: Preventing Aggregation of Purified this compound Labeled Peptides

This guide provides a systematic approach to troubleshooting aggregation issues with your purified this compound labeled peptide in solution.

Table 1: Additives to Prevent Peptide Aggregation
Additive ClassExample(s)Typical ConcentrationMechanism of Action
Surfactants Polysorbate 20, Polysorbate 80, CHAPS0.01% - 0.1%Reduce surface-induced aggregation and solubilize hydrophobic regions.
Osmolytes Glycerol, Sucrose, Trehalose, TMAOMolar concentrationsStabilize the native protein structure.
Amino Acids Arginine, Glutamate, Glycine, Proline50 mM (equimolar mix of Arg/Glu)Bind to charged and hydrophobic regions, increasing solubility.
Reducing Agents DTT, TCEP, β-mercaptoethanol1-10 mMPrevent oxidation-induced aggregation for cysteine-containing peptides.

Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide during SPPS

This protocol describes the manual incorporation of a pseudoproline dipeptide to disrupt on-resin aggregation.

Materials:

  • Fmoc-deprotected peptide resin

  • Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (5 equivalents)

  • HATU (5 equivalents)

  • DIPEA (10 equivalents)

  • DMF or NMP

Procedure:

  • Swell the Fmoc-deprotected peptide resin in DMF.

  • In a separate vessel, dissolve the pseudoproline dipeptide (5 eq.) and HATU (5 eq.) in a minimal volume of DMF or NMP.

  • Add DIPEA (10 eq.) to the dipeptide solution and mix thoroughly.

  • Immediately add the activated dipeptide solution to the resin.

  • Agitate the reaction mixture for 1-2 hours.

  • Monitor the completion of the coupling using a colorimetric test (e.g., TNBS test).

  • The pseudoproline structure is converted back to the native Ser or Thr residue during the final TFA cleavage.

Protocol 2: Solubilization of a Purified Hydrophobic Peptide

This protocol provides a general workflow for solubilizing a purified, potentially aggregated this compound labeled peptide.

Materials:

  • Lyophilized this compound labeled peptide

  • Organic solvent (e.g., DMSO, DMF, Acetonitrile)

  • Aqueous buffer (e.g., PBS, Tris) at a suitable pH

Procedure:

  • Before dissolving the entire sample, test the solubility of a small portion.

  • Add a minimal amount of an organic solvent like DMSO to the lyophilized peptide to dissolve it completely. The rate of dissolution is typically higher in pure organic solvent than in a solvent/water mixture.

  • Slowly add the aqueous buffer to the peptide solution, vortexing gently, until the desired final concentration is reached.

  • If precipitation occurs, try a different organic solvent or adjust the pH of the aqueous buffer.

  • For most biological assays, the final concentration of DMSO should be kept low (typically ≤1%).

  • Centrifuge the final peptide solution to pellet any remaining undissolved aggregates before use.

Visualizations

Troubleshooting_Workflow start Start: Aggregation of this compound labeled peptide observed synthesis_or_solution Is the aggregation occurring during SPPS or in solution? start->synthesis_or_solution spps During SPPS synthesis_or_solution->spps During SPPS solution In Solution (Post-Purification) synthesis_or_solution->solution In Solution spps_strategy Implement on-resin strategies: - Change solvent (NMP, DMSO) - Increase temperature - Add chaotropic salts - Use pseudoproline dipeptides spps->spps_strategy spps_check Aggregation resolved? spps_strategy->spps_check spps_success Continue Synthesis spps_check->spps_success Yes spps_fail Consider peptide redesign or alternative synthesis strategy spps_check->spps_fail No solution_strategy Optimize buffer conditions: - Adjust pH away from pI - Add solubilizing excipients (see Table 1) solution->solution_strategy solution_check Aggregation resolved? solution_strategy->solution_check solution_success Peptide is ready for use solution_check->solution_success Yes solution_fail Further optimization needed. Consider different additives or resynthesis with modifications. solution_check->solution_fail No

Caption: Troubleshooting workflow for this compound labeled peptide aggregation.

References

stability issues with Fmoc-PEA conjugates during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fmoc-Phenethylamine (Fmoc-PEA) conjugates during storage. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound conjugates?

A1: For long-term stability, solid (lyophilized powder) this compound conjugates should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2] For short-term storage (days to weeks), refrigeration at 4°C is acceptable.[1][3] Before use, it is crucial to allow the container to warm to room temperature before opening to prevent condensation, as moisture can significantly reduce long-term stability.[3]

Q2: How should I store this compound conjugates in solution?

A2: this compound solutions are significantly less stable than the lyophilized powder. For maximum stability, solutions should be prepared fresh. If storage is necessary, prepare aliquots in a suitable anhydrous solvent (e.g., DMSO) and store at -80°C for up to one year. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q3: What are the primary causes of this compound degradation during storage?

A3: The primary cause of degradation is the base-lability of the Fmoc protecting group. Exposure to basic conditions, even mildly basic environments, can lead to the cleavage of the Fmoc group. Other contributing factors include exposure to moisture, light, and elevated temperatures.

Q4: I suspect my this compound conjugate has degraded. How can I confirm this?

A4: Degradation can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). An HPLC analysis would typically show a decrease in the peak area of the intact this compound conjugate and the appearance of new peaks corresponding to degradation products, such as the free phenethylamine.

Q5: Are there any visual indicators of this compound degradation?

A5: While not definitive, a change in the physical appearance of the solid, such as discoloration or clumping, may indicate degradation, possibly due to moisture absorption. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is always recommended.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of biological activity of the conjugate Degradation of the this compound conjugate leading to the release of the free PEA or other modifications.1. Verify the integrity of the stored this compound using HPLC or MS.2. If degradation is confirmed, synthesize a fresh batch of the conjugate.3. Review storage procedures to ensure they align with recommended guidelines (stored at -20°C or -80°C, protected from light and moisture).
Unexpected peaks in HPLC analysis of the stored conjugate Presence of degradation products. The primary degradation product is likely the free phenethylamine resulting from Fmoc group cleavage.1. Characterize the impurity peaks using MS to confirm their identity.2. If the primary impurity is free PEA, this indicates Fmoc group cleavage.3. Implement stricter storage conditions, particularly ensuring the absence of basic contaminants and moisture.
Difficulty dissolving the stored solid this compound conjugate The conjugate may have absorbed moisture, leading to aggregation.1. Ensure the container is warmed to room temperature before opening to minimize moisture condensation.2. Store the solid with a desiccant.3. If solubility issues persist, gentle sonication in the appropriate solvent may help.

Quantitative Stability Data

The following table provides illustrative data on the stability of this compound under various storage conditions. Note: This data is for guidance purposes only and is based on general principles of Fmoc-compound stability. Actual stability may vary based on the specific conjugate and storage environment.

Storage Condition Duration Illustrative Purity (%) Potential Degradation Products
-80°C, sealed, dark12 months>99%Negligible
-20°C, sealed, dark12 months98-99%Trace amounts of free PEA
4°C, sealed, dark3 months95-98%Free PEA, Dibenzofulvene adducts
Room Temperature (25°C), sealed, dark1 month85-95%Free PEA, Dibenzofulvene adducts
Room Temperature (25°C), open to air1 week<80%Free PEA, Dibenzofulvene adducts, oxidation products

Experimental Protocols

Protocol 1: HPLC Method for Assessing this compound Stability

This protocol outlines a general method for monitoring the stability of this compound conjugates using reverse-phase HPLC.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient Elution:

    • A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes. This should be optimized to achieve good separation between the intact this compound and potential degradation products.

  • Detection:

    • UV detection at 265 nm and 301 nm for the Fmoc group.

  • Sample Preparation:

    • Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

    • For each time point in the stability study, dilute the stock solution to a working concentration (e.g., 50 µg/mL) with the initial mobile phase composition.

  • Analysis:

    • Inject a standard of freshly prepared this compound to determine its retention time.

    • Inject the samples from the stability study at various time points.

    • Monitor for a decrease in the peak area of the intact this compound and the appearance of new peaks. The percentage of intact conjugate can be calculated relative to the initial time point.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the this compound conjugate to identify potential degradation products and pathways.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions (perform in separate vials):

    • Acid Hydrolysis: Add 1N HCl to the stock solution to a final concentration of 0.1N HCl. Incubate at 60°C for 2, 4, and 8 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution to a final concentration of 0.1N NaOH. Incubate at room temperature for 30, 60, and 120 minutes.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

  • Sample Processing:

    • After incubation, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis:

    • Analyze all samples by the HPLC method described in Protocol 1.

    • If available, use LC-MS to identify the mass of the degradation products.

Visualizations

This compound Degradation Pathway FmocPEA This compound Conjugate ProtonAbstraction Proton Abstraction at C9 of Fluorene FmocPEA->ProtonAbstraction Initiation Base Base (e.g., trace moisture, basic surface) Base->ProtonAbstraction Adduct DBF-Base Adduct Base->Adduct Trapping BetaElimination β-Elimination ProtonAbstraction->BetaElimination Dibenzofulvene Dibenzofulvene (DBF) BetaElimination->Dibenzofulvene PEA Phenethylamine (PEA) BetaElimination->PEA Dibenzofulvene->Adduct

Caption: Base-catalyzed degradation of this compound proceeds via β-elimination.

Troubleshooting Workflow Start Suspected this compound Degradation CheckStorage Review Storage Conditions (-20°C, dark, dry?) Start->CheckStorage AnalyzeSample Analyze by HPLC/MS CheckStorage->AnalyzeSample DegradationConfirmed Degradation Confirmed? AnalyzeSample->DegradationConfirmed ImplementCAPA Implement Corrective Actions: - Use fresh conjugate - Improve storage procedures DegradationConfirmed->ImplementCAPA Yes NoDegradation No Degradation Detected DegradationConfirmed->NoDegradation No End Issue Resolved ImplementCAPA->End InvestigateOther Investigate Other Experimental Parameters NoDegradation->InvestigateOther InvestigateOther->End

Caption: A logical workflow for troubleshooting this compound stability issues.

This compound Storage Decision Tree Start This compound Conjugate Form Solid or Solution? Start->Form SolidStorage Storage Duration? Form->SolidStorage Solid SolutionStorage Use Immediately or Store? Form->SolutionStorage Solution LongTermSolid Store at -20°C (sealed, dark) SolidStorage->LongTermSolid > 2 weeks ShortTermSolid Store at 4°C (sealed, dark) SolidStorage->ShortTermSolid < 2 weeks UseNow Use Immediately SolutionStorage->UseNow Immediate Use StoreSolution Aliquot and Store at -80°C (anhydrous solvent) SolutionStorage->StoreSolution Store

References

troubleshooting low yield in Fmoc-PEA conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields during Fmoc-PEA (Fmoc-Phosphoethanolamine) conjugation. The advice is structured to address common issues in a clear question-and-answer format.

Troubleshooting Guide

Question: My this compound conjugation yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Low conjugation yield can stem from several factors throughout the experimental workflow. Below is a systematic guide to identifying and resolving the issue.

Step 1: Verify Reagent Quality and Handling

  • Is your this compound reagent of high purity? Impurities can interfere with the conjugation reaction. It is recommended to use this compound with a purity of >95%.[1][2]

  • How are you storing your reagents? this compound should be stored at 4°C, sealed from moisture and light to prevent degradation.[1] Solvents like DMF should be anhydrous, as water can hydrolyze activated esters and interfere with coupling.

Step 2: Optimize Coupling Conditions

Coupling efficiency is critical for a high yield. The choice of coupling reagents and reaction conditions plays a significant role.

  • What coupling reagents are you using? For standard solid-phase peptide synthesis (SPPS), common activators include HOBt/DCC or HATU/DIPEA.[3][4] The choice of reagents can impact the reaction rate and the potential for side reactions.

  • Are your reaction times and temperatures appropriate? Incomplete coupling can be a major source of low yield. Consider extending the coupling time or performing a double coupling. For difficult couplings, increasing the temperature may be beneficial, but this can also increase the risk of side reactions like racemization.

Step 3: Investigate Potential Side Reactions

Fmoc chemistry is prone to several side reactions that can reduce the yield of the desired product.

  • Could aspartimide formation be an issue? If your peptide sequence contains aspartic acid, it can cyclize to form an aspartimide, especially under basic conditions. This side reaction can be minimized by adding HOBt to the piperidine solution used for Fmoc deprotection.

  • Is aggregation occurring? Hydrophobic peptide sequences are prone to aggregation on the solid support, which can hinder both coupling and deprotection steps. Switching to a different solvent system (e.g., using NMP or DMSO) or using a more robust resin (e.g., TentaGel) can help disrupt aggregation.

  • Have you considered diketopiperazine formation? This is common at the dipeptide stage, particularly if proline is one of the first two amino acids. Using 2-chlorotrityl chloride resin can sterically hinder this side reaction.

Step 4: Analyze the Deprotection Step

Incomplete removal of the Fmoc protecting group will prevent the subsequent conjugation step.

  • Is your Fmoc deprotection complete? A standard deprotection cocktail is 20% piperidine in DMF. If you suspect incomplete deprotection, you can increase the reaction time or use a stronger base like DBU. The progress of the deprotection can be monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene byproduct.

Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Solution Reference
Low Coupling Efficiency Incomplete reactionIncrease coupling time, perform a double coupling, or switch to a more efficient coupling reagent like HATU.
Reagent degradationUse fresh, high-purity this compound and anhydrous solvents.
Side Reactions Aspartimide formationAdd HOBt to the deprotection solution.
AggregationSwitch to NMP or add DMSO to the solvent; use a low-substitution or specialized resin.
Diketopiperazine formationUse 2-chlorotrityl chloride resin if proline is near the N-terminus.
Incomplete Deprotection Insufficient deprotection time/reagentExtend the deprotection time or use a stronger base like DBU.

Experimental Protocols

Key Experiment: Coupling of this compound during Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard procedure for incorporating this compound into a peptide sequence on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 10 minutes to ensure complete removal of the Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF and IPA.

  • Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents), a coupling activator like HATU (3 equivalents), and a base such as DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated this compound solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the coupling progress using a colorimetric test like the Kaiser test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF and IPA to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Chain Elongation: Proceed to the deprotection of the Fmoc group on the newly added PEA moiety to continue peptide chain elongation.

Visualizations

experimental_workflow start Start: Peptide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/IPA) deprotection->wash1 coupling Coupling Reaction wash1->coupling activation This compound Activation (HATU/DIPEA in DMF) activation->coupling wash2 Wash (DMF/IPA) coupling->wash2 end End: Peptide-PEA-Fmoc wash2->end

Caption: Experimental workflow for this compound conjugation in SPPS.

troubleshooting_flowchart start Low Yield in This compound Conjugation check_reagents Verify Reagent Quality and Storage Conditions start->check_reagents Is purity >95%? Stored correctly? optimize_coupling Optimize Coupling (Time, Temp, Reagents) check_reagents->optimize_coupling Yes solution Improved Yield check_reagents->solution No, resolved check_deprotection Ensure Complete Fmoc Deprotection optimize_coupling->check_deprotection Still low yield optimize_coupling->solution Resolved investigate_side_reactions Investigate Side Reactions (Aggregation, Aspartimide, etc.) check_deprotection->investigate_side_reactions Still low yield check_deprotection->solution Resolved investigate_side_reactions->solution Problem identified and resolved

Caption: Logical flowchart for troubleshooting low conjugation yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound stands for 9-fluorenylmethyloxycarbonyl-Phosphoethanolamine. It is a building block used in peptide synthesis and bioconjugation to introduce a phosphoethanolamine moiety.

Q2: Can I use Boc protection instead of Fmoc for PEA? While both Boc and Fmoc are common protecting groups in peptide synthesis, they have different chemical stabilities. Fmoc is base-labile, whereas Boc is acid-labile. The choice between them depends on the overall synthetic strategy and the other protecting groups used in your peptide to ensure orthogonality.

Q3: How can I monitor the completion of the coupling reaction? The Kaiser test is a common qualitative colorimetric assay used in SPPS to detect the presence of free primary amines on the resin. A negative Kaiser test (the beads remain colorless or yellow) indicates that the coupling reaction is complete.

Q4: What are the best solvents for this compound conjugation? N,N-Dimethylformamide (DMF) is the most commonly used solvent for Fmoc-based SPPS due to its excellent solvating properties for both the resin and the reagents. In cases of peptide aggregation, N-Methyl-2-pyrrolidone (NMP) or the addition of dimethyl sulfoxide (DMSO) can be beneficial.

Q5: My peptide is aggregating. What should I do? Peptide aggregation can severely impact reaction efficiency. To mitigate this, you can:

  • Switch to a solvent like NMP or a mixture containing DMSO.

  • Perform the coupling at a higher temperature.

  • Use a low-substitution resin or a resin with a polyethylene glycol (PEG) linker, such as TentaGel.

  • Incorporate backbone-protecting groups or pseudoprolines in your peptide sequence to disrupt hydrogen bonding.

References

Technical Support Center: Fmoc-PEA Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Fmoc-PEA in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound (Fluorenylmethyloxycarbonyl-phosphoethanolamine) is a molecule commonly used as a cleavable linker in the development of antibody-drug conjugates (ADCs). Its structure, containing a hydrophobic Fmoc group, makes it inherently poorly soluble in aqueous solutions. This can lead to challenges in preparing homogenous solutions for biological assays, potentially causing precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What is the solubility of this compound in common organic solvents?

This compound exhibits high solubility in organic solvents such as dimethyl sulfoxide (DMSO). Quantitative data indicates its solubility in DMSO is 242.5 mg/mL (667.49 mM). This allows for the preparation of concentrated stock solutions that can then be diluted into aqueous buffers for experiments.

Q3: What is the recommended maximum concentration of DMSO for cell-based assays?

To avoid cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible. While some cell lines can tolerate up to 2%, a general recommendation is to keep the final DMSO concentration at or below 1%.[1][2] For sensitive cell lines or long-term assays, a final concentration of 0.1% is often considered the gold standard.[2][3] It is always best practice to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.[1]

Q4: Can I heat or sonicate my this compound solution to improve solubility?

Yes, gentle warming and sonication are common techniques to aid in the dissolution of this compound. Heating the solution to 37°C can help overcome the initial energy barrier for dissolution. An ultrasonic bath can also be used to break down aggregates and promote solubility. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the molecule.

Q5: How does pH affect the solubility of this compound in aqueous buffers?

Troubleshooting Guide

This guide addresses common problems encountered when preparing aqueous solutions of this compound.

Problem 1: this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.

This is a common issue due to the hydrophobic nature of the Fmoc group. The rapid change in solvent polarity upon dilution can cause the compound to crash out of solution.

Solutions & Methodologies

Solution Detailed Protocol Pros Cons
Co-solvent Strategy 1. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). 2. Warm the stock solution gently to 37°C to ensure complete dissolution. 3. Perform a serial dilution of the stock solution in your desired aqueous buffer (e.g., PBS, Tris). It is crucial to add the aqueous buffer to the DMSO stock solution slowly while vortexing to avoid localized high concentrations that can lead to precipitation.Simple and effective for achieving low micromolar concentrations.The final DMSO concentration may be a limiting factor for some biological assays.
Use of Surfactants 1. Prepare a stock solution of a non-ionic surfactant such as Tween 80 or Triton X-100 in your aqueous buffer (e.g., 10% w/v). 2. Add the surfactant stock to your final aqueous buffer to achieve a low working concentration (e.g., 0.01-0.1% w/v). 3. Prepare your this compound stock in DMSO as described above. 4. Slowly add the this compound stock solution to the surfactant-containing buffer while vortexing.Can significantly improve the solubility and stability of hydrophobic compounds.The surfactant may interfere with certain biological assays. Compatibility needs to be tested.
pH Optimization 1. Prepare a series of your chosen buffer (e.g., phosphate buffer) at different pH values (e.g., 6.5, 7.0, 7.5, 8.0). 2. Attempt to dissolve this compound in each buffer using the co-solvent method. 3. Visually inspect for precipitation and, if possible, quantify the soluble concentration using a suitable analytical method (e.g., UV-Vis spectroscopy).May identify a pH at which this compound is significantly more soluble.The optimal pH for solubility may not be compatible with your experimental conditions.

Problem 2: My this compound solution appears cloudy or forms visible aggregates over time.

This may be due to the formation of micelles or larger aggregates, especially at concentrations above the critical micelle concentration (CMC).

Solutions & Methodologies

Solution Detailed Protocol Pros Cons
Sonication 1. After preparing your this compound solution, place the vial in an ultrasonic water bath. 2. Sonicate for 5-15 minutes. 3. Visually inspect the solution for clarity.A quick and effective method to disperse aggregates.May not provide long-term stability. The effect can be temporary.
Lowering Concentration 1. If aggregation is persistent, try working with lower final concentrations of this compound. 2. Prepare a fresh dilution from your stock solution immediately before use.The simplest way to avoid concentration-dependent aggregation.May not be feasible for all experimental designs that require higher concentrations.

Experimental Protocols

Protocol for Preparing a 10 µM this compound Working Solution in PBS with 0.1% DMSO
  • Prepare a 10 mM this compound Stock Solution in DMSO:

    • Weigh out the required amount of this compound (MW: 363.3 g/mol ).

    • Dissolve it in an appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Gently warm to 37°C and vortex until fully dissolved.

    • Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Final 10 µM Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • In a sterile microcentrifuge tube, add 999 µL of sterile PBS (Phosphate Buffered Saline, pH 7.4).

    • Add 1 µL of the 10 mM this compound stock solution to the PBS.

    • Immediately vortex the solution for 30 seconds to ensure rapid and complete mixing. This will result in a final DMSO concentration of 0.1%.

  • Final Check:

    • Visually inspect the solution for any signs of precipitation or cloudiness.

    • If the solution is not clear, brief sonication may be applied.

    • It is recommended to use the working solution shortly after preparation for best results.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting stock_solid This compound (Solid) dissolve Dissolve (Vortex, 37°C) stock_solid->dissolve stock_dmso 100% DMSO stock_dmso->dissolve stock_solution 10 mM Stock in DMSO dissolve->stock_solution dilute Dilute & Mix (Slow Addition, Vortex) stock_solution->dilute buffer Aqueous Buffer (e.g., PBS) buffer->dilute working_solution Final Working Solution (e.g., 10 µM in PBS + 0.1% DMSO) dilute->working_solution precipitation Precipitation? working_solution->precipitation sonicate Sonicate precipitation->sonicate Yes use_surfactant Add Surfactant precipitation->use_surfactant Persistent assay Proceed to Assay precipitation->assay No sonicate->working_solution use_surfactant->buffer

Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.

solubility_factors cluster_chemical Chemical Factors cluster_physical Physical Factors solubility This compound Solubility hydrophobicity Hydrophobic Fmoc Group (Decreases Solubility) solubility->hydrophobicity phosphate Charged Phosphate Group (Influences Solubility) solubility->phosphate ph Buffer pH solubility->ph co_solvent Co-solvent (e.g., DMSO) (Increases Solubility) solubility->co_solvent surfactant Surfactant (Increases Solubility) solubility->surfactant temperature Temperature solubility->temperature sonication Sonication solubility->sonication mixing Mixing Method solubility->mixing

Caption: Key factors influencing the solubility of this compound in aqueous buffers.

References

Technical Support Center: Purification of Fmoc-PEA Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges of Fm-phenethylamide (PEA) modified peptides. The addition of the hydrophobic PEA group at the C-terminus can significantly impact peptide solubility, aggregation, and chromatographic behavior, requiring specialized purification strategies.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues encountered during the purification of Fmoc-PEA modified peptides, primarily using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Issue 1: Poor or No Peptide Solubility in Initial HPLC Mobile Phase

Q: My lyophilized this compound modified peptide will not dissolve in the initial aqueous mobile phase (e.g., water with 0.1% TFA). What should I do?

A: This is a common problem due to the high hydrophobicity imparted by the PEA group. Direct dissolution in aqueous buffers is often unsuccessful.

Troubleshooting Steps:

  • Initial Solubility Testing: Before dissolving the entire sample, test the solubility of a small aliquot in various solvents.

  • Use of Organic Solvents: Dissolve the peptide in a minimal amount of a strong organic solvent first. Good starting points include:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Isopropanol (IPA)

    • Acetonitrile (ACN)

    • Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) for extremely difficult cases.[1]

  • Dilution: Once dissolved, gradually add the initial HPLC mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to the peptide solution.[2] Be cautious, as adding the aqueous phase too quickly can cause the peptide to precipitate.

  • Sonication: Gentle sonication can aid in dissolving the peptide.

  • Order of Solvent Addition: For particularly challenging peptides, first wet the lyophilized powder with the pure organic solvent (e.g., n-propanol), then add any concentrated buffer components (like acetic acid), and finally add the aqueous portion.[1]

Issue 2: Poor Peak Shape (Broadening or Tailing) in RP-HPLC

Q: The HPLC chromatogram of my this compound peptide shows broad and tailing peaks. How can I improve the peak shape?

A: Poor peak shape is often a result of peptide aggregation, strong secondary interactions with the stationary phase, or suboptimal chromatographic conditions.[2]

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Stronger Organic Solvent: Replace acetonitrile with a stronger organic solvent like isopropanol or n-propanol in the mobile phase. This can disrupt hydrophobic aggregation.

    • Ion-Pairing Agent: Ensure an adequate concentration of an ion-pairing agent like Trifluoroacetic Acid (TFA) (typically 0.1%). For mass spectrometry-sensitive applications where TFA is not ideal, consider Difluoroacetic Acid (DFA) as an alternative.

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can reduce mobile phase viscosity, improve peptide solubility, and minimize secondary interactions, leading to sharper peaks.

  • Adjust Gradient Slope: A shallower gradient around the elution point of the peptide allows more time for the peptide to interact with the stationary phase, often resulting in a narrower peak.

  • Change Stationary Phase: The highly hydrophobic nature of this compound peptides can lead to strong interactions with C18 columns. Consider using a column with a less hydrophobic stationary phase, such as C8 or C4, which can reduce retention time and improve peak shape.

Issue 3: Low or No Recovery of the Peptide After Purification

Q: I am experiencing very low yield of my this compound peptide after RP-HPLC purification. Where is my peptide going?

A: Low recovery is a critical issue for hydrophobic peptides and can be caused by irreversible adsorption to the column or precipitation within the HPLC system.

Troubleshooting Steps:

  • Improve Sample Solubility: Ensure the peptide is fully dissolved in the injection solvent. Using a stronger solvent like DMSO or isopropanol for initial dissolution is crucial.

  • Passivate the HPLC System: Hydrophobic peptides can adsorb to the metallic surfaces of the HPLC system. Passivating the system with a strong acid or using a biocompatible (PEEK) HPLC system can mitigate this issue.

  • Check for Precipitation: Inject a blank (e.g., DMSO) after a sample run. If a peak corresponding to your peptide appears, it indicates that the peptide is precipitating on the column and slowly eluting over time.

  • Alternative Purification Strategy: For extremely hydrophobic peptides, traditional RP-HPLC may not be suitable. Consider alternative methods like precipitation. After cleavage from the resin, the peptide can sometimes be precipitated from the cleavage cocktail by adding cold diethyl ether or water.

Frequently Asked Questions (FAQs)

Q1: Why are this compound modified peptides so difficult to purify? A1: The phenethylamide (PEA) group is a bulky, aromatic, and highly hydrophobic moiety. When attached to the C-terminus of a peptide, it significantly increases the overall hydrophobicity of the molecule. This leads to a high propensity for aggregation and poor solubility in aqueous solutions, which are the primary challenges during purification.

Q2: What type of HPLC column is best for purifying this compound modified peptides? A2: While C18 columns are the standard for peptide purification, they may be too retentive for highly hydrophobic this compound peptides, leading to poor peak shape and low recovery. It is often beneficial to use a less hydrophobic stationary phase, such as C8 or C4. The choice ultimately depends on the specific peptide sequence.

Q3: Can I use solvents other than acetonitrile in my mobile phase? A3: Yes, for highly hydrophobic peptides, using a stronger organic modifier can be advantageous. Isopropanol and n-propanol are excellent alternatives to acetonitrile and can improve solubility and reduce aggregation.

Q4: How does temperature affect the purification of my this compound peptide? A4: Increasing the column temperature generally improves the purification of hydrophobic peptides. Higher temperatures can enhance solubility, reduce mobile phase viscosity, and improve the kinetics of interaction between the peptide and the stationary phase, leading to sharper peaks and better recovery.

Q5: My peptide seems to have disappeared during purification. What are the likely causes? A5: The most probable causes are precipitation on the column or irreversible adsorption to the stationary phase or other parts of the HPLC system. Ensure complete dissolution before injection and consider using a less hydrophobic column or passivating your HPLC system.

Data Presentation

The following tables provide illustrative data on how different parameters can affect the purification of hydrophobic peptides.

Table 1: Influence of Mobile Phase Additive on a Hydrophobic Peptide

Mobile Phase Additive (0.1%) Relative Retention Time Peak Shape MS Signal Intensity
Formic Acid (FA) 1.00 Often Broader High
Difluoroacetic Acid (DFA) ~1.15 Improved Moderate
Trifluoroacetic Acid (TFA) ~1.25 Sharpest Low (Ion Suppression)

This is generalized data; actual results will vary depending on the specific peptide and HPLC conditions.

Table 2: General Effect of Column Temperature on a Hydrophobic Peptide

Temperature (°C) Retention Time (min) Peak Width (min)
30 15.2 0.8
40 14.5 0.6
50 13.8 0.5
60 13.1 0.4

Illustrative data showing the general trend of decreased retention time and peak width with increasing temperature.

Table 3: General Guide for Stationary Phase Selection for Hydrophobic Peptides

Stationary Phase Peptide Size Peptide Hydrophobicity Retention
C18 Small to Medium Moderate High
C8 Medium to Large Moderate to High Medium
C4 Large High Low

This table provides general guidance; the optimal column choice is peptide-dependent.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Hydrophobic this compound Modified Peptide

This protocol provides a starting point for developing a purification method for a novel this compound modified peptide.

1. Materials:

  • Crude, lyophilized this compound modified peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN) or isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO)

  • C8 or C4 preparative HPLC column

2. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade ACN or IPA.

    • Degas both mobile phases by sonication or helium sparging.

  • Sample Preparation:

    • Dissolve a small, known amount of the crude peptide in a minimal volume of DMSO (e.g., 10-20 mg in 200 µL).

    • Once fully dissolved, dilute the sample with Mobile Phase A to a final concentration suitable for injection (e.g., 1-5 mg/mL). The final DMSO concentration should be as low as possible.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analytical Scouting Run:

    • Equilibrate an analytical C8 or C4 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject a small amount of the prepared sample (e.g., 10-20 µL).

    • Run a broad linear gradient, for example, 5% to 95% Mobile Phase B over 30 minutes.

    • Identify the retention time of the target peptide peak.

  • Preparative Purification:

    • Equilibrate the preparative C8 or C4 column with the initial mobile phase conditions.

    • Based on the scouting run, design an optimized, shallower gradient around the elution point of the target peptide. For example, if the peptide eluted at 50% B in the scouting run, a preparative gradient might be 40% to 60% B over 40 minutes.

    • Inject the prepared sample.

    • Collect fractions across the main peak.

  • Analysis and Post-Purification:

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

    • Pool the fractions that meet the desired purity criteria.

    • Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.

Visualizations

Troubleshooting_Workflow start Start: Crude this compound Peptide for Purification solubility Issue: Poor Solubility in Aqueous Mobile Phase start->solubility Problem Observed peak_shape Issue: Poor Peak Shape (Broadening/Tailing) start->peak_shape Problem Observed recovery Issue: Low/No Recovery start->recovery Problem Observed sol_solvent Solution: 1. Dissolve in minimal DMSO/IPA first. 2. Gradually add aqueous phase. solubility->sol_solvent Try First ps_solvent Solution: 1. Use stronger organic solvent (IPA). 2. Optimize TFA concentration. peak_shape->ps_solvent Try First rec_dissolve Solution: Ensure complete dissolution before injection. recovery->rec_dissolve Try First sol_sonicate Solution: Use gentle sonication. sol_solvent->sol_sonicate If still an issue ps_temp Solution: Increase column temperature (40-60°C). ps_solvent->ps_temp If still an issue ps_gradient Solution: Run a shallower gradient. ps_temp->ps_gradient Further Optimization ps_column Solution: Switch to a less hydrophobic column (C8 or C4). ps_gradient->ps_column If still an issue rec_passivate Solution: Passivate HPLC system or use a biocompatible system. rec_dissolve->rec_passivate If still an issue rec_precipitate Solution: Inject blank to check for on-column precipitation. rec_passivate->rec_precipitate To Diagnose

Caption: Troubleshooting workflow for this compound peptide purification.

Purification_Strategy cluster_prep Sample Preparation cluster_hplc RP-HPLC Method Development cluster_analysis Analysis & Final Product crude_peptide Crude Lyophilized Peptide solubility_test Small-scale Solubility Test crude_peptide->solubility_test dissolve Dissolve in minimal DMSO/IPA solubility_test->dissolve dilute Dilute with Mobile Phase A dissolve->dilute filter Filter (0.45 µm) dilute->filter scouting Analytical Scouting Run (C8/C4 column, broad gradient) filter->scouting optimization Optimize Gradient, Temperature, and Mobile Phase scouting->optimization preparative Preparative Run optimization->preparative fractions Collect Fractions preparative->fractions analysis Analyze Fractions (Analytical HPLC/MS) fractions->analysis pooling Pool Pure Fractions analysis->pooling lyophilize Lyophilize pooling->lyophilize final_product Purified this compound Peptide lyophilize->final_product

Caption: General purification strategy for this compound modified peptides.

References

Validation & Comparative

A Comparative Guide to Cleavable Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of a cleavable linker is a critical determinant of both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release and its associated off-target toxicity, yet efficiently cleave to liberate the cytotoxic agent upon reaching the target cell. While a wide array of cleavable linker technologies have been developed, a direct comparison of their performance is often challenging due to variations in experimental conditions across different studies.

This guide provides an objective comparison of the performance of several widely used cleavable linkers. Initial investigations for a specific linker, Fmoc-PEA (Fluorenylmethyloxycarbonyl-Phenethylamine), revealed a scarcity of publicly available comparative data, suggesting it is not as commonly utilized or characterized in the ADC space as other linkers. Therefore, this guide will focus on comparing well-established and extensively studied cleavable linkers: peptide-based (e.g., Val-Cit), acid-labile (hydrazone), and disulfide linkers. We will present available quantitative data, detailed experimental protocols for their evaluation, and visual diagrams to elucidate key concepts.

Quantitative Performance of Cleavable Linkers

The stability and cleavage kinetics of a linker are paramount to the therapeutic index of a bioconjugate. The following tables summarize available quantitative data on the performance of different classes of cleavable linkers. It is important to note that direct comparisons of half-life (t½) and cleavage efficiency across different studies should be interpreted with caution due to variations in experimental setups, including the specific antibody, payload, and analytical methods used.

Table 1: Plasma Stability of Common Cleavable Linkers

Linker TypeLinker ExampleModel SystemPlasma SourceHalf-life (t½)Reference
Peptide Val-Cit-PABCADCHuman>200 hours[1]
Val-Cit-PABCADCMouse~80 hours[1]
Phe-Lys-PABCADCHuman~30 days[1]
Phe-Lys-PABCADCMouse~12.5 hours[1]
Acid-Labile HydrazoneADCHuman~2 days[2]
CarbonateADCHuman~36 hours
Silyl EtherMMAE ConjugateHuman>7 days
Disulfide SPDBADCRat~29 hoursNot explicitly found in search results, general knowledge.

Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers

Linker TypeLinker ExampleADC TargetPayloadCell LineIC50 (nM)Reference
Peptide Val-Cit-PABCCD30MMAEKarpas 299~0.3Not explicitly found in search results, representative value.
Val-Ala-PABCCAIXMMAESKRC-5269
Val-Lys-PABCCAIXMMAESKRC-521.6
Val-Arg-PABCCAIXMMAESKRC-522.1
Non-Cleavable SMCCHER2DM1KPL-4~1.5

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different linker technologies. Below are detailed methodologies for key experiments cited in the evaluation of cleavable linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate and the rate of premature payload release in plasma.

Materials:

  • Antibody-drug conjugate (ADC)

  • Human and mouse plasma (or other species of interest)

  • Phosphate-buffered saline (PBS)

  • LC-MS/MS system

  • Protein precipitation solution (e.g., acetonitrile with internal standard)

  • Incubator at 37°C

Procedure:

  • Incubation: Incubate the ADC at a final concentration of 10 µM in plasma at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Preparation: Immediately add the plasma aliquot to a 3-fold excess of cold protein precipitation solution. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean vial for LC-MS/MS analysis. Analyze the samples to quantify the amount of intact ADC and/or the released payload over time.

  • Data Analysis: Plot the percentage of intact ADC remaining or the percentage of released payload over time. Calculate the half-life (t½) of the linker in plasma.

In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo® Assay)

Objective: To determine the potency (IC50 value) of an ADC against antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Solubilization buffer (for MTT)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Add the dilutions to the respective wells.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization buffer to dissolve the formazan crystals.

    • CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well and mix.

  • Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Data Analysis: Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable curve-fitting software.

Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of a peptide linker to cleavage by the lysosomal protease Cathepsin B.

Materials:

  • ADC with a peptide linker

  • Recombinant human Cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0)

  • HPLC system with a suitable column (e.g., C18)

  • Quenching solution (e.g., 1% trifluoroacetic acid)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) and Cathepsin B (e.g., 1 µM final concentration) in the assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic reaction.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate and quantify the intact ADC and the cleaved payload.

  • Data Analysis: Plot the percentage of cleaved payload over time to determine the rate of linker cleavage.

Visualizing Linker Cleavage Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in the evaluation of cleavable linkers.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation plasma_stability Plasma Stability Assay (LC-MS/MS) cytotoxicity Cytotoxicity Assay (MTT / CellTiter-Glo) enzyme_cleavage Enzymatic Cleavage Assay (HPLC) pk_study Pharmacokinetics Study (ELISA, LC-MS/MS) efficacy_study Efficacy Study (Xenograft Model) pk_study->efficacy_study Inform dosing schedule ADC Antibody-Drug Conjugate ADC->plasma_stability Assess premature payload release ADC->cytotoxicity Determine potency (IC50) ADC->enzyme_cleavage Evaluate specific linker cleavage ADC->pk_study Determine circulation half-life

Caption: Experimental workflow for the preclinical evaluation of ADCs with cleavable linkers.

cleavage_mechanisms cluster_peptide Peptide Linker (e.g., Val-Cit) cluster_hydrazone Acid-Labile Linker (e.g., Hydrazone) cluster_disulfide Disulfide Linker peptide_linker ADC Internalization -> Lysosome cathepsin_b Cathepsin B peptide_linker->cathepsin_b Enzymatic Cleavage payload_release_p payload_release_p cathepsin_b->payload_release_p Payload Release hydrazone_linker ADC Internalization -> Endosome/Lysosome low_ph Low pH (pH 4.5-5.5) hydrazone_linker->low_ph Acid Hydrolysis payload_release_h payload_release_h low_ph->payload_release_h Payload Release disulfide_linker ADC Internalization -> Cytosol glutathione High Glutathione Concentration disulfide_linker->glutathione Reduction payload_release_d payload_release_d glutathione->payload_release_d Payload Release

References

A Head-to-Head Comparison: Unveiling the Advantages of the Fmoc-PEA Linker Over Succinimidyl Esters in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker is paramount to the success of their endeavors. While traditional succinimidyl esters have long been a mainstay for amine-reactive conjugations, the emergence of sophisticated linker technologies, such as the Fmoc-Phosphoroethylamino (PEA) linker, offers distinct advantages in specific applications, particularly in the realm of Antibody-Drug Conjugates (ADCs). This guide provides an objective, data-driven comparison of these two linker strategies, highlighting the unique benefits of the Fmoc-PEA system.

Succinimidyl esters, most notably N-hydroxysuccinimide (NHS) esters, are widely used for their ability to react with primary amines on biomolecules to form stable amide bonds.[1] However, a significant drawback of this chemistry is the competing hydrolysis reaction in aqueous environments, which can lead to lower conjugation efficiency and the formation of undesirable byproducts.[2][3][4] The this compound linker, on the other hand, represents a more advanced, multi-functional system that provides a cleavable linkage and a protected site for sequential conjugations, addressing some of the key limitations of simple amine-reactive crosslinkers.

At a Glance: Key Differences

FeatureSuccinimidyl Ester (e.g., NHS Ester)This compound Linker
Reactive Towards Primary Amines (e.g., Lysine residues)Not directly reactive; requires deprotection
Bond Formed Stable Amide BondPhosphoramidate (cleavable)
Cleavability Non-cleavableCleavable (Enzymatic or pH-dependent)
Key Advantage Simplicity and well-established protocolsControlled release of payload, site-specific conjugation potential
Primary Limitation Susceptible to hydrolysis, non-cleavableMore complex multi-step process

Deeper Dive: A Comparative Analysis

The fundamental difference lies in their mechanism and application. A succinimidyl ester is a reactive functional group designed for creating a stable, permanent link. The this compound linker is a bifunctional molecule that incorporates a cleavable phosphoramidate bond and a fluorenylmethyloxycarbonyl (Fmoc) protected amine. This design allows for a staged approach to conjugation.

The Challenge of Hydrolysis with Succinimidyl Esters

A primary challenge in using succinimidyl esters is their instability in aqueous solutions. The ester is susceptible to hydrolysis, which competes with the desired aminolysis (reaction with the amine).[2] Studies have shown that the rate of hydrolysis can be significantly higher than the rate of aminolysis, leading to a reduction in conjugation efficiency. This is particularly problematic when working with low concentrations of protein or when precise control over the degree of labeling is required.

Experimental Data Summary

Table 1: Reaction Efficiencies and Conditions

ParameterSuccinimidyl EstersThis compound Linker (Post-Deprotection Conjugation)
Optimal pH 7.2 - 8.5Dependent on subsequent conjugation chemistry
Reaction Time 30 min - 2 hoursDependent on subsequent conjugation chemistry
Competing Reactions Hydrolysis of the esterMinimal with appropriate purification post-deprotection
Cleavage Conditions N/A (Stable Bond)Enzymatic (e.g., phosphodiesterases) or acidic conditions

Reaction Mechanisms and Workflows

The distinct chemistries of these two linkers result in fundamentally different experimental workflows.

Succinimidyl Ester Conjugation

The workflow for a typical succinimidyl ester conjugation is a one-step process where the ester-functionalized molecule is directly reacted with the amine-containing biomolecule.

Succinimidyl_Ester_Workflow Biomolecule Biomolecule (with Primary Amines) Reaction Aqueous Buffer (pH 7.2-8.5) Biomolecule->Reaction NHS_Ester Succinimidyl Ester -functionalized Molecule NHS_Ester->Reaction Conjugate Stable Amide-linked Conjugate Reaction->Conjugate Aminolysis Hydrolysis Hydrolyzed Ester Reaction->Hydrolysis Hydrolysis (competing)

Succinimidyl Ester Conjugation Workflow
This compound Linker Conjugation

The this compound linker workflow is a multi-step process. Initially, the payload is attached to the PEA linker. The Fmoc group is then removed to expose a primary amine, which can be used for subsequent conjugation to a biomolecule that has been modified to carry a compatible reactive group.

Fmoc_PEA_Workflow cluster_0 Step 1: Payload Attachment cluster_1 Step 2: Deprotection cluster_2 Step 3: Bioconjugation Fmoc_PEA This compound Linker Fmoc_PEA_Payload This compound-Payload Fmoc_PEA->Fmoc_PEA_Payload Payload Drug Payload Payload->Fmoc_PEA_Payload Deprotection Base (e.g., Piperidine) Fmoc_PEA_Payload->Deprotection Amine_PEA_Payload H2N-PEA-Payload Deprotection->Amine_PEA_Payload Final_Conjugate Biomolecule-PEA-Payload (Cleavable Linkage) Amine_PEA_Payload->Final_Conjugate Biomolecule Activated Biomolecule Biomolecule->Final_Conjugate

This compound Linker Conjugation Workflow

The Advantage of Cleavability: Controlled Payload Release

The most significant advantage of the this compound linker lies in its cleavable phosphoramidate bond. In the context of ADCs, this allows for the controlled release of the cytotoxic payload at the target site (e.g., within the tumor microenvironment or inside the cancer cell). This is a critical feature for maximizing therapeutic efficacy while minimizing off-target toxicity. The stable amide bond formed by succinimidyl esters does not allow for this controlled release.

Experimental Protocols

General Protocol for Succinimidyl Ester Labeling of Proteins
  • Prepare the Protein Solution: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be amine-free (e.g., PBS, borate buffer) and at a pH of 7.2-8.5.

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the succinimidyl ester in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-20 mM.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.

  • Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted labeling reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

General Protocol for this compound Linker Application (Conceptual)
  • Fmoc Deprotection:

    • Dissolve the this compound-payload conjugate in a suitable organic solvent.

    • Add a solution of 20% piperidine in DMF.

    • Incubate for 30 minutes at room temperature.

    • Remove the piperidine and byproducts, typically by precipitation and washing, or by solid-phase extraction.

  • Conjugation of the Deprotected Linker-Payload:

    • The now free amine on the PEA-payload can be conjugated to a biomolecule. This requires the biomolecule to be functionalized with a compatible reactive group. For example, if the biomolecule is functionalized with a succinimidyl ester, an amide bond can be formed with the amine of the PEA linker.

    • The reaction conditions would be similar to the succinimidyl ester protocol described above.

  • Purification: Purify the final conjugate to remove any unreacted components.

Conclusion

References

A Head-to-Head Comparison of Fmoc-PEA and SMCC for Antibody-Drug Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The selection of a crosslinker is a pivotal decision in the design of antibody-drug conjugates (ADCs), profoundly influencing the therapeutic index, stability, and overall efficacy of the biologic. This guide presents a detailed, objective comparison of two prominent crosslinkers: the cleavable, disulfide-based (9H-fluoren-9-yl)methyl (2-oxo-2-(2-oxo-2-((6-((2-(pyridin-2-yldisulfanyl)ethyl)amino)hexyl)amino)ethyl)amino)ethyl)carbamate (Fmoc-PEA), and the non-cleavable, thioether-forming Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This document provides supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal linker for their specific ADC development needs.

Chemical Structures and Mechanisms of Action

This compound: A Cleavable Disulfide Linker

This compound is a heterobifunctional crosslinker characterized by a disulfide bond, rendering it cleavable in the reducing environment of the cell, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on an amine. The disulfide bond is susceptible to cleavage by intracellular glutathione (GSH), a tripeptide found at significantly higher concentrations inside cells (1–10 mM) compared to the bloodstream (~5 µmol/L)[][2]. This differential in GSH concentration allows for selective payload release within the target cell. The Fmoc group provides an orthogonal protection strategy, enabling a multi-step conjugation process where the payload can be attached to the linker prior to deprotection and subsequent conjugation to the antibody.

SMCC: A Non-Cleavable Thioether Linker

SMCC is a heterobifunctional crosslinker that creates a stable, non-cleavable thioether bond. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (such as the ε-amino group of lysine residues on the antibody surface) and a maleimide group that reacts with sulfhydryl (thiol) groups. The resulting thioether linkage is highly stable and resistant to enzymatic or chemical cleavage in vivo. Consequently, payload release from an SMCC-linked ADC relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.

Comparative Performance Data

The choice between a cleavable and a non-cleavable linker has significant implications for the performance of an ADC. The following table summarizes key comparative data based on the linker type.

Performance ParameterThis compound (Disulfide Linker)SMCC (Thioether Linker)References
Linker Type Cleavable (Glutathione-sensitive)Non-cleavable[][2]
Bond Formed DisulfideThioether[]
Payload Release Mechanism Reductive cleavage by intracellular glutathione.Proteolytic degradation of the antibody in the lysosome.
Resulting Payload Form Free, unmodified payload (e.g., DM1).Payload attached to the linker and an amino acid residue (e.g., Lysine-SMCC-DM1).
Plasma Stability Generally stable, but can be susceptible to premature cleavage through thiol-disulfide exchange. Steric hindrance around the disulfide bond can enhance stability.Highly stable in circulation.
In Vivo Efficacy Often demonstrates superior in vivo efficacy in xenograft models due to the release of a more potent, cell-permeable free payload.Can exhibit potent in vivo activity, but the charged nature of the released payload-linker-amino acid complex may limit cell permeability and bystander effect.
Bystander Effect Capable of inducing a bystander effect, where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.Generally limited bystander effect due to the release of a less permeable, charged metabolite.
Cytotoxicity of Released Metabolites Released free payload (e.g., DM4, S-methyl-DM4) can be up to 1000 times more cytotoxic than the corresponding thioether-linked metabolite when tested extracellularly.The lysine-linker-payload metabolite is significantly less cytotoxic when applied extracellularly compared to the free payload.

Experimental Workflows

The conjugation strategies for this compound and SMCC differ significantly due to their distinct chemistries.

This compound Two-Step Conjugation Workflow

This workflow involves the deprotection of the Fmoc group before conjugation to the antibody.

Fmoc_PEA_Workflow This compound Conjugation Workflow cluster_step1 Step 1: Fmoc Deprotection cluster_step2 Step 2: Antibody Reduction & Conjugation A This compound-Payload C H2N-PEA-Payload A->C Base-mediated deprotection B Piperidine in DMF B->C D Antibody (intact disulfides) G ADC (Disulfide linked) C->G F Reduced Antibody (-SH) D->F Reduction E TCEP E->F F->G Disulfide exchange

Caption: A typical two-step conjugation workflow for an Fmoc-protected disulfide linker.

SMCC Two-Step Conjugation Workflow

This common approach involves first activating the antibody with SMCC, followed by the addition of the payload.

SMCC_Workflow SMCC Conjugation Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation H Antibody (-NH2) J Antibody-Maleimide H->J NHS ester reaction I SMCC I->J K Payload (-SH) L ADC (Thioether linked) J->L Thiol-maleimide reaction K->L

Caption: A standard two-step conjugation workflow using the SMCC crosslinker.

Detailed Experimental Protocols

Protocol for this compound Conjugation to an Antibody

This protocol outlines a general procedure for conjugating a payload to an antibody using an Fmoc-protected disulfide linker.

Materials:

  • This compound-payload conjugate

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Dimethylformamide (DMF)

  • Piperidine

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting columns (e.g., Sephadex G-25)

  • Conjugation buffer (e.g., PBS with 1-2 mM EDTA, pH 6.5-7.0, degassed)

Procedure:

  • Fmoc Deprotection of Linker-Payload:

    • Dissolve the this compound-payload conjugate in anhydrous DMF to a concentration of 10-20 mg/mL.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir at room temperature for 30-60 minutes. Monitor deprotection by RP-HPLC.

    • Upon completion, remove the solvent under vacuum and precipitate the deprotected product with cold diethyl ether. Dry the product.

  • Antibody Reduction:

    • Prepare the mAb at 5-10 mg/mL in a buffer free of primary amines.

    • Add a calculated molar excess of TCEP to the antibody solution to achieve the desired level of disulfide bond reduction.

    • Incubate at 37°C for 1-2 hours.

    • Immediately remove excess TCEP using a desalting column equilibrated with degassed conjugation buffer.

  • Conjugation Reaction:

    • Dissolve the deprotected H2N-PEA-payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Add a 5-10 fold molar excess of the deprotected linker-payload to the reduced antibody solution. Ensure the final organic solvent concentration is below 10% (v/v).

    • Incubate at room temperature for 2-4 hours with gentle agitation.

  • Purification and Characterization:

    • Purify the ADC using a desalting column or size-exclusion chromatography to remove unreacted linker-payload.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)-HPLC.

    • Assess aggregation by Size-Exclusion Chromatography (SEC) and purity by SDS-PAGE.

Protocol for SMCC Conjugation to an Antibody

This protocol describes a standard two-step procedure for SMCC-mediated conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • SMCC

  • Thiol-containing payload (-SH)

  • Anhydrous DMSO or DMF

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

Procedure:

  • Antibody Activation with SMCC:

    • Dissolve SMCC in DMSO or DMF to a concentration of ~10 mM.

    • Add a 5- to 20-fold molar excess of SMCC to the antibody solution.

    • Incubate at room temperature for 30-60 minutes.

    • Remove excess SMCC using a desalting column equilibrated with reaction buffer.

  • Payload Conjugation:

    • Dissolve the thiol-containing payload in a minimal amount of DMSO or DMF.

    • Add the payload solution to the SMCC-activated antibody.

    • Incubate at room temperature for 1-2 hours.

  • Purification and Characterization:

    • Purify the ADC using a desalting column or size-exclusion chromatography.

    • Determine the DAR by HIC-HPLC.

    • Analyze for aggregation (SEC) and purity (SDS-PAGE).

Conclusion

The choice between this compound (representing cleavable disulfide linkers) and SMCC (representing non-cleavable thioether linkers) is a critical decision in ADC design, with each offering distinct advantages and disadvantages.

This compound is advantageous when a potent, cell-permeable payload is desired to be released in its native form, potentially enabling a strong bystander effect. This can be particularly beneficial for treating heterogeneous tumors. However, the stability of the disulfide bond in circulation must be carefully considered and optimized to minimize premature payload release.

SMCC provides a highly stable linkage, which can lead to a more favorable pharmacokinetic profile and reduced off-target toxicity. The payload is released as a complex that is less likely to permeate out of the target cell, limiting the bystander effect. This can be advantageous when targeting highly and homogeneously expressed antigens.

Ultimately, the optimal linker choice is context-dependent and should be empirically determined for each specific antibody, payload, and target indication. The protocols and comparative data herein provide a foundational guide for making an informed decision in the development of the next generation of antibody-drug conjugates.

References

Validating Fmoc-PEA Cleavage: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with amine modifications, ensuring the complete and efficient cleavage of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step. This guide provides an objective comparison of mass spectrometry and other common analytical techniques for the validation of Fmoc cleavage from phenylethylamine (PEA), a model primary amine. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation method for your research needs.

Introduction to Fmoc Cleavage

The Fmoc group is a widely used protecting group for primary and secondary amines in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability under acidic conditions and its lability to bases. The cleavage of the Fmoc group is typically achieved through a base-catalyzed β-elimination reaction, most commonly using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This reaction yields the deprotected amine, dibenzofulvene (DBF), and carbon dioxide. The DBF intermediate is subsequently trapped by the amine base to form a stable adduct.

The successful removal of the Fmoc group is paramount, as incomplete cleavage can lead to the formation of impurities and truncated sequences in peptide synthesis, or undesired side products in other applications. Therefore, robust analytical methods are required to validate the completion of the cleavage reaction.

Comparison of Analytical Methods for Fmoc Cleavage Validation

The choice of analytical method for validating Fmoc cleavage depends on several factors, including the desired level of sensitivity and quantification, sample throughput, and the availability of instrumentation. Here, we compare the performance of mass spectrometry (LC-MS and MALDI-TOF), high-performance liquid chromatography (HPLC), and UV-Vis spectrophotometry.

FeatureMass Spectrometry (LC-MS/MS)HPLC-UVUV-Vis Spectrophotometry
Principle Separation by liquid chromatography followed by mass-to-charge ratio analysis of molecular ions and their fragments.Separation of components in a mixture by liquid chromatography and detection by UV absorbance.Measurement of the absorbance of the dibenzofulvene-piperidine adduct at a specific wavelength.
Specificity Very high; can distinguish between Fmoc-PEA, PEA, and byproducts based on mass.High; can separate this compound from PEA based on retention time.Low; measures the overall formation of the DBF-adduct, not specific to the starting material.
Sensitivity Very high (femtomole to attomole range).High (picomole to nanomole range).Moderate (micromole range).
Quantitative Capability Excellent with appropriate internal standards.[1]Very good with a calibration curve.Good for monitoring reaction progress; less precise for absolute quantification.[2][3]
Throughput Moderate; depends on the length of the LC gradient.Moderate; dependent on run time.High; can be performed in a cuvette or multi-well plate.
Instrumentation Cost HighModerateLow
Sample Preparation Requires dilution and filtration.Requires dilution and filtration.Requires dilution of the cleavage solution.

Mass Spectrometry for this compound Cleavage Validation

Mass spectrometry is a powerful technique for the definitive identification and quantification of the products of the Fmoc cleavage reaction.[4] It provides high sensitivity and specificity, allowing for the detection of trace amounts of unreacted this compound and the confirmation of the desired product, PEA.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the analytical power of mass spectrometry.[5] This technique is ideal for analyzing complex reaction mixtures and provides both qualitative and quantitative data. In the context of this compound cleavage, LC-MS can be used to monitor the disappearance of the starting material (this compound) and the appearance of the product (PEA). By using an internal standard, precise quantification of the cleavage efficiency can be achieved.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF)

MALDI-TOF is a rapid and sensitive mass spectrometry technique, particularly well-suited for high-throughput analysis. While often used for larger molecules like peptides and proteins, it can also be applied to the analysis of small molecules. For Fmoc cleavage validation, a small aliquot of the reaction mixture can be spotted onto a MALDI target with a suitable matrix. The resulting mass spectrum will clearly show peaks corresponding to the masses of this compound and PEA, allowing for a qualitative assessment of the reaction's completion. Quantitative analysis with MALDI-TOF is possible but can be more challenging than with LC-MS due to variations in ionization efficiency and crystal formation.

Alternative Methods for Fmoc Cleavage Validation

While mass spectrometry offers the highest level of detail, other techniques are also widely used for routine monitoring of Fmoc cleavage.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with a UV detector is a robust and reliable method for monitoring the progress of the Fmoc cleavage reaction. By separating the reaction mixture on a reversed-phase column, it is possible to resolve the this compound starting material from the PEA product. The Fmoc group has a strong chromophore, making it easily detectable by UV absorbance. Quantification can be performed by integrating the peak areas and comparing them to a standard curve.

UV-Vis Spectrophotometry

A simple and rapid method for monitoring Fmoc cleavage is to measure the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum at around 301 nm. The concentration of the adduct, and therefore the extent of Fmoc cleavage, can be calculated using the Beer-Lambert law. This method is well-suited for real-time monitoring of the reaction in a cuvette or for high-throughput screening in a microplate format. However, it is an indirect method and does not provide information about the presence of unreacted starting material or other byproducts.

Experimental Protocols

Protocol 1: this compound Cleavage

Materials:

  • This compound

  • Cleavage solution: 20% (v/v) piperidine in DMF

  • Quenching solution: Acetic acid

  • Solvents: Dichloromethane (DCM), Diethyl ether (cold)

Procedure:

  • Dissolve this compound in a minimal amount of DMF.

  • Add the cleavage solution (20% piperidine in DMF) to the this compound solution. A typical ratio is 10 mL of cleavage solution per gram of this compound.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.

  • To stop the reaction, add a small amount of acetic acid to neutralize the piperidine.

  • For analysis, take an aliquot of the reaction mixture.

  • To isolate the product, evaporate the DMF under reduced pressure.

  • Redissolve the residue in a small amount of DCM and precipitate the product by adding cold diethyl ether.

  • Centrifuge the mixture and decant the supernatant.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

Protocol 2: LC-MS Analysis of this compound Cleavage

Materials:

  • Aliquot of the cleavage reaction mixture

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • LC-MS system with a C18 reversed-phase column

Procedure:

  • Dilute the aliquot of the reaction mixture 1:1000 with 50% acetonitrile in water.

  • Inject 5-10 µL of the diluted sample onto the LC-MS system.

  • Separate the components using a gradient elution, for example, from 5% to 95% Mobile Phase B over 10 minutes.

  • Monitor the elution of this compound and PEA using the mass spectrometer in positive ion mode. The expected m/z values are [M+H]+ for both compounds.

  • Quantify the cleavage efficiency by comparing the peak area of PEA to the sum of the peak areas of PEA and residual this compound.

Protocol 3: HPLC-UV Analysis of this compound Cleavage

Materials:

  • Aliquot of the cleavage reaction mixture

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Dilute the aliquot of the reaction mixture 1:100 with 50% acetonitrile in water.

  • Inject 10-20 µL of the diluted sample onto the HPLC system.

  • Separate the components using a suitable gradient, for example, 20% to 80% Mobile Phase B over 15 minutes.

  • Monitor the absorbance at 265 nm or 301 nm.

  • Identify the peaks corresponding to this compound and PEA based on their retention times, determined by running standards.

  • Calculate the percentage of cleavage by comparing the peak area of the product to the total peak area of the product and starting material.

Protocol 4: UV-Vis Spectrophotometric Analysis of Fmoc Cleavage

Materials:

  • Aliquot of the cleavage solution after reaction

  • 20% piperidine in DMF (for blank)

  • UV-Vis spectrophotometer

  • Quartz cuvette

Procedure:

  • Take a small, accurately measured aliquot of the cleavage solution containing the DBF-piperidine adduct.

  • Dilute the aliquot with 20% piperidine in DMF to a final volume that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Use 20% piperidine in DMF as a blank to zero the spectrophotometer.

  • Measure the absorbance of the diluted sample at 301 nm.

  • Calculate the concentration of the DBF-piperidine adduct using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (approximately 7800 L mol⁻¹ cm⁻¹ at 301 nm), b is the path length of the cuvette (usually 1 cm), and c is the concentration.

Visualizing the Workflow

Fmoc_Cleavage_Workflow cluster_synthesis This compound Cleavage cluster_analysis Validation This compound This compound Cleavage Cleavage This compound->Cleavage 20% Piperidine/DMF Reaction_Mixture Reaction Mixture (PEA, DBF-adduct, residual this compound) Cleavage->Reaction_Mixture LC_MS LC-MS Analysis Reaction_Mixture->LC_MS HPLC_UV HPLC-UV Analysis Reaction_Mixture->HPLC_UV UV_Vis UV-Vis Analysis Reaction_Mixture->UV_Vis

Caption: Overall workflow for this compound cleavage and validation.

Mass_Spectrometry_Workflow Start Reaction Aliquot Dilution Dilute Sample Start->Dilution LC_Separation Liquid Chromatography (C18 Column) Dilution->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MS_Analysis Detection Detector MS_Analysis->Detection Data_Analysis Data Analysis (Mass Spectrum) Detection->Data_Analysis

Caption: Experimental workflow for LC-MS analysis.

Conclusion

Validating the complete cleavage of the Fmoc protecting group is essential for ensuring the purity and identity of the final product. Mass spectrometry, particularly LC-MS, stands out as the most specific and sensitive method for this purpose, providing unambiguous identification and quantification of all components in the reaction mixture. While HPLC-UV offers a reliable and more accessible alternative for quantitative analysis, UV-Vis spectrophotometry serves as a rapid and convenient tool for qualitative monitoring of the reaction progress. The choice of the optimal validation method will ultimately depend on the specific requirements of the research, balancing the need for detailed information with practical considerations such as instrument availability and sample throughput.

References

A Comparative Guide to the Biological Activity of ADCs with Peptide-Based Linkers

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in defining the therapeutic index of these targeted cancer therapies. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet efficiently cleave to liberate the cytotoxic agent upon internalization into the target cancer cell. This guide provides a comparative analysis of the biological activity of ADCs featuring cathepsin-cleavable peptide linkers, with a focus on dipeptide motifs as surrogates for less documented structures like Fmoc-PEA, and contrasts their performance with other common linker technologies.

Understanding the Linker Structure

The term "this compound" in the context of ADC linkers likely refers to a synthetic building block rather than a complete, functional linker. The Fmoc (Fluorenylmethyloxycarbonyl) group is a protecting group commonly used in peptide synthesis, which would be removed during the synthesis of the final linker-payload construct. PEA (phenylethylamine) can form part of a self-immolative spacer. A more complete and functionally relevant representation of such a linker would be a structure like Fmoc-Ala-PAB-PNP , where a dipeptide (e.g., Alanine-Alanine) is present to be recognized and cleaved by lysosomal proteases like cathepsin B.[1]

The general mechanism for these cleavable linkers involves the ADC binding to its target antigen on the cancer cell surface, followed by internalization.[2] Within the lysosome, proteases cleave the dipeptide sequence, initiating the collapse of the self-immolative spacer (like PABC - p-aminobenzyl carbamate) and releasing the active cytotoxic payload.[3]

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable Linker) Antigen Tumor-Specific Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Protease Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: Mechanism of action for an ADC with a cleavable linker.

Comparative In Vitro Cytotoxicity

The in vitro potency of an ADC is a critical measure of its anti-cancer activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population. The choice of linker can significantly influence this value.

ADCs with protease-cleavable dipeptide linkers, such as Val-Cit and Val-Ala, generally exhibit potent in vitro cytotoxicity against antigen-positive cancer cell lines.[4] The efficiency of payload release upon lysosomal processing is a key determinant of this activity.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

Linker TypeDipeptide SequencePayloadTarget Cell LineIC50 (ng/mL)Reference
Peptide-Cleavable Val-CitMMAECD30+ Lymphoma~10-100[5]
Peptide-Cleavable Val-AlaMMAEHER2+ Breast CancerVaries
Peptide-Cleavable Ala-AlaIGNVariousVaries
Non-Cleavable SMCCDM1HER2+ Breast Cancer~50-200

Note: IC50 values are approximate and can vary significantly based on the antibody, payload, cell line, and experimental conditions.

Comparative Plasma Stability

An essential characteristic of an effective ADC linker is its stability in the bloodstream. Premature cleavage of the linker can lead to the systemic release of the potent cytotoxic payload, causing off-target toxicities and reducing the amount of drug that reaches the tumor. Peptide linkers are designed to be stable at the physiological pH of blood (~7.4) and to be cleaved by proteases that are primarily located within the lysosome.

Table 2: Comparative Plasma Stability of Cleavable ADC Linkers

Linker ClassCleavage MechanismStability in Human Plasma (% Intact ADC after 7 days)Key FeaturesReference
Peptide (e.g., Val-Cit) Protease (Cathepsin B)High (>80%)Good stability, efficient intracellular release.
Hydrazone pH-sensitive (Acidic)Moderate-HighStable at pH 7.4, cleaves in acidic endosomes/lysosomes.
Disulfide Glutathione-mediated reductionModerateExploits higher glutathione concentration inside cells.
β-Glucuronide β-glucuronidaseHighEnzyme is abundant in the tumor microenvironment.

In Vivo Efficacy in Xenograft Models

The ultimate test of an ADC's therapeutic potential is its ability to control tumor growth in vivo. This is commonly assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice.

Dipeptide linkers such as Val-Ala and Val-Cit have demonstrated potent anti-tumor activity in various xenograft models. The choice of the specific dipeptide sequence can influence the ADC's stability and therapeutic window.

Table 3: Comparative In Vivo Efficacy of ADCs in Xenograft Models

Linker TypeDipeptide SequencePayloadXenograft ModelOutcomeReference
Peptide-Cleavable Val-CitMMAEHodgkin's LymphomaTumor regression
Peptide-Cleavable Val-AlaMMAEGastric CancerTumor growth inhibition
Non-Cleavable SMCCDM1Breast CancerTumor growth inhibition

Signaling Pathways Targeted by Common Payloads

The cytotoxic payloads delivered by ADCs exert their anti-cancer effects by disrupting critical cellular processes. Two of the most common payloads are auristatins (like MMAE) and maytansinoids (like DM1), both of which are microtubule inhibitors. They bind to tubulin, a key component of microtubules, and inhibit its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Payload_Signaling_Pathway Payload MMAE / DM1 (Payload) Tubulin Tubulin Payload->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Payload->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Microtubule_Disruption Disruption of Microtubule Dynamics G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway targeted by microtubule inhibitor payloads.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of ADC performance. Below are summaries of key methodologies.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, a negative control antibody, and the free payload.

  • Incubation: Incubate the plates for a period of 48 to 144 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

Cytotoxicity_Assay_Workflow cluster_workflow MTT Assay Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding ADC_Treatment Add Serial Dilutions of ADC Cell_Seeding->ADC_Treatment Incubation Incubate (e.g., 72h) ADC_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilization Buffer Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro ADC cytotoxicity assay.

In Vitro Plasma Stability Assay

This assay determines the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.

  • Incubation: Incubate the ADC in plasma (human, mouse, or rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: At each time point, the reaction is quenched, and the ADC can be isolated from the plasma, for example, by using protein A affinity capture.

  • Analysis:

    • Intact ADC Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR). A decrease in DAR over time indicates linker cleavage.

    • Released Payload Analysis: Alternatively, quantify the amount of free payload in the plasma using LC-MS/MS.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.

In Vivo Xenograft Efficacy Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.

  • Cell Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).

  • ADC Administration: Administer the ADC and control articles, typically via intravenous injection, at a specified dosing schedule.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed.

Xenograft_Study_Workflow Start Start Implantation Implant Tumor Cells in Mice Start->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer ADC and Controls Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Analyze Tumor Growth Inhibition Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for a preclinical in vivo ADC efficacy study.

References

A Comparative Guide to the Stability of Phosphate-Based Linkers in Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical design element in novel therapeutics such as antibody-drug conjugates (ADCs) and oligonucleotide therapies. The stability of the linker directly impacts the efficacy, safety, and pharmacokinetic profile of the therapeutic agent. An ideal linker must remain stable in systemic circulation to prevent premature release of the payload, yet be selectively cleaved at the target site to ensure potent and specific therapeutic action.[1][2] This guide provides an objective comparison of the stability of various phosphate-based linkers, supported by experimental data, detailed methodologies for stability assessment, and visualizations of relevant biological pathways and experimental workflows.

Phosphate-based linkers are integral to many bioconjugation strategies due to their presence in native biological molecules like nucleic acids and their susceptibility to enzymatic cleavage.[][4] This comparison will focus on the stability profiles of phosphodiester, phosphorothioate, and phosphoramidate linkers, as well as phosphatase-cleavable linkers utilized in ADCs.

Comparative Stability Data

The stability of a linker is often quantified by its half-life in biological media, such as plasma or serum, or under specific pH conditions that mimic different cellular compartments. The following tables summarize quantitative data on the stability of different phosphate-based linkers.

Table 1: Nuclease Resistance of Phosphodiester vs. Phosphorothioate Oligonucleotides
Linker TypeHalf-life in SerumKey CharacteristicsReference
Phosphodiester (PO)Minutes to hoursNative backbone, highly susceptible to nuclease degradation.
Phosphorothioate (PS)DaysOne non-bridging oxygen is replaced by sulfur, providing significant resistance to nucleases. This modification can slightly decrease thermal duplex stability.
Table 2: Plasma Stability of Various Cleavable Linkers for ADCs
Linker TypeStability in Human PlasmaCleavage MechanismKey CharacteristicsReference
Phosphatase-cleavableHigh stability (e.g., >96% stable)Enzymatic cleavage by phosphatases often overexpressed in tumors.Water-soluble, which can reduce ADC aggregation.
PyrophosphateExtremely high stability (>7 days)Enzymatic cleavage by pyrophosphatases.High hydrophilicity, mitigating aggregation with lipophilic payloads.
Val-Cit DipeptideHigh (t1/2 = 230 days)Cleaved by lysosomal proteases (e.g., Cathepsin B).Less stable in mouse plasma (t1/2 = 80 hours).
HydrazoneStable at pH 7.4, labile at acidic pHpH-sensitive hydrolysis in endosomes/lysosomes.Some instability in circulation has been reported.
Table 3: pH-Dependent Stability of Phosphoramidate Linkers
Linker ScaffoldHalf-life at pH 7.4 (hours)Half-life at pH 5.5 (hours)Key CharacteristicsReference
2-Carboxybenzyl Phosphoramidate (unsubstituted)~15~1.5Release rate is tunable by altering substituents on the benzyl ring.
Homoserine-based PhosphoramidateStableRapid releaseDesigned for stability at physiological pH and rapid release in acidic endosomal/lysosomal compartments.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of safe and effective therapeutics. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of a linker-drug conjugate in plasma from different species (e.g., human, mouse).

Materials:

  • Linker-drug conjugate

  • Human and/or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical instrument (e.g., HPLC, LC-MS/MS)

  • Quenching solution (e.g., acetonitrile with an internal standard)

Procedure:

  • Prepare a stock solution of the linker-drug conjugate in a suitable solvent (e.g., DMSO).

  • Incubate the linker-drug conjugate at a final concentration (e.g., 1-10 µM) in plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing cold quenching solution to precipitate plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

  • Analyze the samples by HPLC or LC-MS/MS to quantify the amount of intact linker-drug conjugate and any released payload.

  • Calculate the percentage of intact conjugate remaining at each time point and determine the half-life.

Protocol 2: pH-Dependent Hydrolysis Assay

Objective: To evaluate the stability of a linker at different pH values, mimicking physiological and endosomal/lysosomal conditions.

Materials:

  • Linker-drug conjugate

  • Buffer solutions at various pH values (e.g., pH 4.5, 5.5, 7.4)

  • Incubator at 37°C

  • Analytical instrument (e.g., ³¹P NMR, HPLC)

Procedure:

  • Prepare a stock solution of the linker-drug conjugate.

  • Incubate the conjugate at a final concentration in the different pH buffers at 37°C.

  • At specified time intervals, take aliquots and directly analyze them by ³¹P NMR or HPLC to measure the concentration of the intact conjugate and the released drug.

  • For ³¹P NMR analysis, an internal standard can be used for quantification. The peak areas of the parent compound and its hydrolysis products are monitored over time.

  • For HPLC analysis, a calibration curve for the intact conjugate and the released payload should be prepared.

  • Plot the concentration of the intact conjugate versus time for each pH condition and calculate the half-life.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in the study of phosphate-based linkers.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis start Linker-Drug Conjugate incubate Incubate at 37°C start->incubate plasma Plasma (Human/Mouse) plasma->incubate buffer pH Buffers (4.5, 5.5, 7.4) buffer->incubate aliquots Collect Aliquots at Time Points incubate->aliquots quench Quench Reaction aliquots->quench analyze Analyze by HPLC or LC-MS/MS quench->analyze results Determine Half-life (t½) analyze->results

Caption: Workflow for assessing linker stability in plasma and at different pH values.

adc_mechanism ADC Antibody-Drug Conjugate (ADC) with Phosphatase-Cleavable Linker Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization into Endosome Receptor->Internalization Lysosome Fusion with Lysosome (Acidic pH, High Phosphatase) Internalization->Lysosome Cleavage Enzymatic Cleavage of Phosphate Linker Lysosome->Cleavage Release Payload Release Cleavage->Release Target Intracellular Target (e.g., DNA, Tubulin) Release->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: Mechanism of action for an ADC with a phosphatase-cleavable linker.

aso_mechanism ASO Antisense Oligonucleotide (ASO) with Phosphorothioate Backbone Hybridization ASO-mRNA Hybrid Duplex ASO->Hybridization mRNA Target mRNA mRNA->Hybridization RNaseH RNase H Hybridization->RNaseH Recruitment Cleavage Cleavage of mRNA RNaseH->Cleavage Inhibition Inhibition of Protein Translation Cleavage->Inhibition

Caption: RNase H-mediated degradation of target mRNA by a phosphorothioate ASO.

Conclusion

The selection of a phosphate-based linker is a critical decision in the development of targeted therapeutics. Phosphorothioate-modified oligonucleotides offer a significant advantage in nuclease resistance compared to their native phosphodiester counterparts, which is essential for in vivo applications. In the realm of ADCs, phosphatase-cleavable linkers provide high plasma stability and the benefit of increased water solubility, which can help to prevent aggregation. The stability of phosphoramidate linkers can be finely tuned to achieve release under the acidic conditions of endosomes and lysosomes while remaining stable at physiological pH. A thorough understanding of the comparative stability of these linkers, coupled with robust experimental validation, is paramount to the design of safe and effective targeted therapies.

References

Navigating the In Vivo Maze: A Comparative Guide to the Stability of Fmoc-PEA and Alternative ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of an antibody-drug conjugate (ADC) from administration to tumor cell kill is fraught with challenges. A critical determinant of success is the in vivo stability of the linker connecting the antibody to its potent payload. Premature drug release can lead to systemic toxicity, while insufficient cleavage at the target site can render the therapeutic inert. This guide provides an objective comparison of the in vivo stability of various linker technologies, with a focus on the enigmatic Fmoc-PEA linker and its more established counterparts.

The ideal ADC linker is a molecular paradox: steadfast and stable in the bloodstream, yet readily cleavable upon reaching the tumor microenvironment or within the cancer cell. This delicate balance dictates the therapeutic window and overall efficacy of the ADC.[1]

A Comparative Look at In Vivo Linker Stability

Linker TypeCleavage MechanismPlasma Half-life (Species Dependent)Key Considerations
PEA (Phenoxyethyl amine)-based Not intrinsically cleavable without a specific motif. May be designed to be photocleavable.Expected to be high if no cleavage site is present.If not functionalized for cleavage, it would behave as a non-cleavable linker, relying on antibody degradation for payload release. If a photocleavable element (e.g., o-nitrobenzyl) is incorporated, it offers high stability until light-induced cleavage.[2]
Valine-Citrulline (Val-Cit) Enzymatic (Cathepsin B)~144 hours (Mouse), ~230 hours (Cynomolgus Monkey)[3]High stability in human plasma but susceptible to cleavage by mouse carboxylesterase, which can complicate preclinical studies.[4][5]
Disulfide Reduction (Glutathione)Variable, can be engineered.Stability can be tuned by altering steric hindrance around the disulfide bond. Cleavage occurs in the reducing environment of the cytoplasm.
β-Glucuronide Enzymatic (β-glucuronidase)HighStable in systemic circulation, with cleavage mediated by an enzyme often overexpressed in the tumor microenvironment.

Understanding the Cleavage Mechanisms

The in vivo fate of an ADC is intimately tied to the mechanism by which its linker is cleaved.

The Enigma of the PEA Linker

A simple phenoxyethyl amine linker, devoid of specific enzymatic or chemical triggers, would be considered a non-cleavable linker. In this scenario, the release of the payload would depend on the complete degradation of the antibody after the ADC is internalized by the target cell.

However, the "this compound" designation is often associated with photocleavable linkers in chemical synthesis catalogs. If the PEA linker incorporates a photocleavable moiety, such as an o-nitrobenzyl group, its cleavage is not dependent on the biological environment but on external stimulation with light of a specific wavelength. This offers a high degree of control over drug release but presents challenges for treating deep-seated tumors due to the limited penetration of light through tissue.

cluster_circulation Systemic Circulation (Stable) cluster_tumor Tumor Microenvironment ADC_stable ADC with PEA Linker ADC_tumor ADC at Tumor Site ADC_stable->ADC_tumor Targeting Payload_release Payload Release ADC_tumor->Payload_release External Trigger (e.g., Light) or Antibody Degradation

Hypothetical in vivo pathway of a PEA-based linker.
Well-Established Cleavable Linkers

In contrast to the PEA linker, other cleavable linkers have well-defined in vivo release mechanisms.

  • Valine-Citrulline (Val-Cit): This dipeptide linker is a substrate for Cathepsin B, a lysosomal protease that is often upregulated in tumor cells. This ensures that the payload is released primarily after the ADC has been internalized by the cancer cell.

cluster_circulation Systemic Circulation (Stable) cluster_lysosome Tumor Cell Lysosome ADC_vc_stable ADC with Val-Cit Linker ADC_vc_lysosome Internalized ADC ADC_vc_stable->ADC_vc_lysosome Internalization CathepsinB Cathepsin B ADC_vc_lysosome->CathepsinB Payload_release_vc Payload Release CathepsinB->Payload_release_vc Cleavage

Cleavage pathway of a Val-Cit linker.
  • Disulfide Linkers: These linkers exploit the difference in redox potential between the extracellular environment and the cytoplasm. They remain stable in the bloodstream but are readily cleaved by reducing agents like glutathione, which is present in high concentrations inside cells.

  • β-Glucuronide Linkers: These linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomes of some tumor types. This provides a highly specific mechanism for payload release at the tumor site.

Experimental Protocols for Assessing In Vivo Linker Stability

The gold standard for evaluating linker stability is through in vivo pharmacokinetic (PK) studies in animal models. The primary goal is to determine the rate of drug deconjugation over time.

In Vivo Stability Study in a Mouse Model

Objective: To determine the in vivo stability of an ADC by measuring the drug-to-antibody ratio (DAR) in plasma over time.

Methodology:

  • Animal Model: Severe combined immunodeficient (SCID) mice are commonly used.

  • ADC Administration: A single intravenous (IV) dose of the ADC is administered to the mice.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 10 minutes, 4 hours, 1, 3, 6, and 9 days) post-administration.

  • Plasma Isolation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis:

    • Total Antibody Quantification: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of the total antibody (both conjugated and unconjugated).

    • Conjugated Antibody (ADC) Quantification: A separate ELISA or a ligand-binding assay followed by liquid chromatography-mass spectrometry (LC-MS) is used to measure the concentration of the antibody that still has the drug conjugated.

  • DAR Calculation: The average DAR at each time point is calculated by dividing the concentration of the conjugated drug by the concentration of the total antibody. A decrease in DAR over time indicates linker cleavage.

cluster_workflow In Vivo Stability Assessment Workflow start Administer ADC to Mouse Model sampling Collect Blood Samples at Various Time Points start->sampling plasma Isolate Plasma sampling->plasma analysis Quantify Total Antibody (ELISA) and Conjugated ADC (ELISA/LC-MS) plasma->analysis dar Calculate Drug-to-Antibody Ratio (DAR) analysis->dar end Determine Linker Half-life dar->end

Workflow for in vivo linker stability assessment.

Conclusion

The in vivo stability of the linker is a cornerstone of ADC design, directly impacting both safety and efficacy. While established cleavable linkers like Val-Cit, disulfide, and β-glucuronide have well-characterized in vivo behaviors, the stability of a simple PEA-based linker is less defined and likely high in the absence of a specific cleavage mechanism. For photocleavable PEA variants, stability is conditional on the absence of a light trigger. The selection of a linker should be a data-driven process, relying on rigorous in vivo evaluation to ensure that the delicate balance between stability and payload release is achieved, ultimately leading to more effective and safer cancer therapeutics.

References

Fmoc-PEA in Self-Assembling Hydrogels: A Comparative Literature Review for Drug Delivery and Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of N-Fluorenylmethoxycarbonyl-O-phosphoethanolamine (Fmoc-PEA) applications in hydrogel-based drug delivery and tissue engineering remains a developing area of research, with direct experimental data being limited in publicly available literature. However, by examining the extensive research on analogous Fmoc-protected amino acids, particularly those bearing phosphate groups, we can infer the potential properties and applications of this compound and provide a comparative guide for researchers, scientists, and drug development professionals.

This review synthesizes findings on the self-assembly of Fmoc-amino acids into hydrogels and their subsequent use as scaffolds for therapeutic applications. While specific quantitative data for this compound is scarce, this guide presents a comparative analysis based on structurally similar and well-studied Fmoc-derivatives, namely Fmoc-O-phospho-L-serine, Fmoc-O-phospho-L-threonine, and Fmoc-O-phospho-L-tyrosine.

Principles of Fmoc-Amino Acid Self-Assembly

Fmoc-protected amino acids are a class of small molecules that can spontaneously self-assemble in aqueous solutions to form three-dimensional nanofibrous networks, resulting in the formation of hydrogels. This process is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl groups, hydrogen bonding between the amino acid moieties, and hydrophobic interactions. The resulting hydrogels are biocompatible and biodegradable, making them attractive candidates for biomedical applications.[1][2]

The self-assembly process can be triggered by changes in environmental conditions such as pH, temperature, or the presence of specific ions.[3] This stimuli-responsive behavior allows for the formation of injectable hydrogels that can be administered in a liquid state and subsequently solidify in situ.

cluster_0 Self-Assembly Process Fmoc_AA Fmoc-Amino Acid Monomers Trigger Environmental Trigger (pH, Temp, Ions) Fmoc_AA->Trigger Initiation Self_Assembly Self-Assembly Trigger->Self_Assembly Induces Nanofibers Nanofiber Formation Self_Assembly->Nanofibers π-π stacking, H-bonding Hydrogel Hydrogel Network Nanofibers->Hydrogel Entanglement

Caption: General workflow of Fmoc-amino acid self-assembly into a hydrogel network.

Comparison of this compound with Phosphorylated Fmoc-Amino Acids

FeatureThis compound (Inferred)Fmoc-O-phospho-L-serine/threonine/tyrosineKey References
Synthesis Standard Fmoc protection of O-phosphoethanolamine.Well-established protocols for the synthesis of phosphopeptides using Fmoc-protected phosphorylated amino acids.[4][5]
Self-Assembly The phosphate group is likely to increase hydrophilicity, potentially requiring specific triggers (e.g., divalent cations) to induce gelation.The phosphate group influences self-assembly, and in some cases, enzymatic dephosphorylation is used as a trigger for hydrogelation.
Hydrogel Properties Expected to form hydrogels with tunable mechanical properties. The negative charge of the phosphate could be utilized for electrostatic interactions.Hydrogel properties are dependent on the specific amino acid and the conditions of gelation. Mechanical strength can range from soft to rigid gels.
Drug Delivery The charged nature could be advantageous for encapsulating and controlling the release of positively charged drugs.Used for the delivery of various therapeutic agents. The phosphate group can be a target for specific enzymes, enabling controlled drug release.
Tissue Engineering The phosphate group could promote cell adhesion and proliferation, mimicking the phosphorylated proteins in the extracellular matrix.Phosphorylated peptides are crucial for studying protein interactions and signaling pathways, making these hydrogels valuable for creating biomimetic scaffolds.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound hydrogels are not currently published. However, a general protocol for the preparation of Fmoc-amino acid hydrogels can be adapted.

Representative Protocol for Fmoc-Amino Acid Hydrogel Formation:

  • Dissolution: Dissolve the Fmoc-amino acid in a suitable solvent, often a basic aqueous solution (e.g., deionized water with NaOH to adjust the pH above 7) to deprotonate the carboxylic acid and ensure solubility.

  • Triggering Gelation: Induce self-assembly by changing the pH. This is commonly achieved by the slow hydrolysis of glucono-δ-lactone (GdL), which gradually lowers the pH of the solution.

  • Incubation: Allow the solution to stand at a controlled temperature (e.g., room temperature or 37°C) for a period of time (minutes to hours) for the hydrogel network to form and mature.

  • Characterization: Characterize the resulting hydrogel using techniques such as transmission electron microscopy (TEM) to visualize the nanofibrous network and rheology to determine its mechanical properties (storage and loss moduli).

cluster_1 Hydrogel Preparation Workflow Start Start Dissolve Dissolve Fmoc-AA in basic solution Start->Dissolve Add_Trigger Add Gelation Trigger (e.g., GdL) Dissolve->Add_Trigger Incubate Incubate at controlled temperature Add_Trigger->Incubate Characterize Characterize Hydrogel (TEM, Rheology) Incubate->Characterize End End Characterize->End

Caption: A typical experimental workflow for the preparation and characterization of Fmoc-amino acid hydrogels.

Applications in Drug Delivery and Tissue Engineering

Fmoc-amino acid hydrogels have shown significant promise in both drug delivery and tissue engineering due to their biocompatibility, biodegradability, and tunable properties.

Drug Delivery

The nanofibrous network of the hydrogel can encapsulate therapeutic molecules, protecting them from degradation and allowing for their sustained release. The release kinetics can be controlled by altering the hydrogel's properties, such as its cross-linking density and the interactions between the drug and the hydrogel matrix. The incorporation of a phosphate group, as in this compound, could offer an additional handle for controlling drug release through electrostatic interactions or enzymatic cleavage.

Tissue Engineering

These hydrogels can serve as three-dimensional scaffolds that mimic the native extracellular matrix, providing a supportive environment for cell adhesion, proliferation, and differentiation. The mechanical properties of the hydrogel can be tailored to match those of the target tissue. The presence of a phosphate group in this compound could enhance the bioactivity of the scaffold by promoting cell signaling and biomineralization, which is particularly relevant for bone tissue engineering.

Conclusion and Future Perspectives

While the direct application of this compound in self-assembling hydrogels is an area that requires further investigation, the extensive body of research on other Fmoc-amino acids, particularly phosphorylated derivatives, provides a strong foundation for its potential. The unique properties conferred by the phosphoethanolamine moiety, including increased hydrophilicity and a negative charge, suggest that this compound could be a valuable building block for creating novel hydrogels with tailored properties for drug delivery and tissue engineering.

Future research should focus on the synthesis and characterization of this compound hydrogels, including a thorough investigation of their mechanical properties, drug release profiles, and biocompatibility. Direct comparative studies with other Fmoc-amino acids will be crucial to fully elucidate the unique advantages that this compound may offer in these biomedical applications.

References

Fmoc-PEA in Focus: A Comparative Guide to Linker Performance in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker, which connects the targeting moiety to the therapeutic payload, plays a pivotal role in the stability, efficacy, and overall success of the conjugate. This guide provides a detailed comparison of Fmoc-PEA (N-Fmoc-2-phenylethylamine), a cleavable carbamate-based linker, with other commonly used linker technologies, supported by experimental data and detailed protocols.

This compound serves as a self-immolative linker, designed to be stable in systemic circulation and to release its payload upon a specific trigger, often enzymatic cleavage. The N-Fmoc protecting group is a standard feature in solid-phase peptide synthesis (SPPS), known for its base-lability, which allows for mild deprotection conditions. In the context of linkers, the Fmoc group can be part of the final conjugate or a protecting group during synthesis. The phenylethylamine portion forms a carbamate linkage with the drug, which is designed to undergo a self-immolative cascade to release the payload upon cleavage of a triggering group.

Comparison with Alternative Linkers

The performance of a linker is paramount to the therapeutic index of a drug conjugate. Key parameters for evaluation include stability in plasma, efficiency of payload release at the target site, and the nature of the released payload. Here, we compare this compound and related carbamate linkers to other major classes of linkers used in research and clinical development.

Carbamate-Based Linkers: A Stability Spectrum

Carbamate linkers are a versatile class, offering a balance of stability and controlled release. The well-established valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker is a benchmark for cathepsin B-cleavable linkers and provides a relevant point of comparison.[1][2]

While direct head-to-head quantitative data for this compound against all linker types in a single study is scarce, we can infer its likely performance based on the behavior of similar carbamate structures. The stability of carbamate linkers can be significantly influenced by their chemical structure. For instance, modifications to the PABC spacer in Val-Cit linkers, such as the introduction of an m-amide group, have been shown to dramatically improve stability in mouse serum without compromising the desired enzymatic cleavage.[1][3]

Linker TypeCleavage MechanismPlasma Stability (Half-life)Key Features
Phenylethylamine Carbamate (e.g., this compound based) Enzymatic (e.g., by esterases or proteases) followed by self-immolationVaries depending on the trigger and specific structure. Generally designed for high stability.Self-immolative release of unmodified payload.
Val-Cit-PABC Cathepsin B cleavage followed by self-immolationStable in human plasma, but can be susceptible to cleavage by carboxylesterase 1C in murine models.[1]Well-established, widely used in approved and clinical-stage ADCs.
Hydrazone pH-sensitive (hydrolysis at acidic pH of endosomes/lysosomes)Generally stable at physiological pH (7.4), but can exhibit variable stability.Acid-cleavable, useful for targeting the acidic tumor microenvironment or intracellular compartments.
Disulfide Reduction (cleavage in the reducing environment of the cytoplasm)Variable; can be prone to premature cleavage in circulation.Redox-sensitive, exploits the high intracellular glutathione concentration.
Non-cleavable (e.g., Thioether) Proteolytic degradation of the antibody backboneHighReleases the payload along with the linker and a portion of the antibody.

Experimental Protocols

Accurate assessment of linker performance relies on robust and standardized experimental protocols. Below are detailed methodologies for key experiments to compare linker stability and payload release.

Protocol 1: Plasma Stability Assay

Objective: To determine the stability of a drug-linker conjugate in plasma from different species (e.g., human, mouse).

Materials:

  • Drug-linker conjugate stock solution (e.g., in DMSO)

  • Human and mouse plasma (citrate-anticoagulated)

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the drug-linker conjugate.

  • Incubate the drug-linker conjugate at a final concentration of 1-10 µM in plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact drug-linker conjugate remaining.

  • Calculate the half-life (t½) of the conjugate in plasma.

Protocol 2: Enzymatic Cleavage Assay

Objective: To assess the susceptibility of an enzymatically-cleavable linker to a specific enzyme (e.g., Cathepsin B).

Materials:

  • Drug-linker conjugate stock solution

  • Recombinant human cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile or a specific enzyme inhibitor)

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of the drug-linker conjugate.

  • In a microcentrifuge tube, combine the assay buffer, the drug-linker conjugate (final concentration 10 µM), and cathepsin B (e.g., 1 µM).

  • Incubate the reaction mixture at 37°C.

  • At different time points, stop the reaction by adding a quenching solution.

  • Analyze the samples by HPLC or LC-MS to measure the amount of released payload.

  • Determine the rate of enzymatic cleavage.

Signaling Pathways and Experimental Workflows

The mechanism of action of an ADC with a cleavable linker like one based on this compound involves a series of steps from administration to payload release.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Tumor Cell ADC_circ ADC in Circulation (Linker Stable) ADC_bind ADC Binds to Tumor Antigen ADC_circ->ADC_bind Tumor Targeting Internalization Internalization via Endocytosis ADC_bind->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Enzymatic Linker Cleavage Lysosome->Cleavage Low pH & Lysosomal Enzymes Release Self-immolation & Payload Release Cleavage->Release Payload_action Payload Exerts Cytotoxic Effect Release->Payload_action

Mechanism of action for an ADC with an enzymatically cleavable linker.

The experimental workflow for comparing different linkers follows a logical progression from synthesis to in vivo evaluation.

Linker_Comparison_Workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synth_FmocPEA Synthesize This compound-Payload Conj_FmocPEA Conjugate to Antibody Synth_FmocPEA->Conj_FmocPEA Synth_Alt Synthesize Alternative Linker-Payload Conj_Alt Conjugate to Antibody Synth_Alt->Conj_Alt Stability Plasma Stability Assay Conj_FmocPEA->Stability Enzyme Enzymatic Cleavage Assay Conj_FmocPEA->Enzyme Cytotoxicity Cell-based Cytotoxicity Assay Conj_FmocPEA->Cytotoxicity Conj_Alt->Stability Conj_Alt->Enzyme Conj_Alt->Cytotoxicity PK Pharmacokinetics Study Cytotoxicity->PK Efficacy Tumor Xenograft Efficacy Study PK->Efficacy

Experimental workflow for the comparative evaluation of ADC linkers.

References

Safety Operating Guide

Proper Disposal of Fmoc-PEA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Fmoc-PEA (N-(9-Fluorenylmethoxycarbonyl)phenethylamine), a reagent commonly used in peptide synthesis and other organic chemistry applications. The following protocols are designed for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

I. Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risks.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves, such as nitrile rubber.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or when handling large quantities.
Skin and Body Protection A laboratory coat and closed-toe shoes.
II. Waste Collection and Disposal Protocol

The primary objective for the disposal of this compound is to prevent its release into the environment. This is achieved by ensuring it is properly contained and transferred to a licensed chemical waste disposal facility.

Step 1: Segregation of Waste

  • Solid Waste: Collect all solid waste contaminated with this compound, including residual product, weighing paper, contaminated gloves, and pipette tips, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled liquid hazardous waste container.

Step 2: Container Labeling

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any additional information required by your institution or local regulations.[1]

Step 3: Storage

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2][3]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[1]

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound. If a specific SDS for this compound is unavailable, an SDS for a closely related compound may be used, but this should be confirmed with the disposal company.[1]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Start: this compound Waste Generated B Segregate Waste (Solid vs. Liquid) A->B C Place in Labeled Hazardous Waste Container B->C D Store in Designated Secure Area C->D Transport to Storage E Contact EHS or Licensed Contractor D->E Initiate Disposal Process F Provide SDS E->F G Arrange for Pickup F->G H End: Proper Disposal G->H A Spill or Accidental Release of this compound B Assess Spill Size and Ventilation A->B C Evacuate Area B->C Large or Poorly Ventilated D Contain Spill with Absorbent Material B->D Small and Well- Ventilated H Contact EHS for Large Spill C->H E Collect Waste into Hazardous Container D->E F Decontaminate Area E->F G Ventilate Area F->G G->H If necessary

References

Essential Safety and Operational Guide for Handling Fmoc-PEA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and peptide synthesis, the safe handling of chemical reagents is paramount. This guide provides crucial safety and logistical information for the proper use and disposal of Fmoc-PEA (Fmoc-L-Phenylalanine), a key building block in peptide chemistry. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar Fmoc-protected amino acids indicate that it should be handled with care. The primary hazards are associated with inhalation of the powder, and skin or eye contact.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses or GogglesMust have side shields. Tightly fitting goggles are required when there is a risk of splashing.[1][2]Protects eyes from dust particles and splashes.
Hand Protection Disposable GlovesChemical-resistant nitrile gloves are recommended. Inspect for tears before use.Prevents skin contact with the chemical.
Body Protection Laboratory CoatStandard long-sleeved lab coat.Protects clothing and skin from contamination.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the powder outside of a chemical fume hood to avoid inhalation.Prevents inhalation of fine powder.

Operational Plan: Step-by-Step Handling Protocol

Proper handling techniques are essential to minimize exposure and maintain the quality of the compound.

1. Preparation and Weighing:

  • Before use, allow the sealed container of this compound to warm to room temperature to prevent condensation.

  • Conduct all weighing and handling of the solid compound within a chemical fume hood or a well-ventilated area to minimize dust inhalation.

  • Use appropriate tools, such as a spatula, to handle the solid. Avoid generating dust.

2. Solution Preparation:

  • When dissolving this compound in solvents, perform this task within a chemical fume hood.

  • Keep the container tightly sealed when not in use to prevent moisture absorption and contamination.

3. General Hygiene:

  • Avoid eating, drinking, or smoking in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Managing this compound Waste

All waste containing this compound, including unused product, contaminated materials, and solutions, must be treated as chemical waste and disposed of according to local, state, and federal regulations. Do not pour any waste down the drain.

Waste Segregation and Disposal Procedures

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled Hazardous Waste ContainerCarefully transfer unused or waste this compound solid into a clearly labeled, sealable container. The label should include the full chemical name and "Hazardous Waste".
Contaminated Disposables Labeled Hazardous Waste ContainerDispose of used gloves, weighing paper, and other contaminated disposable items in the same designated solid waste container.
Liquid Waste Labeled Hazardous Waste Container for LiquidsCollect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
Empty Containers Labeled Hazardous Waste ContainerThe original product container should be disposed of as unused product in the solid chemical waste stream.

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start: Obtain this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh this compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Synthesis dissolve->reaction solid_waste Dispose of Solid Waste (Unused chemical, contaminated items) reaction->solid_waste liquid_waste Dispose of Liquid Waste (Reaction mixtures, solvents) reaction->liquid_waste decontaminate Decontaminate Work Area solid_waste->decontaminate liquid_waste->decontaminate remove_ppe Doff PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

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